molecular formula C5H5ClN2 B041692 6-Chloropyridin-3-amine CAS No. 5350-93-6

6-Chloropyridin-3-amine

Numéro de catalogue: B041692
Numéro CAS: 5350-93-6
Poids moléculaire: 128.56 g/mol
Clé InChI: QAJYCQZQLVENRZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Amino-2-chloropyridine is a versatile and high-value heterocyclic building block extensively employed in medicinal chemistry and organic synthesis. Its structure features two distinct reactive sites: an electron-rich aromatic amino group and an electron-deficient chloro substituent adjacent to the ring nitrogen. This unique electronic configuration allows for sequential and selective functionalization, making it an indispensable scaffold for constructing complex molecules. The amino group is readily amenable to acylation, sulfonylation, or reductive amination to introduce diverse amide or amine functionalities. Meanwhile, the chlorine atom at the 2-position is highly activated towards nucleophilic aromatic substitution (SNAr), enabling efficient displacement with a wide range of nucleophiles, including nitrogen, oxygen, and sulfur-based species, to create novel pyridine derivatives.

Propriétés

IUPAC Name

6-chloropyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2/c6-5-2-1-4(7)3-8-5/h1-3H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAJYCQZQLVENRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40201716
Record name 5-Amino-2-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40201716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5350-93-6
Record name 5-Amino-2-chloropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5350-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-2-chloropyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005350936
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Amino-2-chloropyridine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Amino-2-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40201716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-2-chloropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.929
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-Amino-2-chloropyridine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/386QR22KDZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Guide: 6-Chloropyridin-3-amine (CAS No. 5350-93-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloropyridin-3-amine, with the CAS number 5350-93-6, is a pivotal heterocyclic building block in the fields of medicinal chemistry and agrochemical synthesis.[1] Its unique structural features, comprising a pyridine (B92270) ring substituted with both a reactive chlorine atom and a nucleophilic amino group, render it a versatile intermediate for the synthesis of a wide array of complex molecules.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and significant applications, with a focus on its role in drug discovery and development, particularly as a key pharmacophore in kinase inhibitors.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. While some physical properties like melting and boiling points are not consistently reported across all commercial suppliers, the available data provides a useful reference for handling and characterization.

PropertyValueReference(s)
CAS Number 5350-93-6[2]
Molecular Formula C5H5ClN2[2]
Molecular Weight 128.56 g/mol [2][3]
IUPAC Name This compound[2]
Synonyms 3-Amino-6-chloropyridine, 2-Chloro-5-aminopyridine, 5-Amino-2-chloropyridine[3]
Appearance Solid[4]
XLogP3 1.1[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 2[3]
Rotatable Bond Count 0[3]
Exact Mass 128.0141259 g/mol [3]
Solubility DMSO: 100 mg/mL (777.83 mM)[4]

Synthesis of this compound

A plausible synthetic route would involve the selective nucleophilic aromatic substitution of one of the chlorine atoms in 2,5-dichloropyridine (B42133) with an amino group. This can often be accomplished using ammonia (B1221849) or a protected amine source under elevated temperature and pressure, potentially with a catalyst.

Below is a logical workflow for a potential synthesis.

G cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification cluster_product Final Product 2,5-Dichloropyridine 2,5-Dichloropyridine ReactionVessel High Pressure Reactor 2,5-Dichloropyridine->ReactionVessel Ammonia Ammonia Ammonia->ReactionVessel Extraction Extraction ReactionVessel->Extraction Work-up Chromatography Chromatography Extraction->Chromatography Crude Product This compound This compound Chromatography->this compound Purified Product

Fig. 1: Synthetic Workflow for this compound.

Applications in Drug Development

This compound is a valuable building block in the synthesis of numerous biologically active compounds, particularly in the development of kinase inhibitors for cancer therapy. The pyridine and amine functionalities serve as crucial pharmacophoric elements that can engage in key interactions within the ATP-binding site of various kinases.

Role as a Pharmacophore in Kinase Inhibitors

The 3-aminopyridine (B143674) core is a well-established pharmacophore in the design of kinase inhibitors. The amino group can act as a hydrogen bond donor, interacting with the hinge region of the kinase, a critical interaction for potent inhibition. The pyridine nitrogen can act as a hydrogen bond acceptor. The chlorine atom at the 6-position provides a convenient handle for further chemical modifications, such as cross-coupling reactions, to introduce additional functionalities that can enhance potency, selectivity, and pharmacokinetic properties.

G cluster_pharmacophore This compound Pharmacophore cluster_kinase Kinase ATP Binding Site Amine NH2 (H-bond Donor) Hinge Hinge Region (H-bond Acceptor) Amine->Hinge Key Interaction Pyridine Pyridine Ring (Scaffold) HydrophobicPocket Hydrophobic Pocket Pyridine->HydrophobicPocket Van der Waals Interactions Chlorine Cl (Synthetic Handle) Solvent Solvent Chlorine->Solvent Solvent Exposed / Derivatization Site

Fig. 2: Pharmacophoric Interactions in Kinase Inhibition.
Synthesis of Imatinib (B729) Analogues and Other Kinase Inhibitors

This compound and its derivatives are key intermediates in the synthesis of a variety of kinase inhibitors, including analogues of the well-known drug imatinib.[1][5] The general strategy involves utilizing the amino group for coupling with a pyrimidine (B1678525) moiety and the chloro group for subsequent cross-coupling reactions to introduce diverse aryl or heteroaryl groups.

Experimental Protocols

The reactivity of the chlorine atom in this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds and is widely used in drug discovery to synthesize libraries of compounds for structure-activity relationship (SAR) studies.

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with an arylboronic acid. Reaction conditions may require optimization depending on the specific boronic acid used.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))

  • Base (e.g., K2CO3, Cs2CO3, Na2CO3)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), the palladium catalyst (0.01-0.05 equiv.), and the base (2.0-3.0 equiv.).

  • The flask is evacuated and backfilled with an inert gas three times.

  • Add the degassed solvent to the reaction mixture.

  • The reaction mixture is stirred and heated under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired coupled product.

G Start Assemble Reactants (this compound, Arylboronic acid, Catalyst, Base) Inert Establish Inert Atmosphere (Evacuate/Backfill with N2/Ar) Start->Inert Solvent Add Degassed Solvent Inert->Solvent React Heat and Stir (Monitor by TLC/LC-MS) Solvent->React Workup Cool, Dilute, and Wash React->Workup Purify Dry, Concentrate, and Column Chromatography Workup->Purify Product Isolate Pure Product Purify->Product

Fig. 3: Experimental Workflow for Suzuki-Miyaura Coupling.

Safety and Handling

This compound should be handled in a well-ventilated area, preferably in a chemical fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. Store in a tightly sealed container in a cool, dry place away from incompatible materials. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a commercially available and highly versatile building block with significant applications in the synthesis of pharmaceuticals and agrochemicals. Its utility is primarily derived from the presence of two reactive sites that allow for sequential and selective functionalization. A thorough understanding of its chemical properties and reactivity is essential for its effective use in the design and synthesis of novel molecules with desired biological activities. This guide provides a foundational understanding for researchers and scientists working with this important chemical intermediate.

References

An In-depth Technical Guide to 6-Chloropyridin-3-amine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloropyridin-3-amine is a pivotal heterocyclic building block in modern medicinal chemistry and agrochemical synthesis. Its unique electronic and structural features, arising from the interplay of the pyridine (B92270) ring, an amino group, and a chloro substituent, render it a versatile precursor for a wide array of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical, physical, and spectroscopic properties of this compound. Detailed experimental protocols for its synthesis and purification are presented, alongside its significant applications in drug discovery, with a particular focus on its role as a key intermediate in the synthesis of targeted cancer therapeutics like the FLT3 inhibitor, Quizartinib.

Chemical and Physical Properties

This compound, also known as 5-amino-2-chloropyridine, is a crystalline solid at room temperature. Its core structure consists of a pyridine ring chlorinated at the 6-position and functionalized with an amino group at the 3-position. This substitution pattern is crucial for its reactivity, allowing for selective chemical modifications at multiple sites.

General Properties

A summary of the key identifying and physical properties of this compound is provided in the table below.

PropertyValueReference(s)
CAS Number 5350-93-6[1]
Molecular Formula C₅H₅ClN₂[1]
Molecular Weight 128.56 g/mol [1]
IUPAC Name This compound[1]
Synonyms 3-Amino-6-chloropyridine, 5-Amino-2-chloropyridine[1]
Appearance Solid[2]
Melting Point 60-63 °C
Boiling Point 248 °C
InChIKey QAJYCQZQLVENRZ-UHFFFAOYSA-N[1]
SMILES NC1=CC=C(Cl)N=C1[1]
Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following tables summarize the characteristic spectral data.

¹H NMR (Nuclear Magnetic Resonance) Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not available in search results

¹³C NMR (Nuclear Magnetic Resonance) Data

Chemical Shift (δ) ppmAssignment
Data not available in search results

FT-IR (Fourier-Transform Infrared) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3400–3250MediumN-H stretch (primary amine)
1650–1580MediumN-H bend (primary amine)
1335–1250StrongC-N stretch (aromatic amine)
910–665Strong, BroadN-H wag (primary amine)
850–550MediumC-Cl stretch

Mass Spectrometry Data

m/zInterpretation
Data not available in search results

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the amination of 2,6-dichloropyridine (B45657).

Reaction Scheme:

Synthesis of this compound 2,6-Dichloropyridine 2,6-Dichloropyridine This compound This compound 2,6-Dichloropyridine->this compound Ammonia (B1221849), Heat

Synthesis of this compound.

Procedure:

  • Reaction Setup: In a sealed reaction vessel, dissolve 2,6-dichloropyridine in a suitable solvent such as ethanol (B145695).

  • Amination: Add an excess of aqueous ammonia to the solution.

  • Heating: Heat the mixture to a temperature of 160-180°C for several hours. The reaction progress should be monitored by an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining ammonia and other water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent to obtain the crude product.

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a product of high purity.

Procedure:

  • Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of ethanol and water is often effective.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, and the mixture is briefly heated.

  • Hot Filtration: Quickly filter the hot solution to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under vacuum to remove any residual solvent.[3][4]

Applications in Drug Development

This compound is a valuable building block in the synthesis of various pharmaceutically active compounds, particularly kinase inhibitors for targeted cancer therapy.[5] Its bifunctional nature allows for the sequential introduction of different molecular fragments, enabling the construction of complex drug molecules.

Key Intermediate in the Synthesis of Quizartinib

A prominent example of the utility of this compound is its role in the synthesis of Quizartinib (VANFLYTA®), a potent and selective second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor.[6][7][8][9] Quizartinib is approved for the treatment of adult patients with newly diagnosed acute myeloid leukemia (AML) that is FLT3 internal tandem duplication (ITD)-positive.[8]

The synthesis of Quizartinib involves a multi-step process where this compound can be envisioned as a precursor to a more complex intermediate that is subsequently elaborated to the final drug molecule.[9]

Quizartinib_Synthesis_Workflow A This compound B Intermediate Formation (e.g., via coupling reactions) A->B Multi-step synthesis C Quizartinib B->C Final assembly

Simplified workflow for Quizartinib synthesis.
Mechanism of Action of Quizartinib and the FLT3 Signaling Pathway

Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), lead to the constitutive activation of the FLT3 receptor tyrosine kinase.[7] This aberrant signaling promotes uncontrolled cell proliferation and survival, driving the progression of AML.[7][10]

Quizartinib functions as a type II kinase inhibitor, binding to and stabilizing the inactive conformation of the FLT3 receptor.[7][8] This prevents the autophosphorylation of FLT3-ITD and the subsequent activation of downstream signaling pathways, including the PI3K/AKT, RAS/RAF/MEK/ERK, and STAT5 pathways.[7][10][11] The inhibition of these pro-survival and proliferative signals ultimately leads to apoptosis (programmed cell death) in FLT3-ITD-positive leukemic cells.[7]

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor (ITD Mutant) PI3K PI3K FLT3->PI3K Activates RAS RAS FLT3->RAS Activates STAT5 STAT5 FLT3->STAT5 Activates AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates ERK->Proliferation STAT5->Proliferation Quizartinib Quizartinib Quizartinib->FLT3 Inhibits

FLT3 Signaling Pathway and Inhibition by Quizartinib.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Handling should be performed in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its well-defined properties and versatile reactivity make it an indispensable tool in the synthesis of complex, biologically active molecules. The successful development of Quizartinib underscores the importance of this chemical entity in the creation of targeted therapies for life-threatening diseases. This guide provides a foundational understanding of the core properties and applications of this compound, intended to facilitate its effective use in research and development.

References

An In-depth Technical Guide on 6-Chloropyridin-3-amine: Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and prevalent synthesis methodologies for 6-Chloropyridin-3-amine (also known as 5-Amino-2-chloropyridine), a crucial intermediate in the pharmaceutical and agrochemical industries.

Chemical Structure and Properties

This compound is a heterocyclic amine based on a pyridine (B92270) core. The structure consists of a pyridine ring chlorinated at the 6-position and aminated at the 3-position.

PropertyValueReference
IUPAC Name This compound[1]
Alternate IUPAC Name 5-Amino-2-chloropyridine
CAS Number 5350-93-6[1][2]
Molecular Formula C₅H₅ClN₂[1][2][3]
Molecular Weight 128.56 g/mol [1][3]
SMILES NC1=CC=C(Cl)N=C1[1]
Appearance Off-white to light yellow crystalline solid[4]
Solubility Moderately soluble in water; more soluble in organic solvents like ethanol (B145695) and methanol.[4]

Synthesis Methodologies

Several synthetic routes to this compound have been established. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations. Key methods include the direct chlorination of 2-aminopyridine (B139424), electrochemical reduction of a nitro-precursor, and the Hofmann rearrangement of 6-chloronicotinamide.

The Hofmann rearrangement provides a classic route to primary amines from primary amides with one fewer carbon atom.[5] In this context, 6-Chloronicotinamide is treated with a hypohalite solution (e.g., sodium hypobromite, formed in situ from bromine and sodium hydroxide) to yield this compound. The reaction proceeds through an isocyanate intermediate which is subsequently hydrolyzed.[5]

Hofmann_Rearrangement cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Key Intermediate cluster_hydrolysis Hydrolysis cluster_product Final Product 6-Chloronicotinamide 6-Chloronicotinamide isocyanate 6-Chloro-3-pyridyl isocyanate 6-Chloronicotinamide->isocyanate Rearrangement reagents Br₂ + NaOH (Sodium Hypobromite) This compound This compound isocyanate->this compound Decarboxylation hydrolysis H₂O co2 CO₂

Figure 1: Hofmann rearrangement pathway for this compound synthesis.

A common and cost-effective method involves the direct chlorination of 2-aminopyridine. To control the reaction and prevent the formation of polychlorinated byproducts, oxidative chlorination using hydrochloric acid and sodium hypochlorite (B82951) is employed.[6]

This method involves the electrochemical hydrogenation of 5-chloro-2-nitropyridine (B1630408). It is a green chemistry approach that can provide high yields.[4]

Comparative Data for Synthesis Protocols

The following table summarizes quantitative data from various synthesis protocols.

MethodStarting MaterialKey ReagentsTemperature (°C)Time (h)Yield (%)Reference
Oxidative Chlorination 2-AminopyridineNaClO, HCl10°C then 25°C672[6]
Electrochemical Reduction 5-Chloro-2-nitropyridineEthanol, H₂SO₄, Ni cathode, Cu anodeRoom Temp.N/A82-84[4]
Catalytic Chlorination 2-AminopyridineN-fluoro-N-chlorobenzenesulfonamide, Imidazole ionic liquid catalyst401.596.5[7]

Detailed Experimental Protocols

  • Reaction Setup : In a suitable reaction vessel, charge 2-aminopyridine as the raw material. Control the internal temperature to 10°C.

  • Reagent Addition : Add a sodium hypochlorite (NaClO) solution (8-13% mass concentration) to the vessel and stir until uniform. The molar ratio of NaClO to 2-aminopyridine should be between 1:1 and 3:1.

  • Chlorination : Slowly add concentrated hydrochloric acid (25-36% mass concentration) dropwise. The molar ratio of HCl to 2-aminopyridine should be between 3:1 and 6:1.

  • Reaction Progression : Maintain the reaction at a constant temperature of 10°C for 2 hours. Afterward, raise the temperature to 25°C and continue the reaction for an additional 4 hours.

  • Work-up and Isolation :

  • Electrolyte Preparation : Dissolve 5.0 g of 5-chloro-2-nitropyridine in 50 mL of ethanol containing 15 mL of 10% sulfuric acid.

  • Electrochemical Cell Setup : Place the solution in an undivided cell equipped with a nickel cathode (3x4 cm²) and a copper anode (3x4 cm²).

  • Electrolysis : Connect the electrodes to a DC power supply and maintain a constant current density of 100 A/m². Pass a charge of 2 Faradays through the cell. The cell should be kept under a nitrogen atmosphere with magnetic stirring.

  • Work-up and Isolation :

    • At the end of the reaction, dilute the electrolyte solution with water.

    • Extract the product into diethyl ether.

    • Wash the ether extract with water and dry it over anhydrous magnesium sulfate.

    • Evaporate the solvent to yield 4.1 g of 2-amino-5-chloropyridine (an 82% isolated yield).

  • Reaction Setup : In a 100 mL single-necked flask, add 9.4 g (0.1 mol) of 2-aminopyridine, 20.9 g (0.1 mol) of N-fluoro-N-chlorobenzenesulfonamide, 0.2 g of 1-methyl-3-propylimidazole chloride (ionic liquid catalyst), and 30 mL of chloroform.

  • Reaction : Stir the reaction mixture under reflux at 40°C. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Completion and Isolation : After 1.5 hours, the reaction is complete.

    • Remove the solvent under reduced pressure.

    • Recrystallize the residue from ethanol.

    • Filter and dry the solid to obtain 12.4 g of the product, 2-amino-5-chloropyridine (96.5% yield).

Logical Workflow for Synthesis Selection

The selection of a specific synthetic route depends on several factors including cost, scale, available equipment, and safety requirements.

Synthesis_Selection start Define Synthesis Requirements cost Low Cost Raw Materials? start->cost safety Avoid Harsh Reagents? cost->safety No method1 Oxidative Chlorination cost->method1 Yes yield High Yield Critical? safety->yield No method2 Electrochemical Reduction safety->method2 Yes yield->method1 No method3 Catalytic Chlorination yield->method3 Yes

Figure 2: Decision workflow for selecting a synthesis method for this compound.

References

An In-depth Technical Guide to 6-Chloropyridin-3-amine Derivatives and Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The 6-chloropyridin-3-amine scaffold is a crucial pharmacophore in modern medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds. Its derivatives have demonstrated significant potential in the development of novel therapeutics, targeting a range of diseases from cancer and inflammatory disorders to infectious diseases. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of this compound derivatives and analogs, intended for researchers, scientists, and professionals in the field of drug development.

Synthesis of this compound Derivatives

The chemical modification of the this compound core is primarily achieved through transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. These methods allow for the introduction of a wide variety of functional groups, enabling the exploration of the chemical space around this privileged scaffold.

One of the most robust and widely used methods for the formation of carbon-carbon bonds at the 6-position is the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the introduction of various aryl and heteroaryl substituents, which has been instrumental in the development of kinase inhibitors. The Buchwald-Hartwig amination is another powerful tool for forming carbon-nitrogen bonds, allowing for the installation of diverse primary and secondary amines at the 6-position. Furthermore, nucleophilic aromatic substitution (SNAr) provides a direct route to introduce amine nucleophiles at the 6-position, often requiring high temperatures or microwave irradiation.

Biological Activities and Therapeutic Potential

Derivatives of this compound have been shown to exhibit a broad spectrum of biological activities, underscoring their importance in drug discovery.

Enzyme Inhibition

A significant area of investigation for this compound analogs is in the realm of enzyme inhibition, particularly targeting kinases and phosphatases involved in oncogenic signaling pathways.

  • SHP2 Inhibition: The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a key signaling node in multiple pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[1] Aberrant SHP2 activation is implicated in various cancers.[1][2] Allosteric inhibitors of SHP2 have been developed, and the this compound scaffold has been explored in the design of these inhibitors.

  • NLRP3 Inflammasome Inhibition: The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system by activating caspase-1 and triggering the release of pro-inflammatory cytokines IL-1β and IL-18.[3][4] Dysregulation of the NLRP3 inflammasome is associated with a wide range of inflammatory diseases.[3][4] Pyridazine derivatives, which are structurally related to pyridines, have been identified as a new class of NLRP3 inflammasome inhibitors.

Receptor Modulation
  • Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Modulation: 6-Chloropyridin-3-yl derivatives have been synthesized and evaluated as potent ligands for neuronal nicotinic acetylcholine receptors (nAChRs).[5] These receptors are involved in a variety of physiological processes in the central and peripheral nervous systems.[6] Both agonists and antagonists of nAChRs are of therapeutic interest for neurological and psychiatric disorders.

Antimicrobial Activity

The growing threat of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. Derivatives of 6-chloropyridine have been investigated for their potential to combat microbial infections.

  • Antibacterial and Antifungal Activity: Various derivatives of 2-aminopyridine (B139424) and related structures have been synthesized and tested against a panel of bacteria and fungi.[7][8][9] The introduction of different substituents on the pyridine (B92270) ring has been shown to modulate the antimicrobial spectrum and potency.

Quantitative Data Summary

The following tables summarize the biological activity of selected this compound derivatives and analogs.

Table 1: Inhibitory Activity of this compound Derivatives

Compound ClassTargetAssay TypeIC50/KiReference
Pyrimidinone AnalogsSHP2Biochemical InhibitionIC50 = 0.25 µM (for TK-147)[10]
Pyridazine DerivativesNLRP3 InflammasomeIL-1β Release Inhibition-
N-[(6-chloro-3-pyridinyl)methyl] Analogsα4β2 nAChR--INVALID-LINK---nicotine BindingIC50 = 6.0 nM (for imidazolidine (B613845) analog)[5]
2-iminothiazole Analogα4β2 nAChR--INVALID-LINK---nicotine Binding4-fold higher potency than (-)-nicotine[5]
Pyrrolidine Analogα4β2 nAChR--INVALID-LINK---nicotine BindingIC50 = 9 nM[5]
Trimethylammonium Analogα4β2 nAChR--INVALID-LINK---nicotine BindingIC50 = 18 nM[5]

Table 2: Antimicrobial Activity of Pyridine Derivatives

Compound SeriesMicroorganismMIC (µg/mL)Reference
2-Aminopyridine DerivativesS. aureus0.039[7]
2-Aminopyridine DerivativesB. subtilis0.039[7]
Pyridine-Imidazo[2,1-b][3][11][12]thiadiazole HybridsBacteria0.5 (for compound 17d)[8]
Pyridine-Imidazo[2,1-b][3][11][12]thiadiazole HybridsFungus (ATCC 9763)8 (for compounds 17a and 17d)[8]
2-phenyl-N-(pyridin-2-yl)acetamidesM. tuberculosis H37Ra15.625[13]

Signaling Pathways

The biological effects of this compound derivatives are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 recruits PI3K PI3K RTK->PI3K Gab1 Gab1 RTK->Gab1 phosphorylates SOS SOS Grb2->SOS Ras Ras SOS->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation SHP2 SHP2 SHP2->Ras dephosphorylates and activates Gab1->SHP2 recruits

SHP2 Signaling Pathway

NLRP3_Inflammasome_Pathway PAMPs_DAMPs PAMPs / DAMPs TLR4 TLR4 PAMPs_DAMPs->TLR4 activate NFkB NF-κB TLR4->NFkB Pro_IL1B pro-IL-1β pro-IL-18 NFkB->Pro_IL1B NLRP3_gene NLRP3 gene expression NFkB->NLRP3_gene IL1B IL-1β / IL-18 (mature) Pro_IL1B->IL1B cleaved by Casp-1 NLRP3_protein NLRP3 NLRP3_gene->NLRP3_protein ASC ASC NLRP3_protein->ASC recruit Inflammasome NLRP3 Inflammasome Assembly NLRP3_protein->Inflammasome Pro_Casp1 pro-Caspase-1 ASC->Pro_Casp1 recruit ASC->Inflammasome Pro_Casp1->Inflammasome Casp1 Caspase-1 Inflammasome->Casp1 activates Inflammation Inflammation IL1B->Inflammation Signal2 Signal 2 (e.g., K+ efflux, ROS) Signal2->NLRP3_protein activate

NLRP3 Inflammasome Activation

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis and evaluation of this compound derivatives.

General Procedure for Suzuki-Miyaura Cross-Coupling[14][15]

This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of a 6-chloropyridine derivative with a boronic acid.

Materials:

  • 6-Chloropyridine derivative (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., dioxane, toluene, or DMF)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating mantle or oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the 6-chloropyridine derivative, the boronic acid, and the base.

  • Seal the flask, and evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Under a positive pressure of inert gas, add the palladium catalyst.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

In Vitro SHP2 Inhibition Assay[16][17]

This protocol outlines a fluorescence-based assay to determine the inhibitory activity of compounds against the SHP2 enzyme.

Materials:

  • Recombinant human SHP2 protein

  • Fluorogenic substrate (e.g., 6,8-difluoro-4-methylumbelliferyl phosphate, DiFMUP)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 0.05% P-20, 1 mM DTT)

  • Test compounds dissolved in DMSO

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In the wells of a 384-well plate, add the assay buffer.

  • Add the test compounds to the respective wells (final DMSO concentration should be ≤1%). Include positive (no inhibitor) and negative (no enzyme) controls.

  • Add the SHP2 enzyme to all wells except the negative controls and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

  • Initiate the enzymatic reaction by adding the DiFMUP substrate.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission for DiFMUP) over time.

  • Calculate the initial reaction rates and determine the percent inhibition for each compound concentration.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

NLRP3 Inflammasome Inhibition Assay in THP-1 Cells[11][18]

This protocol describes a cell-based assay to measure the inhibition of NLRP3 inflammasome activation by monitoring IL-1β release.

Materials:

  • Human monocytic THP-1 cell line

  • RPMI-1640 medium supplemented with 10% FBS and antibiotics

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • NLRP3 activator (e.g., Nigericin or ATP)

  • Test compounds dissolved in DMSO

  • 96-well cell culture plates

  • ELISA kit for human IL-1β

Procedure:

  • Seed THP-1 cells in a 96-well plate and differentiate them into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.

  • Remove the PMA-containing medium and replace it with fresh medium.

  • Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.

  • Remove the LPS-containing medium and add fresh medium containing serial dilutions of the test compounds. Incubate for 1 hour.

  • Activate the NLRP3 inflammasome by adding Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM).

  • Incubate for an appropriate time (e.g., 1-2 hours).

  • Collect the cell culture supernatants.

  • Quantify the concentration of secreted IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.

  • Calculate the percent inhibition of IL-1β release for each compound concentration and determine the IC50 value.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination[19]

This protocol is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Sterile 96-well microplates

  • Microplate reader or visual inspection

Procedure:

  • Prepare a standardized inoculum of the microorganism in the appropriate broth.

  • Prepare serial two-fold dilutions of the test compounds in the broth in a 96-well plate.

  • Add the microbial inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubate the plates at the appropriate temperature and for the required duration (e.g., 37°C for 18-24 hours for bacteria).

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability, coupled with the diverse biological activities of its derivatives, ensures its continued relevance in medicinal chemistry. This guide has provided a comprehensive overview of the key aspects of this compound chemistry and biology, with the aim of supporting researchers and drug development professionals in their efforts to design and develop the next generation of innovative medicines. The provided data and protocols serve as a valuable resource for the systematic exploration of this important chemical space.

References

Solubility Profile of 6-Chloropyridin-3-amine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility characteristics of 6-Chloropyridin-3-amine, a key intermediate in the pharmaceutical and agrochemical industries. Due to the limited availability of comprehensive quantitative solubility data in public literature, this document outlines a standardized experimental protocol for determining the solubility of this compound in various organic solvents. Furthermore, a logical workflow for this procedure is presented visually.

Introduction

This compound, also known as 2-chloro-5-aminopyridine, is a crucial building block in the synthesis of a range of bioactive molecules. Its solubility in different organic solvents is a critical parameter for reaction kinetics, purification processes, and formulation development. Understanding its solubility profile allows for the optimization of synthetic routes and the development of robust and scalable manufacturing processes.

While specific quantitative data on the solubility of this compound in a wide array of organic solvents is not extensively documented in publicly accessible literature, it is generally characterized as having greater solubility in organic solvents like ethanol (B145695) and methanol (B129727) compared to its moderate solubility in water.[1] One source indicates a water solubility of 1 g/L at 20°C.[2][3][4][5][6][7]

This guide provides a standardized methodology for researchers to determine the precise solubility of this compound in solvents relevant to their work.

Physicochemical Properties of this compound

PropertyValue
Synonyms 2-chloro-5-aminopyridine, 5-Amino-2-chloropyridine
Molecular Formula C5H5ClN2
Molecular Weight 128.56 g/mol
Appearance Off-white to light yellow crystalline solid
Melting Point 81-83 °C

Quantitative Solubility Data

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
Methanol
Ethanol
Acetone
Ethyl Acetate
Dichloromethane
Toluene
N,N-Dimethylformamide (DMF)
Dimethyl Sulfoxide (DMSO)
Acetonitrile
Tetrahydrofuran (THF)

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents. This protocol is based on the widely used isothermal shake-flask method.

4.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Syringe filters (e.g., 0.45 µm PTFE)

4.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to the desired temperature.

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, stop the agitation and allow the solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are transferred.

    • Filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any remaining suspended particles.

    • Record the weight of the filtered solution.

  • Quantification of Solute:

    • Gravimetric Method:

      • Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

      • Once the solvent is completely removed, weigh the vial containing the dried residue.

      • The difference in weight gives the mass of the dissolved this compound.

    • Chromatographic/Spectroscopic Method (Recommended for higher accuracy):

      • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

      • Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry.

      • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

      • Analyze the diluted sample and determine the concentration of this compound from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility in g/100 mL or mol/L using the determined mass or concentration of the solute and the volume of the solvent.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_result Result A Add excess solute to solvent B Equilibrate in thermostatic shaker A->B Agitate C Allow solid to settle B->C Stop agitation D Withdraw and filter supernatant C->D Careful aspiration E Quantify solute (Gravimetric/HPLC/UV-Vis) D->E Analyze filtrate F Calculate solubility E->F Use calibration curve or mass

Caption: Experimental workflow for solubility determination.

Conclusion

While comprehensive quantitative solubility data for this compound in organic solvents is currently limited in the public domain, this guide provides a robust and reliable experimental protocol for its determination. By following the outlined methodology, researchers and drug development professionals can generate the critical data needed to optimize their processes, from synthesis and purification to formulation and final product development. The provided workflow diagram offers a clear visual representation of the necessary steps to ensure accurate and reproducible results.

References

Spectroscopic Analysis of 6-Chloropyridin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Chloropyridin-3-amine, a key intermediate in pharmaceutical and agrochemical research. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
8.03d2.71HH-2
7.18d8.41HH-4
7.08dd8.4, 2.81HH-5
3.85s-2H-NH₂

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
141.2C-6
139.8C-2
138.1C-3
124.6C-5
124.2C-4

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz

Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
3420, 3315Strong, SharpN-H stretch (asymmetric and symmetric)
3080MediumAromatic C-H stretch
1620StrongN-H bend (scissoring)
1580, 1470StrongC=C and C=N ring stretching
1310StrongC-N stretch (aromatic amine)
820StrongC-H out-of-plane bend
780StrongC-Cl stretch

Sample Preparation: KBr pellet

Table 4: Mass Spectrometry Data
m/zRelative Intensity (%)Assignment
128.0100[M]⁺ (³⁵Cl)
130.032[M]⁺ (³⁷Cl)
93.045[M-Cl]⁺
66.030[M-Cl-HCN]⁺

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 spectrometer.

  • Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition: The ¹H NMR spectrum was acquired at 400 MHz. A standard pulse sequence was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were accumulated for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum was acquired at 100 MHz using a proton-decoupled pulse sequence. A spectral width of 240 ppm, an acquisition time of 1.2 seconds, and a relaxation delay of 2 seconds were employed. Approximately 1024 scans were averaged.

  • Data Processing: The raw data (Free Induction Decay - FID) was processed using a Fourier transform with an exponential window function to improve the signal-to-noise ratio. Phase and baseline corrections were applied manually. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).

Infrared (IR) Spectroscopy

The IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.

  • Sample Preparation (KBr Pellet Method): A small amount of this compound (1-2 mg) was ground with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder was obtained.[1][2][3] The mixture was then transferred to a pellet press and compressed under high pressure to form a transparent or translucent pellet.[1][2][3]

  • Data Acquisition: The KBr pellet was placed in the sample holder of the FT-IR spectrometer. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder was recorded and automatically subtracted from the sample spectrum.[4] 32 scans were co-added to obtain a high-quality spectrum.

  • Data Analysis: The resulting spectrum was analyzed for the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

The mass spectrum was obtained using a Thermo Fisher Scientific ISQ EC/ISQ EM single quadrupole mass spectrometer.

  • Sample Introduction: A dilute solution of this compound in methanol (B129727) (approximately 1 µg/mL) was introduced into the ion source via direct infusion using a syringe pump at a flow rate of 10 µL/min.

  • Ionization: Electron Ionization (EI) was used with an electron energy of 70 eV. The ion source temperature was maintained at 250°C.

  • Mass Analysis: The mass analyzer was scanned over a mass-to-charge (m/z) range of 50-500 amu.

  • Data Interpretation: The resulting mass spectrum was analyzed to determine the molecular ion peak and the fragmentation pattern. The isotopic distribution of chlorine ([M]⁺ and [M+2]⁺) was used to confirm the presence of a chlorine atom in the molecule.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Prepare KBr Pellet Sample->Prep_IR Prep_MS Dissolve in Methanol Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Interpretation Structure Confirmation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: Workflow for Spectroscopic Analysis.

References

6-Chloropyridin-3-amine: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 6-Chloropyridin-3-amine, a chemical intermediate used in pharmaceutical and scientific research. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe laboratory environment.

Chemical Identification and Properties

This section details the fundamental physical and chemical properties of this compound.

PropertyValueSource
Chemical Name This compoundChemScene[1]
Synonyms 3-Amino-6-chloropyridine, 5-Amino-2-chloropyridineECHEMI[2], ChemicalBook[3]
CAS Number 5350-93-6ChemScene[1]
Molecular Formula C₅H₅ClN₂ChemScene[1]
Molecular Weight 128.56 g/mol ChemScene[1]
Appearance Brown to reddish-brown solidChemScene[1]
Purity (HPLC) ≥ 97.25%ChemScene[1]
Storage Conditions 2-8°C, protect from lightChemScene[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled
Skin IrritationCategory 2H315: Causes skin irritation
Eye IrritationCategory 2H319: Causes serious eye irritation
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation

Note: Classifications for a similar compound, N-butyl-6-chloropyridin-3-amine, were also considered in the absence of complete data for the primary compound.[4]

Signal Word: Danger

Hazard Pictograms:

  • Skull and Crossbones (Acute Toxicity)

  • Exclamation Mark (Skin/Eye Irritation, Respiratory Irritation)

Precautionary Measures and Personal Protective Equipment (PPE)

Strict adherence to the following precautionary statements is mandatory when handling this compound.[2][4]

Precautionary CodeStatement
P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash hands and skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P301+P310IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
P302+P352IF ON SKIN: Wash with plenty of soap and water.
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P403+P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
P501Dispose of contents/container in accordance with local/regional/national/international regulations.
Recommended Personal Protective Equipment (PPE)

The following PPE is required for handling this compound:

PPE TypeSpecification
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2]
Skin Protection Compatible chemical-resistant gloves (inspect before use). Fire/flame resistant and impervious clothing.[2]
Respiratory Protection Government-approved respirator if exposure limits are exceeded or irritation is experienced.[2][4]
Body Protection Protective clothing and boots as required by the situation.[4]

Safe Handling and Storage Protocols

Handling
  • Handle in a well-ventilated place, preferably under a chemical fume hood.[2][5]

  • Avoid formation of dust and aerosols.[2]

  • Avoid contact with skin, eyes, and clothing.[4]

  • Do not breathe vapor or dust.[4]

  • Use non-sparking tools to prevent electrostatic discharge.[2]

  • Wash hands thoroughly after handling.[4]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

  • Keep away from heat, sparks, open flames, and hot surfaces.[5]

  • Store apart from incompatible materials such as strong oxidizing agents.[5]

  • Store locked up.[4]

Emergency Procedures

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention immediately.[2]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water for at least 15 minutes. Consult a doctor.[2][4]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[5]
Ingestion If swallowed, rinse mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[5]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or sand.[3][4]

  • Specific Hazards: May emit toxic fumes under fire conditions.[4]

  • Protective Equipment: Wear a self-contained breathing apparatus and protective clothing to prevent contact with skin and eyes.[3]

Accidental Release Measures
  • Personal Precautions: Use personal protective equipment. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[2][3]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[2]

  • Containment and Cleanup: Collect and arrange for disposal. Keep in suitable, closed containers for disposal. Use spark-proof tools and explosion-proof equipment. Ventilate the area and wash the spill site after material pickup is complete.[2][5]

Experimental Workflow: Accidental Spill Response

The following diagram outlines the logical workflow for responding to an accidental spill of this compound.

Spill_Response_Workflow cluster_initial_response Initial Response cluster_containment Containment & Cleanup cluster_decontamination Decontamination cluster_final_steps Final Steps spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ventilate Ensure Adequate Ventilation evacuate->ventilate ignition Remove Ignition Sources ventilate->ignition ppe Don Appropriate PPE ignition->ppe contain Contain Spill with Inert Material ppe->contain collect Collect Spilled Material (Use non-sparking tools) contain->collect container Place in Closed Container for Disposal collect->container decontaminate_area Decontaminate Spill Area container->decontaminate_area decontaminate_ppe Decontaminate/Dispose of PPE decontaminate_area->decontaminate_ppe dispose Dispose of Waste (Follow Regulations) decontaminate_ppe->dispose report Report Incident dispose->report

Caption: Workflow for handling accidental spills of this compound.

Toxicity Data

Disposal Considerations

Dispose of this compound and its container in accordance with all applicable local, regional, national, and international regulations.[4] Do not discharge into the environment.[2] Adhered or collected material should be promptly disposed of.[3]

Disclaimer: This guide is intended for informational purposes only and is based on publicly available safety data sheets. It is not a substitute for a comprehensive risk assessment by qualified professionals. Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.

References

6-Chloropyridin-3-amine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Discovery, Synthesis, and Applications of a Key Chemical Intermediate

Abstract

6-Chloropyridin-3-amine, a halogenated pyridine (B92270) derivative, is a pivotal building block in the synthesis of a wide array of pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of its discovery and historical development, detailed analyses of its principal synthetic routes, and a summary of its key physicochemical and spectroscopic properties. The document is intended for researchers, scientists, and professionals in the fields of drug discovery and chemical development, offering in-depth experimental protocols and comparative data to support further research and application.

Introduction

This compound, also known by its alternative name 2-chloro-5-aminopyridine, is a vital intermediate in organic synthesis.[1] Its unique molecular structure, featuring a pyridine ring substituted with both a reactive chlorine atom and an amino group, allows for a diverse range of chemical transformations. This versatility has made it an indispensable component in the development of numerous commercial products, particularly in the pharmaceutical and agrochemical sectors. This guide aims to provide a thorough understanding of this compound, from its historical origins to its modern applications.

History and Discovery

The precise first synthesis of this compound is not definitively documented in a single seminal publication. However, its history is intrinsically linked to the broader development of pyridine chemistry, which began with the isolation of pyridine from coal tar by Anderson in 1846 and the first synthesis by Ramsay in 1876.[2][3] The exploration of substituted pyridines gained significant momentum in the early 20th century.

Early methods for the synthesis of chloro-substituted aminopyridines often involved direct chlorination of aminopyridines. These early procedures, however, frequently suffered from low yields and the formation of multiple chlorinated byproducts, making purification difficult.[4] Over the years, significant research has been dedicated to developing more selective and efficient synthetic methods, leading to the robust protocols used today.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

Physicochemical Properties
PropertyValueReference
CAS Number 5350-93-6[5]
Molecular Formula C₅H₅ClN₂[5]
Molecular Weight 128.56 g/mol [5]
Melting Point 59-62 °C[6]
Boiling Point 186.6±20.0 °C at 760 mmHg[7]
Appearance Off-white to light yellow crystalline powder[8]
Solubility Moderately soluble in water; soluble in ethanol (B145695) and methanol[8][9]
Spectroscopic Data
TechniqueData
¹H NMR Spectral data available in literature
¹³C NMR Spectral data available in literature
IR Key peaks corresponding to N-H and C-Cl bonds
Mass Spec Molecular ion peak consistent with the molecular weight

Note: Specific spectral data can be found in various chemical databases and publications.

Synthetic Routes

Several synthetic routes to this compound have been developed, each with its own advantages and disadvantages. The two most prominent methods are the direct chlorination of 2-aminopyridine (B139424) and the reduction of 2-chloro-5-nitropyridine (B43025).

Route 1: Chlorination of 2-Aminopyridine

This is a direct approach where 2-aminopyridine is reacted with a chlorinating agent. Historically, this method was plagued by a lack of selectivity, leading to mixtures of mono- and di-chlorinated products.[4] Modern adaptations have significantly improved selectivity.

Experimental Protocol: Chlorination of 2-Aminopyridine

  • Materials: 2-aminopyridine, concentrated hydrochloric acid, sodium hypochlorite (B82951) solution, dichloroethane.

  • Procedure:

    • Dissolve 2-aminopyridine in concentrated hydrochloric acid.

    • Cool the reaction mixture to 0-5°C.

    • Slowly add a solution of sodium hypochlorite, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction to stir at a controlled temperature for several hours.

    • Neutralize the reaction mixture with a base (e.g., NaOH solution) to a pH of approximately 8-9.

    • Extract the product with an organic solvent such as dichloroethane.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization or column chromatography.[10]

Yield: 60-80%[11]

Route 2: Reduction of 2-Chloro-5-nitropyridine

This two-step route involves the nitration of 2-chloropyridine (B119429) to form 2-chloro-5-nitropyridine, followed by the reduction of the nitro group to an amine. This method generally offers better regioselectivity compared to direct chlorination.

Experimental Protocol: Synthesis of 2-Chloro-5-nitropyridine

  • Materials: 2-Chloropyridine, fuming nitric acid, concentrated sulfuric acid.

  • Procedure:

    • Add 2-chloropyridine to concentrated sulfuric acid at a low temperature.

    • Slowly add fuming nitric acid to the mixture while maintaining a low temperature.

    • After the addition, warm the reaction mixture and stir for several hours.

    • Pour the reaction mixture onto ice and neutralize with a base.

    • Extract the product with an organic solvent and purify.[12]

Experimental Protocol: Reduction of 2-Chloro-5-nitropyridine

  • Materials: 2-chloro-5-nitropyridine, reducing agent (e.g., iron powder, tin(II) chloride, or catalytic hydrogenation), solvent (e.g., ethanol, acetic acid).

  • Procedure (using Iron powder):

    • Suspend 2-chloro-5-nitropyridine and iron powder in a mixture of ethanol and water.

    • Add a small amount of acid (e.g., acetic acid or hydrochloric acid) to initiate the reaction.

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • Once the reaction is complete, filter the hot solution to remove the iron salts.

    • Concentrate the filtrate and extract the product with an organic solvent.

    • Purify the product by recrystallization or column chromatography.[1]

Yield: High yields, often exceeding 80% for the reduction step.[8]

Comparative Analysis of Synthetic Routes
FeatureRoute 1: ChlorinationRoute 2: Reduction of Nitro Compound
Starting Material 2-Aminopyridine2-Chloropyridine
Number of Steps 12
Reagents HCl, NaClO₂H₂SO₄, HNO₃, Reducing Agent
Selectivity Moderate to GoodHigh
Yield 60-80%Generally >75% (overall)
Advantages More direct, fewer steps.Higher selectivity, often higher overall yield.
Disadvantages Potential for over-chlorination.Two-step process, use of strong acids.

Key Applications in Drug Development and Agrochemicals

This compound is a crucial intermediate in the synthesis of a variety of biologically active molecules. Its bifunctional nature allows for sequential or simultaneous reactions at the chlorine and amine positions, enabling the construction of complex heterocyclic systems.

  • Pharmaceuticals: It serves as a precursor for the synthesis of various active pharmaceutical ingredients (APIs), including antiviral, antibacterial, and kinase inhibitors.[13][14]

  • Agrochemicals: In the agrochemical industry, it is used to produce insecticides, herbicides, and fungicides.[15]

Visualization of Synthetic Pathways

Logical Flow of Synthetic Routes

Synthesis_Routes cluster_0 Route 1: Direct Chlorination cluster_1 Route 2: Reduction of Nitro Compound 2-Aminopyridine 2-Aminopyridine Chlorination Chlorination 2-Aminopyridine->Chlorination HCl, NaClO₂ 6-Chloropyridin-3-amine_R1 This compound Chlorination->6-Chloropyridin-3-amine_R1 2-Chloropyridine 2-Chloropyridine Nitration Nitration 2-Chloropyridine->Nitration H₂SO₄, HNO₃ 2-Chloro-5-nitropyridine 2-Chloro-5-nitropyridine Nitration->2-Chloro-5-nitropyridine Reduction Reduction 2-Chloro-5-nitropyridine->Reduction Fe, acid 6-Chloropyridin-3-amine_R2 This compound Reduction->6-Chloropyridin-3-amine_R2

Caption: Comparative logical flow of the two primary synthetic routes to this compound.

Experimental Workflow for Route 1

Workflow_Route1 start Start dissolve Dissolve 2-Aminopyridine in conc. HCl start->dissolve cool Cool to 0-5°C dissolve->cool add_hypochlorite Add NaClO₂ solution cool->add_hypochlorite react Stir at controlled temp. add_hypochlorite->react neutralize Neutralize to pH 8-9 react->neutralize extract Extract with Dichloroethane neutralize->extract wash_dry Wash & Dry Organic Layer extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Purify concentrate->purify end End Product purify->end

Caption: Step-by-step experimental workflow for the synthesis via direct chlorination.

Conclusion

This compound remains a cornerstone intermediate in the chemical industry. While its initial discovery is not attributed to a single event, the evolution of its synthesis reflects the advancements in organic chemistry, moving from low-yield, non-selective methods to highly efficient and regioselective modern protocols. A thorough understanding of its properties, historical context, and synthetic methodologies, as detailed in this guide, is crucial for its continued application in the development of novel and essential chemical products.

References

An In-depth Technical Guide to the Procurement and Application of 6-Chloropyridin-3-amine for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Chloropyridin-3-amine (CAS No. 5350-93-6), a key building block in pharmaceutical research and development. This document details its procurement from various suppliers, typical purchasing specifications, and in-depth experimental protocols for its synthesis and quality control. Furthermore, it illustrates its application in the drug discovery workflow, using the synthesis of a p38 MAPK inhibitor as a practical example, and visualizes the relevant biological signaling pathway.

Sourcing and Procurement of this compound

This compound is readily available from a range of chemical suppliers catering to the research and pharmaceutical industries. When purchasing this compound, it is crucial to consider purity, quantity, and the supplier's reliability to ensure the integrity of research outcomes.

Prominent Suppliers and Purchasing Data

The following table summarizes key information from several notable suppliers of this compound. Prices are indicative and subject to change based on quantity, purity, and market fluctuations.

SupplierCAS NumberPurityAvailable QuantitiesIndicative Pricing (USD)
MedchemExpress5350-93-6>99%25g, 50g, Bulk$25 for 25g[1]
ChemScene5350-93-697.25% (HPLC)CustomQuote upon request
Hangzhou Dingyan Chem Co., Ltd.5350-93-697%CustomQuote upon request[2]
BLD Pharm5350-93-6>98%Grams to KilogramsQuote upon request
Matrix Fine Chemicals5350-93-6Not specifiedSmall and large quantitiesQuote upon request[3]
Combi-Blocks5350-93-698%5gQuote upon request[4]
Pharmaffiliates5350-93-6Not specifiedCustomQuote upon request[5]
United States Biological5350-93-6Highly Purified1g$418 for 1g[6]
Purchasing Specifications and Considerations

For researchers and drug development professionals, the following specifications are critical when sourcing this compound:

  • Purity: A minimum purity of 98% is recommended for most research applications to avoid interference from impurities in subsequent reactions. For use in late-stage drug development and cGMP (current Good Manufacturing Practice) processes, a purity of >99.5% is often required.

  • Certificate of Analysis (CoA): Always request a batch-specific Certificate of Analysis from the supplier. A typical CoA should include:

    • Appearance (e.g., Brown to reddish-brown solid)[7]

    • Identity confirmation by ¹H NMR and Mass Spectrometry.

    • Purity assessment by HPLC (High-Performance Liquid Chromatography)[7].

  • Safety Data Sheet (SDS): An up-to-date SDS is essential for understanding the handling, storage, and emergency procedures for the compound.

  • Packaging and Shipping: The compound should be shipped in appropriate, sealed containers to prevent degradation. It is typically shipped at ambient temperature.

Experimental Protocols

This section provides detailed methodologies for the synthesis and quality control of this compound.

Synthesis of this compound via Catalytic Hydrogenation

A common and efficient method for the synthesis of this compound is the catalytic hydrogenation of 2-chloro-5-nitropyridine (B43025).

Reaction Scheme:

G 2-chloro-5-nitropyridine 2-chloro-5-nitropyridine This compound This compound 2-chloro-5-nitropyridine->this compound H2, Pd/C Ethanol (B145695)

Figure 1: Synthesis of this compound.

Materials:

  • 2-chloro-5-nitropyridine

  • 10% Palladium on activated carbon (Pd/C)

  • Ethanol (absolute)

  • Hydrogen gas (H₂)

  • Diatomaceous earth (e.g., Celite®)

  • Rotary evaporator

  • Hydrogenation apparatus (e.g., Parr shaker)

Procedure:

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve 2-chloro-5-nitropyridine (1 equivalent) in absolute ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the vessel with hydrogen gas to remove air. Pressurize the vessel with hydrogen gas (typically 50-100 psi, but this may vary depending on the apparatus and scale).

  • Reaction Monitoring: Vigorously stir or shake the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or HPLC until the starting material is consumed. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the filter cake with ethanol to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification (if necessary): The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) or by column chromatography on silica (B1680970) gel if significant impurities are present.

Quality Control and Analytical Methods

To ensure the identity and purity of synthesized or purchased this compound, the following analytical methods are typically employed.

2.2.1. High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water and acetonitrile (B52724) with 0.1% trifluoroacetic acid (TFA) or formic acid is commonly used.

  • Detection: UV detection at a wavelength of 254 nm.

  • Expected Outcome: A single major peak corresponding to this compound, with the purity calculated based on the area percentage of the main peak relative to all other peaks.

2.2.2. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Expected Chemical Shifts (in CDCl₃): The spectrum will show characteristic peaks for the aromatic protons.

  • Expected Outcome: The obtained spectrum should be consistent with the structure of this compound, with correct chemical shifts, splitting patterns, and integration values.

2.2.3. Mass Spectrometry (MS)

  • Ionization Technique: Electrospray ionization (ESI) is commonly used.

  • Expected m/z: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (128.56 g/mol ).

Application in Drug Discovery: Synthesis of a p38 MAPK Inhibitor

This compound is a valuable building block in the synthesis of various kinase inhibitors. As an example, its analog is a key intermediate in the synthesis of TAK-715, a potent and orally active p38 mitogen-activated protein kinase (MAPK) inhibitor that has been investigated for the treatment of rheumatoid arthritis.[8][9][10][11]

Drug Discovery Workflow: From Building Block to Candidate

The following diagram illustrates a typical workflow in drug discovery, starting from a key building block like this compound.

G cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Preclinical Phase Building_Block This compound Synthesis Synthesis of Inhibitor Library Building_Block->Synthesis HTS High-Throughput Screening (p38 MAPK activity assay) Synthesis->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (SAR) Hit_ID->Lead_Opt ADMET In vitro ADMET Profiling Lead_Opt->ADMET In_Vivo In vivo Efficacy Studies (e.g., Rat Arthritis Model) ADMET->In_Vivo Tox Toxicology Studies In_Vivo->Tox Candidate Preclinical Candidate (e.g., TAK-715) Tox->Candidate

Figure 2: Drug discovery workflow for a p38 MAPK inhibitor.

The p38 MAPK Signaling Pathway and Inhibition

The p38 MAPK signaling pathway is a key regulator of inflammatory responses. Upon activation by cellular stressors or inflammatory cytokines like TNF-α and IL-1, a kinase cascade is initiated, leading to the activation of p38 MAPK. Activated p38 then phosphorylates and activates downstream transcription factors, resulting in the production of pro-inflammatory cytokines. Inhibitors like TAK-715 block the activity of p38 MAPK, thereby suppressing this inflammatory cascade.

G Stress_Cytokines Stress / Inflammatory Cytokines (e.g., TNF-α, IL-1) MAPKKK MAPKKK Stress_Cytokines->MAPKKK activate MKK3_6 MKK3/6 MAPKKK->MKK3_6 phosphorylate p38_MAPK p38 MAPK MKK3_6->p38_MAPK phosphorylate Transcription_Factors Transcription Factors p38_MAPK->Transcription_Factors phosphorylate Inflammatory_Response Pro-inflammatory Cytokine Production Transcription_Factors->Inflammatory_Response induce TAK_715 TAK-715 TAK_715->p38_MAPK inhibit

Figure 3: Inhibition of the p38 MAPK signaling pathway by TAK-715.

This guide provides a foundational understanding of this compound for its effective sourcing and application in a research and development setting. By following the outlined protocols and understanding its role in the synthesis of bioactive molecules, researchers can confidently incorporate this versatile building block into their drug discovery programs.

References

Methodological & Application

Application Notes and Protocols for the Use of 6-Chloropyridin-3-amine in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl and heteroaryl-aryl structures. These structural motifs are of significant interest in medicinal chemistry and drug discovery due to their prevalence in a wide range of biologically active compounds. 6-Chloropyridin-3-amine is a valuable building block in this context, offering a reactive handle for the introduction of diverse aryl and heteroaryl substituents onto a pyridine (B92270) core. The presence of the amino group provides a site for further functionalization, making it a versatile precursor for the synthesis of compound libraries for screening and lead optimization.

This document provides detailed application notes and protocols for the successful implementation of Suzuki coupling reactions utilizing this compound.

Reactivity and Considerations

The carbon-chlorine bond in this compound is less reactive than the corresponding carbon-bromine or carbon-iodine bonds. Consequently, successful Suzuki coupling of this substrate often necessitates the use of more sophisticated and robust catalytic systems. The key to a high-yielding reaction lies in the careful selection of the palladium catalyst, ligand, base, and solvent. The primary amino group on the pyridine ring can potentially coordinate with the palladium catalyst, which may require optimization of reaction conditions to mitigate catalyst inhibition. However, studies on similar amino-substituted heteroaryl halides have shown that Suzuki coupling can proceed efficiently without the need for protecting the amino group.[1]

Key Reaction Parameters

Several factors influence the outcome of the Suzuki coupling reaction with this compound:

  • Palladium Catalyst: While traditional catalysts like Pd(PPh₃)₄ can be effective, catalyst systems based on palladium(II) acetate (B1210297) (Pd(OAc)₂) or palladium complexes with bulky, electron-rich phosphine (B1218219) ligands often provide superior results for less reactive chloro-pyridines.

  • Ligand: The choice of ligand is critical for facilitating the oxidative addition of the palladium catalyst to the C-Cl bond. Bulky, electron-rich phosphine ligands such as SPhos, XPhos, and RuPhos are often employed to enhance catalyst activity and stability.

  • Base: A variety of inorganic bases are commonly used, with potassium phosphate (B84403) (K₃PO₄) and cesium carbonate (Cs₂CO₃) often being effective for challenging couplings. The choice of base can significantly impact the reaction rate and yield.

  • Solvent: Aprotic polar solvents such as 1,4-dioxane, toluene, or N,N-dimethylformamide (DMF), often in the presence of water, are typically used. The solvent system plays a crucial role in solubilizing the reactants and facilitating the catalytic cycle.

Quantitative Data Summary

The following tables summarize representative quantitative data for Suzuki coupling reactions of chloro-aminopyridine derivatives with various arylboronic acids. While specific data for this compound is limited in publicly available literature, the data from closely related analogs provides a strong indication of expected yields and successful reaction conditions.

Table 1: Suzuki Coupling of 2-Chloro-3-aminopyridine with Phenylboronic Acid [1]

EntryAryl HalideBoronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
12-Chloro-3-aminopyridinePhenylboronic AcidPd(PPh₃)₂Cl₂ (5 mol%)Na₂CO₃ (1M aq.)1,4-DioxaneReflux886

Table 2: Representative Yields for Suzuki Coupling of 3-amino-6-chloropyridazine (B20888) with Various Arylboronic Acids [2]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid3-Amino-6-phenylpyridazine65
24-Methylphenylboronic acid3-Amino-6-(4-methylphenyl)pyridazine58
34-Methoxyphenylboronic acid3-Amino-6-(4-methoxyphenyl)pyridazine62
44-Fluorophenylboronic acid3-Amino-6-(4-fluorophenyl)pyridazine45
53-Thienylboronic acid3-Amino-6-(3-thienyl)pyridazine23

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of this compound

This protocol is a general guideline and may require optimization for specific substrates and reaction scales.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Phosphine ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene/water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

  • Solvents for work-up and purification (e.g., ethyl acetate, brine, anhydrous sodium sulfate)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, the phosphine ligand, and the base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to obtain the desired 6-aryl-pyridin-3-amine.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can often accelerate the reaction and improve yields, especially for less reactive substrates.

Materials:

  • Same as Protocol 1, with the addition of a microwave-safe reaction vial.

Procedure:

  • Reaction Setup: In a microwave-safe reaction vial equipped with a magnetic stir bar, combine this compound, the arylboronic acid, the palladium catalyst, the phosphine ligand, and the base.

  • Solvent Addition: Add the degassed solvent system to the vial.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to the desired temperature (e.g., 135-140 °C) for a specified time (e.g., 30 minutes).[3]

  • Work-up and Purification: Follow steps 6-8 from Protocol 1.

Visualizations

Suzuki_Coupling_Mechanism Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Aryl-Pd(II)-Cl(L2) Aryl-Pd(II)-Cl(L2) Oxidative\nAddition->Aryl-Pd(II)-Cl(L2) Transmetalation Transmetalation Aryl-Pd(II)-Cl(L2)->Transmetalation Aryl-Pd(II)-Ar'(L2) Aryl-Pd(II)-Ar'(L2) Transmetalation->Aryl-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Aryl-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Aryl-Ar' Aryl-Ar' Reductive\nElimination->Aryl-Ar' This compound This compound This compound->Oxidative\nAddition Arylboronic Acid + Base Arylboronic Acid + Base Arylboronic Acid + Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Combine Reactants Combine Reactants Inert Atmosphere Inert Atmosphere Combine Reactants->Inert Atmosphere Add Solvent Add Solvent Inert Atmosphere->Add Solvent Heat and Stir Heat and Stir Add Solvent->Heat and Stir Monitor Progress Monitor Progress Heat and Stir->Monitor Progress Cool and Quench Cool and Quench Monitor Progress->Cool and Quench Extraction Extraction Cool and Quench->Extraction Dry and Concentrate Dry and Concentrate Extraction->Dry and Concentrate Column Chromatography Column Chromatography Dry and Concentrate->Column Chromatography Product Product Column Chromatography->Product

Caption: General experimental workflow for Suzuki coupling reactions.

References

6-Chloropyridin-3-amine: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Chloropyridin-3-amine is a highly versatile and valuable building block in organic synthesis, widely employed by researchers, scientists, and drug development professionals. Its utility stems from the presence of two reactive functional groups: a chloro substituent at the 6-position and an amino group at the 3-position of the pyridine (B92270) ring. This dual functionality allows for a diverse range of chemical transformations, making it a key intermediate in the synthesis of a wide array of complex molecules, particularly in the fields of medicinal chemistry and agrochemicals. The strategic manipulation of these functional groups enables the construction of various heterocyclic scaffolds, which are prominent in many biologically active compounds.

Application in Cross-Coupling Reactions

The chlorine atom on the pyridine ring serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, allowing for the facile formation of carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in the construction of complex molecular frameworks.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, and this compound can be effectively coupled with a variety of aryl and heteroaryl boronic acids. This reaction is instrumental in the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals. While the reactivity of aryl chlorides can be lower than their bromide or iodide counterparts, optimized reaction conditions with appropriate palladium catalysts and ligands can achieve high yields.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid

This protocol describes the synthesis of 3-amino-6-(4-methoxyphenyl)pyridine.

Reaction Scheme:

Materials:

Reagent/SolventMolecular Weight ( g/mol )Amount (mmol)Amount (g or mL)
This compound128.561.00.129 g
4-Methoxyphenylboronic acid151.961.20.182 g
Pd₂(dba)₃915.720.02523 mg
XPhos476.620.0524 mg
Cesium carbonate (Cs₂CO₃)325.822.50.815 g
Anhydrous tert-butanol (B103910) (t-BuOH)74.12-5 mL

Procedure:

  • In a flame-dried Schlenk tube under an argon atmosphere, combine this compound (0.129 g, 1.0 mmol), 4-methoxyphenylboronic acid (0.182 g, 1.2 mmol), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃, 23 mg, 0.025 mmol), XPhos (24 mg, 0.05 mmol), and cesium carbonate (0.815 g, 2.5 mmol).

  • Evacuate the Schlenk tube and backfill with argon. Repeat this cycle three times.

  • Add anhydrous tert-butanol (5 mL) via syringe under a positive pressure of argon.

  • Seal the tube and heat the reaction mixture to 110 °C in an oil bath with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and filter through a pad of celite.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to afford 3-amino-6-(4-methoxyphenyl)pyridine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. This compound can serve as the amine component in couplings with aryl halides or as the aryl halide component in couplings with various primary or secondary amines. This reaction is crucial for the synthesis of N-aryl and N-heteroaryl amines.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline (B41778)

This protocol describes the synthesis of N-phenylpyridin-3,6-diamine.

Reaction Scheme:

Materials:

Reagent/SolventMolecular Weight ( g/mol )Amount (mmol)Amount (g or mL)
This compound128.561.00.129 g
Aniline93.131.20.11 mL
Pd(OAc)₂224.500.024.5 mg
BINAP622.670.0318.7 mg
Sodium tert-butoxide (NaOtBu)96.101.40.134 g
Anhydrous Toluene (B28343)92.14-5 mL

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add palladium(II) acetate (4.5 mg, 0.02 mmol) and BINAP (18.7 mg, 0.03 mmol).

  • Add anhydrous toluene (2 mL) and stir the mixture at room temperature for 10 minutes.

  • To this catalyst mixture, add this compound (0.129 g, 1.0 mmol), aniline (0.11 mL, 1.2 mmol), and sodium tert-butoxide (0.134 g, 1.4 mmol).

  • Add an additional 3 mL of anhydrous toluene.

  • Heat the reaction mixture to 100 °C and stir under argon.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield N-phenylpyridin-3,6-diamine.

Synthesis of Fused Heterocyclic Systems: Imidazo[4,5-b]pyridines

This compound is a key precursor for the synthesis of imidazo[4,5-b]pyridines, a class of compounds with significant biological activities, including their role as kinase inhibitors. The synthesis typically involves the introduction of a second amino group adjacent to the existing one, followed by cyclization with a suitable one-carbon synthon.

Experimental Protocol: Synthesis of 2-Substituted Imidazo[4,5-b]pyridines

This multi-step protocol outlines a general route to 2-substituted imidazo[4,5-b]pyridines starting from 2,6-dichloropyridin-3-amine, a close derivative of the title compound, illustrating the synthetic strategy.

Reaction Workflow:

G A 2,6-Dichloropyridin-3-amine B Buchwald-Hartwig Amination A->B R-NH2, Pd catalyst, Base C N-Aryl-6-chloropyridin-2,3-diamine B->C D Cyclization with Aldehyde/Carboxylic Acid C->D R'CHO or R'COOH E 2-Substituted-6-chloro-imidazo[4,5-b]pyridine D->E F Suzuki Coupling E->F R''-B(OH)2, Pd catalyst, Base G 2,6-Disubstituted-imidazo[4,5-b]pyridine F->G

Caption: General workflow for the synthesis of 2,6-disubstituted imidazo[4,5-b]pyridines.

Step 1: Synthesis of N-Aryl-6-chloropyridin-2,3-diamine

  • Follow a similar Buchwald-Hartwig amination protocol as described above, using 2,6-dichloropyridin-3-amine as the starting material and a suitable primary amine to introduce the second amino group at the 2-position.

Step 2: Cyclization to form the Imidazo[4,5-b]pyridine core

  • To a solution of the N-Aryl-6-chloropyridin-2,3-diamine in a suitable solvent (e.g., DMSO or acetic acid), add the desired aldehyde or carboxylic acid.[1]

  • Heat the reaction mixture to facilitate the cyclization and dehydration to form the imidazole (B134444) ring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction and pour it into water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the 2-substituted-6-chloro-imidazo[4,5-b]pyridine.

Step 3: Further functionalization via Suzuki Coupling

  • The remaining chloro group at the 6-position can be further functionalized using a Suzuki-Miyaura coupling reaction, as detailed in the previous section, to introduce a variety of aryl or heteroaryl substituents.

Biological Significance and Signaling Pathways

Derivatives of this compound have been identified as potent inhibitors of several key signaling pathways implicated in cancer and other diseases. Understanding these pathways is crucial for drug development professionals.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[2][3][4] Its aberrant activation is a common feature in many cancers.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival Inhibition of Apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor This compound Derivative (PI3K Inhibitor) Inhibitor->PI3K Inhibition

Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of a derivative.

Aurora and MPS1 Kinase Signaling in Mitosis

Aurora kinases (A and B) and Monopolar Spindle 1 (MPS1) kinase are key regulators of mitosis.[5][6][7] Their overexpression is common in cancers and leads to chromosomal instability. Inhibitors derived from this compound can target these kinases, disrupting cell division and inducing apoptosis in cancer cells.

Mitosis_Kinases cluster_aurora Aurora Kinases Prophase Prophase Metaphase Metaphase Anaphase Anaphase Cytokinesis Cytokinesis Aurora_A Aurora A Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Aurora_B Aurora B Chromosome_Alignment Chromosome Alignment Aurora_B->Chromosome_Alignment MPS1 MPS1 Kinase Spindle_Checkpoint Spindle Assembly Checkpoint MPS1->Spindle_Checkpoint Apoptosis Apoptosis Spindle_Assembly->Apoptosis Chromosome_Alignment->Apoptosis Spindle_Checkpoint->Apoptosis Inhibitor This compound Derivative (Kinase Inhibitor) Inhibitor->Aurora_A Inhibition Inhibitor->Aurora_B Inhibition Inhibitor->MPS1 Inhibition

Caption: Role of Aurora and MPS1 kinases in mitosis and the effect of their inhibition.

Role of SMARCA2/4 in Chromatin Remodeling

SMARCA2 and SMARCA4 are ATP-dependent helicases that are core components of the SWI/SNF chromatin remodeling complex.[8][9] This complex plays a crucial role in regulating gene expression by altering the structure of chromatin. In some cancers, there is a dependency on one of these paralogs, making them attractive therapeutic targets.

SMARCA SWI_SNF SWI/SNF Complex Chromatin Chromatin SWI_SNF->Chromatin Remodeling SMARCA2 SMARCA2 SMARCA2->SWI_SNF SMARCA4 SMARCA4 SMARCA4->SWI_SNF Gene_Expression Gene Expression Chromatin->Gene_Expression Cancer_Progression Cancer Progression Gene_Expression->Cancer_Progression Degrader This compound Derivative (SMARCA2/4 Degrader) Degrader->SMARCA2 Degradation Degrader->SMARCA4 Degradation

Caption: The role of SMARCA2/4 in chromatin remodeling and cancer, and the action of a degrader molecule.

This compound is an indispensable building block in modern organic synthesis. Its ability to undergo a variety of cross-coupling reactions and serve as a precursor for complex heterocyclic systems makes it a valuable tool for the synthesis of novel compounds with significant biological activities. The application notes and protocols provided herein offer a glimpse into the vast potential of this versatile molecule in the hands of researchers and drug development professionals. The continued exploration of its reactivity will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 6-Chloropyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions involving 6-chloropyridin-3-amine. This versatile building block is a key intermediate in the synthesis of a wide range of nitrogen-containing heterocyclic compounds with significant potential in medicinal chemistry and materials science. The following sections detail common palladium-catalyzed reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, providing both generalized procedures and specific examples where available.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl-aryl structures. In the context of this compound, this reaction allows for the introduction of various aryl or heteroaryl substituents at the 6-position of the pyridine (B92270) ring.

General Reaction Scheme:

Suzuki_Coupling This compound This compound Product 5-Amino-2-arylpyridine This compound->Product + Arylboronic_Acid Arylboronic Acid (R-B(OH)2) Arylboronic_Acid->Product + Pd_Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Pd_Catalyst->Product cat. Base Base (e.g., K2CO3) Base->Product

Caption: General scheme for the Suzuki-Miyaura coupling of this compound.

Quantitative Data for Suzuki-Miyaura Coupling of Chloro-pyridines

While specific data for this compound is limited in readily available literature, the following table provides representative conditions for the Suzuki coupling of other chloropyridine derivatives, which can serve as a starting point for optimization.

EntryArylboronic AcidPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene (B28343)/H₂O1001885-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (6)K₃PO₄1,4-Dioxane (B91453)1001290-98
33-Thienylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O851675-85

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Inert Atmosphere Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Evacuation and Backfilling: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[1]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and, if necessary, a ligand.

  • Solvent Addition: Add the degassed solvent (e.g., a mixture of 1,4-dioxane and water, 4:1). The typical concentration is 0.1-0.5 M.[1]

  • Reaction: Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).[1]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica (B1680970) gel to obtain the desired 5-amino-2-arylpyridine product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, allowing for the coupling of amines with aryl halides. This reaction enables the synthesis of N-substituted derivatives of 5-aminopyridine from this compound.

General Reaction Scheme:

Buchwald_Hartwig This compound This compound Product N-substituted-5-aminopyridine This compound->Product + Amine Amine (R1R2NH) Amine->Product + Pd_Catalyst_Ligand Pd Catalyst/Ligand (e.g., Pd2(dba)3/Xantphos) Pd_Catalyst_Ligand->Product cat. Base Base (e.g., NaOtBu) Base->Product

Caption: General scheme for the Buchwald-Hartwig amination of this compound.

Quantitative Data for Buchwald-Hartwig Amination of Chloro-pyridines

The following table presents typical conditions for the Buchwald-Hartwig amination of related chloropyridine substrates.

EntryAminePalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene1001685-95
2AnilinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃1,4-Dioxane1102470-80
3BenzylaminePd₂(dba)₃ (1)BrettPhos (2)K₃PO₄t-BuOH901280-90

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Inert Atmosphere Setup: To a flame-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv), the ligand (e.g., Xantphos, 0.04 equiv), and the base (e.g., NaOtBu, 1.4 equiv).

  • Evacuation and Backfilling: Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv) to the tube under a positive flow of argon.

  • Solvent Addition: Add degassed anhydrous solvent (e.g., toluene or 1,4-dioxane) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath and stir at the desired temperature (typically 90-110 °C) for the specified time.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.

  • Purification: Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solution and purify the product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is highly valuable for introducing alkynyl moieties onto the pyridine ring of this compound.

General Reaction Scheme:

Sonogashira_Coupling This compound This compound Product 5-Amino-2-alkynylpyridine This compound->Product + Terminal_Alkyne Terminal Alkyne (R-C≡CH) Terminal_Alkyne->Product + Pd_Catalyst Pd Catalyst (e.g., Pd(PPh3)2Cl2) Pd_Catalyst->Product cat. Cu_Cocatalyst Cu Cocatalyst (e.g., CuI) Cu_Cocatalyst->Product cat. Base Base (e.g., Et3N) Base->Product

Caption: General scheme for the Sonogashira coupling of this compound.

Quantitative Data for Sonogashira Coupling of Chloro-pyridines

The following data for related chloropyridine substrates can be used as a guide for developing a protocol for this compound.

EntryTerminal AlkynePalladium Catalyst (mol%)Copper Cocatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF651280-90
21-HexynePd(OAc)₂ (2) / SPhos (4)CuI (5)Cs₂CO₃1,4-Dioxane801875-85
3TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)DIPAToluene702470-80

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Inert Atmosphere Setup: To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 equiv), and the copper(I) cocatalyst (e.g., CuI, 0.04 equiv).

  • Evacuation and Backfilling: Evacuate and backfill the flask with argon three times.

  • Reagent and Solvent Addition: Add an anhydrous solvent (e.g., THF), the terminal alkyne (1.5 equiv), and a base (e.g., triethylamine, 2.0 equiv) via syringe.

  • Reaction: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) and monitor by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent. Filter the mixture through Celite to remove the catalyst.

  • Purification: Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solution and purify the product by column chromatography.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction can be used to introduce alkenyl groups at the 6-position of the pyridine ring.

General Reaction Scheme:

Heck_Reaction This compound This compound Product 5-Amino-2-alkenylpyridine This compound->Product + Alkene Alkene (e.g., Styrene) Alkene->Product + Pd_Catalyst Pd Catalyst (e.g., Pd(OAc)2) Pd_Catalyst->Product cat. Base Base (e.g., Et3N) Base->Product

Caption: General scheme for the Heck reaction of this compound.

Quantitative Data for Heck Reaction of Chloro-pyridines

The following table provides representative conditions for the Heck reaction with related substrates.

EntryAlkenePalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1002460-70
2n-Butyl acrylatePdCl₂(PPh₃)₂ (3)-NaOAcNMP1201870-80
3CyclohexenePd₂(dba)₃ (1.5)PCy₃ (6)K₂CO₃Toluene1103650-60

Experimental Protocol: General Procedure for Heck Reaction

  • Inert Atmosphere Setup: In a sealable reaction tube, combine this compound (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv), a ligand if necessary (e.g., P(o-tol)₃, 0.04 equiv), and a base (e.g., Et₃N, 1.5 equiv).

  • Reagent and Solvent Addition: Add the alkene (1.5 equiv) and a polar aprotic solvent (e.g., DMF or NMP).

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 100-140 °C) for the required time, monitoring by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the general experimental workflow for palladium-catalyzed cross-coupling reactions and the catalytic cycle for the Suzuki-Miyaura coupling as a representative example.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants, Base, and Catalyst B Add Degassed Solvent A->B C Heat and Stir under Inert Atmosphere B->C D Monitor Progress (TLC/LC-MS) C->D E Cool and Quench D->E Reaction Complete F Extraction E->F G Column Chromatography F->G H Isolated Product G->H

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki_Mechanism Pd0 Pd(0)Ln PdII R-Pd(II)Ln-X Pd0->PdII OxAdd Oxidative Addition OxAdd->PdII PdII_R R-Pd(II)Ln-R' PdII->PdII_R Transmetal Transmetalation Transmetal->PdII_R PdII_R->Pd0 Product R-R' PdII_R->Product ReductElim Reductive Elimination ReductElim->Product ArylHalide Ar-X ArylHalide->OxAdd Organoboron R'-B(OR)2 Organoboron->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Protocols for N-alkylation of 6-Chloropyridin-3-amine: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-alkylation of 6-chloropyridin-3-amine, a key intermediate in the synthesis of various biologically active compounds. Three primary methods are covered: Direct Alkylation with Alkyl Halides, Reductive Amination, and Buchwald-Hartwig Amination.

Direct N-Alkylation with Alkyl Halides

Direct N-alkylation offers a straightforward approach for the synthesis of N-substituted 6-chloropyridin-3-amines. This method involves the reaction of this compound with an alkyl halide in the presence of a base. The choice of base and solvent is critical to achieve good yields and minimize side reactions, such as over-alkylation.

Table 1: Reaction Parameters for Direct N-Alkylation of this compound

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Benzyl (B1604629) BromideNaHTHF0 to RT682[1]
Methyl IodideKOtBuDMF60876[1]
4-Methoxybenzyl chlorideK₂CO₃DMFNot SpecifiedNot SpecifiedHigh
N/ADiethanolamineDMFRefluxNot SpecifiedGood
N/AK₂CO₃DMFRefluxNot SpecifiedGood

Experimental Protocol: Synthesis of N-benzyl-6-chloropyridin-3-amine

Materials:

Procedure:

  • To a stirred suspension of sodium hydride (2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-benzyl-6-chloropyridin-3-amine.[1]

Workflow for Direct N-Benzylation.

Reductive Amination

Reductive amination is a versatile method for N-alkylation that proceeds via the formation of an imine or enamine intermediate, which is then reduced in situ. This two-step, one-pot procedure is highly effective for the synthesis of a wide range of N-alkylated amines.

Table 2: Reaction Parameters for Reductive Amination of this compound

Carbonyl CompoundReducing AgentSolventTemperature (°C)Time (h)Yield (%)
Benzaldehyde (B42025)NaBH(OAc)₃1,2-DichloroethaneRoom Temp591
CyclohexanoneNaBH(OAc)₃1,2-DichloroethaneRoom Temp585
AcetoneNaBH(OAc)₃1,2-DichloroethaneRoom Temp588
Formaldehyde (37% in H₂O)NaBH₃CNAcetonitrile/Acetic Acid0 to RT12High

Experimental Protocol: Synthesis of N-benzyl-6-chloropyridin-3-amine via Reductive Amination

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Glacial Acetic Acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in 1,2-dichloroethane, add benzaldehyde (1.05 eq) and a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 5 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCE (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-benzyl-6-chloropyridin-3-amine.

Workflow for Reductive Amination.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2] It is particularly useful for the coupling of aryl halides with amines and offers a broad substrate scope and functional group tolerance. For the N-alkylation of this compound, this method would typically involve the coupling of the amine with an alkyl halide.

Table 3: Representative Conditions for Buchwald-Hartwig N-Alkylation

Alkyl HalideCatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
BromoethanePd₂(dba)₃XantphosNaOtBuToluene10012-24Moderate to High
1-IodopropanePd(OAc)₂RuPhosCs₂CO₃Dioxane11012-24Moderate to High
Benzyl Bromide[Pd(allyl)Cl]₂t-BuXPhosK₃PO₄Toluene8016Moderate to High

Experimental Protocol: General Procedure for Buchwald-Hartwig N-Alkylation

Materials:

  • This compound

  • Alkyl halide (e.g., Bromoethane)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.01-0.05 eq), Xantphos (0.02-0.10 eq), and NaOtBu (1.4 eq) to a dry Schlenk tube.

  • Add this compound (1.2 eq) and the alkyl halide (1.0 eq).

  • Add anhydrous, degassed toluene.

  • Seal the Schlenk tube and heat the reaction mixture at 100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with EtOAc.

  • Filter the mixture through a pad of Celite, washing with EtOAc.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-alkyl-6-chloropyridin-3-amine.

Workflow for Buchwald-Hartwig Amination.

References

Application of 6-Chloropyridin-3-amine in Medicinal Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloropyridin-3-amine is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its unique electronic properties and strategically positioned functional groups—a nucleophilic amine and a reactive chlorine atom—make it an invaluable scaffold for the synthesis of a diverse array of biologically active molecules. This document provides detailed application notes and protocols for the use of this compound in the development of therapeutic agents, with a focus on its application in the synthesis of kinase inhibitors, nicotinic acetylcholine (B1216132) receptor (nAChR) agonists, and other key medicinal compounds.

Core Applications of this compound

The this compound moiety is a key pharmacophore in several classes of therapeutic agents. Its rigid structure and ability to participate in various chemical reactions, including nucleophilic aromatic substitution and cross-coupling reactions, allow for the facile introduction of diverse functionalities to explore structure-activity relationships (SAR).

Kinase Inhibitors

The pyridine (B92270) core is a well-established scaffold in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases. This compound serves as a crucial starting material for the synthesis of potent and selective inhibitors of various kinases implicated in cancer and neurodegenerative diseases.

Example: Glycogen (B147801) Synthase Kinase 3β (GSK-3β) Inhibitors

GSK-3β is a serine/threonine kinase that has been implicated in the pathophysiology of Alzheimer's disease, bipolar disorder, and cancer.[1][2][3][4][5] The aminopyridine scaffold is a key feature of several potent GSK-3β inhibitors.

One of the most potent and selective GSK-3β inhibitors is CHIR-99021 .[6][7] While the direct synthesis from this compound is not explicitly detailed in the immediate search results, the aminopyrimidine core of CHIR-99021 highlights the utility of aminopyridine derivatives in this class of compounds.

Example: Cyclin-Dependent Kinase 4/6 (CDK4/6) Inhibitors

CDK4/6 are key regulators of the cell cycle, and their inhibition has proven to be an effective strategy in the treatment of certain types of cancer, particularly hormone receptor-positive breast cancer.[8][9][10][11] Palbociclib (PD-0332991) , a first-in-class CDK4/6 inhibitor, features a 2-aminopyridine (B139424) core which is crucial for its activity. The synthesis of Palbociclib involves the coupling of a substituted pyridine derivative with other heterocyclic systems.

Nicotinic Acetylcholine Receptor (nAChR) Agonists

Neuronal nAChRs are ligand-gated ion channels that are widely distributed in the central nervous system and are involved in cognitive function, pain perception, and neuroprotection.[12][13][14][15] Modulators of nAChRs have therapeutic potential for the treatment of Alzheimer's disease, Parkinson's disease, and chronic pain.

Example: ABT-594 (Tebanicline)

ABT-594 is a potent and selective agonist of the α4β2 nAChR subtype that has demonstrated significant analgesic properties in preclinical models.[16][17][18][19] The synthesis of ABT-594 utilizes a 2-chloropyridine (B119429) derivative, highlighting the importance of this scaffold in the development of nAChR modulators.

Quantitative Data Summary

The following tables summarize the biological activity of exemplary compounds synthesized using a 6-chloropyridine or analogous scaffold.

CompoundTargetAssay TypeIC50 / Ki / EC50 (nM)Reference(s)
CHIR-99021 GSK-3βKinase Assay6.7[6][7]
GSK-3αKinase Assay10[6][7]
Palbociclib CDK4/Cyclin D1Kinase Assay11[20][21][22][23][24]
(PD-0332991) CDK6/Cyclin D2Kinase Assay16[20][21][22][23][24]
MDA-MB-435 cellsGrowth Inhibition66[20]
ABT-594 α4β2 nAChRRadioligand Binding (Ki)0.055 (human)[16]
α4β2 nAChR86Rb+ Efflux (EC50)140 (human)[16]

Experimental Protocols

Protocol 1: General Procedure for GSK-3β Inhibition Assay

This protocol is a generalized procedure for determining the in vitro potency of a test compound against GSK-3β using a luminescence-based assay that measures ATP consumption.

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK Substrate Peptide (e.g., a derivative of glycogen synthase)

  • ATP

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (dissolved in DMSO)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a white assay plate, add the GSK-3β enzyme, the GSK substrate peptide, and the diluted test compound or vehicle control (DMSO) to the kinase assay buffer.

  • Initiate the kinase reaction by adding a solution of ATP in kinase reaction buffer to each well. The final ATP concentration should be at or near the Km for GSK-3β.

  • Incubate the plate at 30°C for a specified period (e.g., 45 minutes).[25]

  • After incubation, add the luminescence-based ATP detection reagent to each well to stop the kinase reaction and measure the remaining ATP.

  • Incubate at room temperature for a further 10-30 minutes to allow the luminescent signal to stabilize.

  • Measure the luminescence using a plate reader.

  • The amount of ATP consumed is proportional to the kinase activity. Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: General Procedure for CDK4/6 Inhibition Assay

This protocol outlines a common method for assessing the inhibitory activity of a compound against CDK4/Cyclin D1 and CDK6/Cyclin D complexes.

Materials:

  • Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes

  • Retinoblastoma (Rb) protein substrate (e.g., a GST-fusion protein of the C-terminal fragment)

  • ATP ([γ-³²P]ATP for radiometric assay or unlabeled ATP for luminescence-based assay)

  • Kinase assay buffer

  • Test compound (dissolved in DMSO)

  • Detection system (e.g., phosphocellulose filter plates for radiometric assay, ADP-Glo™ for luminescence assay)

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well filter plate (for radiometric assay) or a standard 96-well plate (for luminescence assay), combine the CDK4/Cyclin D1 or CDK6/Cyclin D3 enzyme, the Rb substrate, and the test compound in the assay buffer.

  • Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for the radiometric assay).

  • Incubate the reaction mixture at room temperature for a defined period (e.g., 30 minutes).

  • For Radiometric Assay: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate. Wash the plate to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.

  • For Luminescence Assay: Stop the reaction and measure the amount of ADP produced using a reagent like ADP-Glo™.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Protocol 3: General Procedure for α4β2 nAChR Radioligand Binding Assay

This protocol describes a method to determine the binding affinity of a test compound to the α4β2 nAChR.

Materials:

  • Cell membranes prepared from cells stably expressing human α4β2 nAChRs (e.g., K177 cells)

  • Radioligand (e.g., --INVALID-LINK---cytisine)

  • Binding buffer (e.g., Tris-HCl buffer)

  • Test compound

  • Non-specific binding control (e.g., (-)-nicotine)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, combine the cell membranes, the radioligand, and either the test compound, vehicle, or the non-specific binding control in the binding buffer.

  • Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 2-4 hours).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the Ki value for the test compound by analyzing the competition binding data using appropriate software (e.g., Cheng-Prusoff equation).

Signaling Pathway and Experimental Workflow Diagrams

GSK-3β Signaling Pathway in Alzheimer's Disease

GSK3B_Pathway Insulin Insulin / Wnt Receptor Receptor Tyrosine Kinase / Frizzled Insulin->Receptor binds PI3K PI3K Receptor->PI3K activates Akt Akt/PKB PI3K->Akt activates GSK3B_active GSK-3β (active) Akt->GSK3B_active phosphorylates (inhibits) GSK3B_inactive p-GSK-3β (inactive) Tau Tau GSK3B_active->Tau phosphorylates APP Amyloid Precursor Protein (APP) GSK3B_active->APP promotes cleavage pTau Hyperphosphorylated Tau Tau->pTau NFTs Neurofibrillary Tangles (NFTs) pTau->NFTs Neuronal_Death Neuronal Death NFTs->Neuronal_Death Abeta Aβ Production APP->Abeta Plaques Amyloid Plaques Abeta->Plaques Plaques->Neuronal_Death CHIR99021 CHIR-99021 CHIR99021->GSK3B_active inhibits

Caption: GSK-3β signaling in Alzheimer's disease and the inhibitory action of CHIR-99021.

CDK4/6 Signaling Pathway in Cancer

CDK46_Pathway Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogens->CyclinD upregulates CDK46_CyclinD CDK4/6-Cyclin D Complex CyclinD->CDK46_CyclinD CDK46 CDK4/6 CDK46->CDK46_CyclinD Rb_E2F Rb-E2F Complex (Transcription Repressed) CDK46_CyclinD->Rb_E2F phosphorylates Rb Rb Rb Rb->Rb_E2F E2F E2F E2F->Rb_E2F S_Phase_Genes S-Phase Entry Genes E2F->S_Phase_Genes activates transcription pRb p-Rb Rb_E2F->pRb releases E2F Cell_Cycle_Progression Cell Cycle Progression (G1 to S phase) S_Phase_Genes->Cell_Cycle_Progression Palbociclib Palbociclib (PD-0332991) Palbociclib->CDK46_CyclinD inhibits

Caption: CDK4/6-Cyclin D pathway in cell cycle progression and its inhibition by Palbociclib.

Nicotinic Acetylcholine Receptor (nAChR) Signaling

nAChR_Pathway ACh Acetylcholine (ACh) / ABT-594 nAChR α4β2 nAChR ACh->nAChR binds and activates Ion_Influx Na+ / Ca2+ Influx nAChR->Ion_Influx opens channel Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling Intracellular Ca2+ Signaling Ion_Influx->Ca_Signaling Action_Potential Action Potential Depolarization->Action_Potential Analgesia Analgesia Action_Potential->Analgesia modulates pain pathways PI3K_Akt PI3K-Akt Pathway Ca_Signaling->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Ca_Signaling->MAPK_ERK Neuroprotection Neuroprotection PI3K_Akt->Neuroprotection MAPK_ERK->Neuroprotection

Caption: Simplified signaling pathways activated by α4β2 nAChR agonists like ABT-594.

General Experimental Workflow for Compound Evaluation

Experimental_Workflow Start Start: This compound Derivative Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Start->Purification Primary_Screening Primary Screening: In vitro Target-Based Assay (e.g., Kinase Assay) Purification->Primary_Screening IC50_Determination IC50 / Ki Determination Primary_Screening->IC50_Determination Cell_Based_Assay Secondary Screening: Cell-Based Assay (e.g., Proliferation) IC50_Determination->Cell_Based_Assay Active Compounds Lead_Identification Lead Compound Identification Cell_Based_Assay->Lead_Identification In_Vivo_Studies In vivo Efficacy & Toxicity Studies Lead_Identification->In_Vivo_Studies End Clinical Candidate In_Vivo_Studies->End

Caption: A general workflow for the discovery and development of drugs derived from this compound.

References

Synthesis of Novel Heterocycles Using 6-Chloropyridin-3-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of novel heterocyclic compounds utilizing 6-Chloropyridin-3-amine as a versatile starting material. This key building block offers two reactive sites, the amino group and the chloro substituent, enabling diverse synthetic transformations including nucleophilic substitution, cross-coupling reactions, and cyclization cascades. The resulting heterocyclic scaffolds are of significant interest in medicinal chemistry and drug discovery due to their presence in numerous biologically active molecules.

Application Notes

This compound is a valuable precursor for the construction of fused heterocyclic systems such as pyridopyrimidines, imidazopyridines, and triazolopyridines. The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution and serves as an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, and alkyl substituents. The amino group at the 3-position is a key nucleophile for cyclization reactions, typically through condensation with dicarbonyl compounds or their equivalents, or through multicomponent reactions.

The strategic manipulation of these two functional groups allows for the regioselective synthesis of complex molecular architectures. For instance, palladium-catalyzed reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann couplings can be employed to first modify the 6-position, followed by cyclization involving the 3-amino group to construct the desired heterocyclic ring. Alternatively, the amino group can be reacted first to form an intermediate which then undergoes an intramolecular cyclization involving the chloro-substituted position.

Key Synthetic Routes

Several key synthetic strategies have been successfully employed for the synthesis of novel heterocycles from this compound. These include:

  • Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura coupling for C-C bond formation and Buchwald-Hartwig amination for C-N bond formation are powerful tools to diversify the 6-position of the pyridine (B92270) ring.

  • Cyclocondensation Reactions: The reaction of the 3-amino group with 1,3-dicarbonyl compounds, such as β-ketoesters and dialdehydes, is a common method for the synthesis of fused pyridopyrimidines.

  • Multicomponent Reactions: One-pot multicomponent reactions provide an efficient pathway to complex heterocyclic structures by combining this compound with two or more other reactants.

The following sections provide detailed experimental protocols for the synthesis of representative heterocyclic systems.

Experimental Protocols

Protocol 1: Synthesis of 6-Aryl-3-aminopyridines via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various arylboronic acids.

Reaction Scheme:

Materials:

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 6-aryl-3-aminopyridine.

Quantitative Data:

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid6-Phenylpyridin-3-amine85
24-Methoxyphenylboronic acid6-(4-Methoxyphenyl)pyridin-3-amine92
34-Tolylboronic acid6-(p-Tolyl)pyridin-3-amine88

Spectroscopic Data for 6-Phenylpyridin-3-amine:

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.25 (d, J = 2.4 Hz, 1H), 7.85 (d, J = 7.6 Hz, 2H), 7.45 (t, J = 7.6 Hz, 2H), 7.35 (t, J = 7.6 Hz, 1H), 7.20 (dd, J = 8.4, 2.4 Hz, 1H), 7.10 (d, J = 8.4 Hz, 1H), 3.80 (s, 2H, NH₂).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 152.1, 142.5, 140.1, 138.9, 129.0, 128.8, 127.2, 123.5, 119.8.

  • MS (ESI): m/z 171.09 [M+H]⁺.

Protocol 2: Synthesis of Pyrido[2,3-d]pyrimidin-4(3H)-one Derivatives

This protocol outlines the synthesis of a pyrido[2,3-d]pyrimidin-4(3H)-one derivative through the cyclocondensation of this compound with diethyl malonate.

Reaction Scheme:

Materials:

Procedure:

  • Dissolve sodium metal (1.2 equivalents) in absolute ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.

  • To this solution, add this compound (1.0 equivalent) and diethyl malonate (1.1 equivalents).

  • Heat the reaction mixture at reflux for 6-8 hours, monitoring the progress by TLC.

  • After completion, cool the mixture to room temperature and neutralize with glacial acetic acid.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF) to obtain the pure 7-chloro-1H-pyrido[2,3-d]pyrimidine-2,4-dione.

Quantitative Data:

ProductYield (%)Melting Point (°C)
7-Chloro-1H-pyrido[2,3-d]pyrimidine-2,4-dione75>300

Spectroscopic Data for 7-Chloro-1H-pyrido[2,3-d]pyrimidine-2,4-dione:

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 11.5 (br s, 1H, NH), 11.2 (br s, 1H, NH), 8.50 (d, J = 2.5 Hz, 1H), 7.85 (d, J = 2.5 Hz, 1H).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 162.5, 159.8, 151.0, 149.5, 142.0, 118.5, 115.2.

  • IR (KBr, cm⁻¹): 3450, 3100, 1710, 1650, 1580.

  • MS (ESI): m/z 197.98 [M-H]⁻.

Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: This compound, Arylboronic acid, Pd(OAc)₂, SPhos, K₃PO₄ inert_atm Establish Inert Atmosphere (Argon/Nitrogen) start->inert_atm 1. add_solvent Add Anhydrous Toluene inert_atm->add_solvent 2. heating Heat to 100°C with Stirring add_solvent->heating monitoring Monitor by TLC/LC-MS heating->monitoring 3. cooling Cool to RT & Dilute with Ethyl Acetate monitoring->cooling filtration Filter through Celite® cooling->filtration 4. concentration Concentrate Filtrate filtration->concentration 5. purification Column Chromatography concentration->purification 6. end_product Pure 6-Aryl-3-aminopyridine purification->end_product 7.

Caption: Workflow for the Suzuki-Miyaura coupling of this compound.

Signaling Pathway for Pyrido[2,3-d]pyrimidine Synthesis

Pyrido_Pyrimidine_Synthesis reactant1 This compound intermediate Nucleophilic Attack & Intermediate Formation reactant1->intermediate reactant2 Diethyl Malonate reactant2->intermediate reagent Sodium Ethoxide (Base) reagent->intermediate catalyzes cyclization Intramolecular Cyclization (Condensation) intermediate->cyclization Heat product 7-Chloro-1H-pyrido[2,3-d]pyrimidine-2,4-dione cyclization->product

Caption: Reaction pathway for the synthesis of a Pyrido[2,3-d]pyrimidine derivative.

Application Notes: 6-Chloropyridin-3-amine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Chloropyridin-3-amine is a critical heterocyclic building block in the synthesis of a range of modern agrochemicals, particularly insecticides. Its pyridine (B92270) ring, substituted with a chlorine atom and an amine group, provides a versatile scaffold for constructing complex molecules with potent biological activity. This document details the application of this compound and its derivatives in the synthesis of key neonicotinoid and sulfoximine (B86345) insecticides, providing experimental protocols, quantitative data, and mechanistic insights for researchers in agrochemical development.

Core Applications in Insecticide Synthesis

This compound is a key precursor for the synthesis of the chloropyridinyl methyl moiety, a pharmacophore central to the activity of several major insecticides. The most prominent examples include the neonicotinoids Acetamiprid and Imidacloprid (B1192907), and the sulfoximine insecticide, Sulfoxaflor (B1682526). These compounds are systemic insecticides, meaning they are absorbed and transported throughout the plant, making them effective against a wide variety of sap-feeding insects.[1][2][3]

Neonicotinoid Insecticides

Neonicotinoids are a class of neuro-active insecticides chemically similar to nicotine.[3] They act as agonists on the postsynaptic nicotinic acetylcholine (B1216132) receptors (nAChRs) in the central nervous system of insects.[4] This binding leads to overstimulation of the nerve cells, resulting in paralysis and death.[2][3] Their selective toxicity is higher for insects than for mammals because they bind more strongly to insect nAChRs.[1][2]

A generalized workflow for the synthesis of neonicotinoids from a 6-chloropyridine derivative is outlined below.

G cluster_start Starting Material cluster_synthesis Synthetic Steps cluster_product Final Product 6-Chloropyridin-3-amine_deriv 6-Chloropyridine Derivative (e.g., 2-chloro-5-chloromethylpyridine) Intermediate Formation of Key Intermediate 6-Chloropyridin-3-amine_deriv->Intermediate Reaction with Amines/Other Reagents Coupling Coupling with Heterocycle Intermediate->Coupling Neonicotinoid Neonicotinoid Insecticide (e.g., Imidacloprid, Acetamiprid) Coupling->Neonicotinoid

Caption: General synthetic workflow for neonicotinoids.

Sulfoximine Insecticides

Sulfoxaflor is a more recent insecticide that also targets the insect nervous system. While it shares a similar mode of action with neonicotinoids by acting on nAChRs, it is classified separately by the Insecticide Resistance Action Committee (IRAC Group 4C). This distinction is due to differences in structure-activity relationships (SARs), highlighting that sulfoximines are a unique chemical class.[5] The synthesis of sulfoxaflor involves the --INVALID-LINK---λ⁴-sulfanone moiety, which shows a structural analogy to the chloropyridinyl group derived from this compound.[5][6]

Experimental Protocols and Data

The following sections provide detailed synthetic protocols for major agrochemicals derived from this compound precursors. A crucial intermediate for both Acetamiprid and Imidacloprid synthesis is 2-chloro-5-chloromethylpyridine (CCMP).

Synthesis of Imidacloprid

Imidacloprid, 1-[(6-Chloro-3-pyridinyl)methyl]-N-nitro-4,5-dihydro-1H-imidazol-2-amine, is widely used for the control of sucking insects, termites, and some beetles.[7][8] The synthesis typically involves the condensation of 2-chloro-5-chloromethylpyridine (CCMP) with 2-nitroiminoimidazolidine.

Protocol 1: Synthesis of Imidacloprid

This protocol is adapted from patented industrial processes.[7][9]

  • Reaction Setup: In a suitable reactor, dissolve 2-nitroiminoimidazolidine and an alkali carbonate (e.g., K₂CO₃) in an organic solvent such as acetonitrile.[9]

  • Addition of CCMP: Heat the mixture to reflux. Gradually add a stoichiometric amount of 2-chloro-5-chloromethylpyridine (CCMP) to the refluxing mixture.

  • Reaction: Maintain the reflux for several hours (e.g., 5 hours) to ensure the completion of the reaction.[9]

  • Work-up and Isolation: After the reaction is complete, cool the mixture. Filter the inorganic salts and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol (B145695) to yield Imidacloprid.[10]

ParameterValue / ConditionsReference
Starting Materials 2-chloro-5-chloromethylpyridine (CCMP), 2-nitroiminoimidazolidine[7]
Solvent Acetonitrile[9]
Base Potassium Carbonate (K₂CO₃)[9]
Catalyst Cesium Chloride (CsCl) (optional, enhances yield)[9]
Temperature Reflux[9]
Reaction Time 5 hours[9]
Reported Yield 94.4%[9]
Product Purity >95% (Technical Grade)[10]

Table 1. Quantitative data for Imidacloprid synthesis.

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product CCMP 2-Chloro-5-chloromethylpyridine (CCMP) Cond Acetonitrile, K2CO3 Reflux, 5h CCMP->Cond Nitro 2-Nitroiminoimidazolidine Nitro->Cond Imidacloprid Imidacloprid Cond->Imidacloprid

Caption: Synthesis of Imidacloprid from CCMP.

Synthesis of Acetamiprid

Acetamiprid is another major neonicotinoid used to control sap-feeding insects on a variety of crops.[11] Its synthesis involves the reaction of an N-substituted chloropyridinylmethyl amine intermediate with a cyano-containing compound.

Protocol 2: Synthesis of Intermediate N-(6-chloro-3-pyridylmethyl)methylamine

  • Reaction Setup: In a reactor, add 2-chloro-5-chloromethylpyridine (CCMP).

  • Amination: Add an aqueous solution of methylamine (B109427). The molar ratio of CCMP to methylamine is typically controlled (e.g., 1:1.2).[12]

  • Reaction: The reaction proceeds to form the intermediate N-(6-chloro-3-pyridylmethyl)methylamine.[12][13]

Protocol 3: Synthesis of Acetamiprid

This protocol is adapted from a patented method.[12]

  • Reaction Setup: In a 500 ml reactor, add 157.5 g of the intermediate N-(6-chloro-3-pyridylmethyl)methylamine and 100 g of ethanol.

  • Addition of Reagent: Add 112 g of ethyl N-cyanoethanimideate.

  • Reaction: Heat the mixture to 65 °C and maintain this temperature for 6-7 hours.

  • Work-up and Isolation: At the end of the reaction, cool the mixture to 0 °C. Allow the layers to separate. Filter the product, wash with saturated brine, and dry to obtain Acetamiprid.

ParameterValue / ConditionsReference
Starting Materials N-(6-chloro-3-pyridylmethyl)methylamine, Ethyl N-cyanoethanimideate[12][14]
Solvent Ethanol[12][14]
Temperature 65 °C[12][14]
Reaction Time 6-7 hours[12][14]
Reported Yield 96.6%[12][14]
Product Purity 96.8%[12][14]

Table 2. Quantitative data for Acetamiprid synthesis.

Mechanism of Action: Targeting nAChRs

The insecticidal efficacy of agrochemicals derived from this compound, such as Imidacloprid and Acetamiprid, stems from their interaction with the nicotinic acetylcholine receptors (nAChRs) in the insect's central nervous system.[4][15]

  • Binding: The insecticide molecule binds to the nAChR.

  • Channel Opening: This binding mimics the action of the natural neurotransmitter, acetylcholine (ACh), but with higher affinity and resistance to degradation by acetylcholinesterase.[4]

  • Continuous Stimulation: The receptor is locked in an open state, leading to a continuous and uncontrolled influx of ions into the neuron.

  • Paralysis and Death: This results in the overstimulation of nerve fibers, causing paralysis and ultimately the death of the insect.[1][2]

G Neonicotinoid Neonicotinoid (e.g., Acetamiprid) nAChR Insect Nicotinic Acetylcholine Receptor (nAChR) Neonicotinoid->nAChR Binds as Agonist Stimulation Continuous Nerve Stimulation nAChR->Stimulation Causes Paralysis Paralysis & Death Stimulation->Paralysis Leads to

Caption: Mechanism of action for neonicotinoid insecticides.

Other Agrochemical Applications

While the primary application is in neonicotinoid insecticides, research has explored derivatives of chloropyridines for other agrochemical uses.

  • Herbicides: Certain 3-arylalkylamino-6-chloropyridazines have shown herbicidal activity against broadleaf weeds.[16] Additionally, novel picolinic acids containing a chloro-fluoro-pyridine core are being investigated as potential auxin herbicides.[17]

  • Fungicides: Pyridine-based compounds incorporating amide and hydrazide groups are being evaluated as potential fungicide agents.[18]

These areas represent ongoing research and highlight the continued importance of the chloropyridine scaffold in the discovery of new agrochemicals.

Safety and Handling of this compound

As a key chemical intermediate, proper handling of this compound and its derivatives is essential.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-impermeable gloves, tightly fitting safety goggles, and protective clothing.[19][20]

  • Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes.[19][21]

  • First Aid:

    • Inhalation: Remove the victim to fresh air. If breathing is difficult, give oxygen.[20]

    • Skin Contact: Take off contaminated clothing immediately and wash the affected area with soap and plenty of water.[20]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[19][20]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[20]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container. Store locked up.[20][21]

Disclaimer: This document is intended for informational purposes for a professional audience. Always consult the specific Safety Data Sheet (SDS) for any chemical before use and follow all institutional and regulatory safety guidelines.[19][20][21]

References

Application Notes and Protocols for the Synthesis of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine (B92270) scaffold is a cornerstone in medicinal chemistry and materials science, appearing in a wide array of pharmaceuticals, agrochemicals, and functional materials. Its prevalence is due to its unique electronic properties and ability to act as a hydrogen bond acceptor. The development of efficient and versatile synthetic methodologies to access substituted pyridines is crucial for advancing drug discovery and materials science. These application notes provide detailed experimental protocols for several key methods for pyridine synthesis, including both classical and modern transition-metal-catalyzed approaches.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a classic multi-component reaction that provides access to dihydropyridines, which can then be oxidized to the corresponding pyridines. This method is valued for its simplicity and the use of readily available starting materials.[1][2]

Experimental Protocol: Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate

This protocol is a representative example of the Hantzsch dihydropyridine (B1217469) synthesis.

Materials:

Procedure:

  • In a round-bottom flask, combine benzaldehyde (1 equivalent), ethyl acetoacetate (2 equivalents), and ammonium acetate (1.2 equivalents) in ethanol.

  • Reflux the reaction mixture for 3-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate, will often precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

Oxidation to Pyridine:

  • Dissolve the synthesized dihydropyridine in glacial acetic acid.

  • Add a suitable oxidizing agent, such as nitric acid or ceric ammonium nitrate, and stir at room temperature or with gentle heating until the oxidation is complete (monitored by TLC).[3]

  • Pour the reaction mixture into ice-water and neutralize with a base (e.g., sodium carbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired substituted pyridine.

Quantitative Data
Aldehydeβ-KetoesterNitrogen SourceSolventReaction Time (h)Yield (%)Reference
BenzaldehydeEthyl acetoacetateAmmonium acetateEthanol492[3]
4-NitrobenzaldehydeEthyl acetoacetateAmmonium acetateEthanol395[3]
FormaldehydeMethyl acetoacetateAmmoniaMethanol585
BenzaldehydeEthyl acetoacetateAmmonium acetateAqueous micelles (SDS)0.5 (ultrasound)96

Experimental Workflow

Hantzsch_Synthesis cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Workup & Isolation cluster_oxidation Aromatization Aldehyde Aldehyde Mix Mix in Solvent (e.g., Ethanol) Aldehyde->Mix Ketoester β-Keto Ester (2 eq.) Ketoester->Mix NitrogenSource Nitrogen Source (e.g., NH4OAc) NitrogenSource->Mix Reflux Reflux Mix->Reflux Cool Cool to RT Reflux->Cool Filter Filter Precipitate Cool->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Wash->Dry DHP 1,4-Dihydropyridine Dry->DHP Oxidize Oxidize (e.g., HNO3) DHP->Oxidize Purify Purify Oxidize->Purify Pyridine Substituted Pyridine Purify->Pyridine

Caption: Workflow for the Hantzsch Pyridine Synthesis.

Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis is a versatile method for preparing substituted pyridines from enamines and ethynyl (B1212043) ketones.[4][5] This two-step process involves an initial Michael addition followed by a heat-induced cyclodehydration.[4] Modern variations often employ microwave assistance to achieve a one-pot synthesis with improved yields and shorter reaction times.[6][7]

Experimental Protocol: Microwave-Assisted One-Pot Synthesis of Ethyl 2,6-dimethyl-4-phenylpyridine-3-carboxylate

This protocol details a modern, efficient approach to the Bohlmann-Rahtz synthesis.[6]

Materials:

  • Ethyl β-aminocrotonate

  • 1-Phenyl-2-propyn-1-one

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Acetic acid (optional catalyst)

Procedure:

  • In a microwave-safe reaction vessel, combine ethyl β-aminocrotonate (1 equivalent) and 1-phenyl-2-propyn-1-one (1 equivalent) in DMSO.

  • For catalyzed reactions, add a catalytic amount of acetic acid.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 170°C for 10-20 minutes.[6]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction vessel to room temperature.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired substituted pyridine.

Quantitative Data
EnamineEthynyl KetoneSolventCatalystTime (min)Yield (%)Reference
Ethyl β-aminocrotonate1-Phenyl-2-propyn-1-oneDMSONone2085[6]
Ethyl β-aminocrotonate1-Phenyl-2-propyn-1-oneDMSOAcetic Acid1098[6]
Ethyl β-aminocrotonateBut-3-yn-2-oneTolueneAcetic Acid1591[4]
Ethyl β-aminocrotonate4-(Trimethylsilyl)but-3-yn-2-oneEthanolNone3088[4]

Experimental Workflow

Bohlmann_Rahtz_Synthesis cluster_reactants Starting Materials cluster_reaction One-Pot Microwave Reaction cluster_workup Workup & Purification Enamine Enamine Mix Mix in Solvent (e.g., DMSO) Enamine->Mix EthynylKetone Ethynyl Ketone EthynylKetone->Mix Microwave Microwave Irradiation (170°C) Mix->Microwave Extract Aqueous Workup & Extraction Microwave->Extract Dry Dry & Concentrate Extract->Dry Chromatography Column Chromatography Dry->Chromatography Pyridine Substituted Pyridine Chromatography->Pyridine

Caption: Workflow for the Bohlmann-Rahtz Pyridine Synthesis.

Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a powerful method for preparing highly functionalized, often poly-aryl, pyridines.[8] It involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of ammonium acetate.[8]

Experimental Protocol: Synthesis of 2,4,6-Triphenylpyridine (B1295210)

This protocol is a classic example of the Kröhnke pyridine synthesis.

Materials:

  • N-phenacylpyridinium bromide (α-pyridinium methyl ketone salt)

  • Chalcone (B49325) (1,3-diphenyl-2-propen-1-one)

  • Ammonium acetate

  • Glacial acetic acid

Procedure:

  • To a solution of N-phenacylpyridinium bromide (1 equivalent) and chalcone (1 equivalent) in glacial acetic acid, add ammonium acetate (a 5-10 fold excess).

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-water.

  • A solid precipitate of 2,4,6-triphenylpyridine will form.

  • Collect the solid by filtration and wash thoroughly with water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure substituted pyridine.

Quantitative Data
α-Pyridinium Methyl Ketone Saltα,β-Unsaturated CarbonylNitrogen SourceSolventTime (h)Yield (%)Reference
N-phenacylpyridinium bromideChalconeAmmonium acetateAcetic Acid385-90[8]
N-(4-chlorophenacyl)pyridinium bromide4-MethoxychalconeAmmonium acetateAcetic Acid482[8]
N-(2-thienylacyl)pyridinium bromide1-(2-furyl)-3-phenyl-2-propen-1-oneAmmonium acetateEthanol578[8]

Logical Relationship Diagram

Krohnke_Synthesis cluster_components Key Reaction Components PyridiniumSalt α-Pyridinium Methyl Ketone Salt MichaelAddition Michael Addition PyridiniumSalt->MichaelAddition UnsaturatedCarbonyl α,β-Unsaturated Carbonyl UnsaturatedCarbonyl->MichaelAddition AmmoniumAcetate Ammonium Acetate (Nitrogen Source) Cyclization Cyclization & Aromatization AmmoniumAcetate->Cyclization Dicarbonyl 1,5-Dicarbonyl Intermediate (not isolated) MichaelAddition->Dicarbonyl Dicarbonyl->Cyclization Pyridine Substituted Pyridine Cyclization->Pyridine

Caption: Logical relationships in the Kröhnke Pyridine Synthesis.

Transition-Metal-Catalyzed [2+2+2] Cycloaddition

Modern synthetic methods often employ transition-metal catalysis to achieve high efficiency and regioselectivity. The [2+2+2] cycloaddition of diynes and nitriles is a powerful strategy for the synthesis of substituted pyridines.[9] Cobalt-catalyzed versions of this reaction are particularly attractive due to the low cost and toxicity of the catalyst.[10]

Experimental Protocol: Cobalt-Catalyzed Synthesis of 2-(4-bromophenyl)-4-phenyl-6-(trifluoromethyl)pyridine

This protocol provides a representative procedure for a cobalt-catalyzed [2+2+2] cycloaddition.[10]

Materials:

  • CoCl₂(phen) (cobalt(II) chloride-phenanthroline complex)

  • Zinc powder

  • Zinc bromide

  • 4-Bromobenzonitrile (B114466)

  • Trifluoromethylated diyne (e.g., 1-phenyl-4-(trifluoromethyl)buta-1,3-diyne)

  • Dichloroethane (DCE)

Procedure:

  • To a dry Schlenk tube under an argon atmosphere, add CoCl₂(phen) (5 mol%), zinc powder (10 mol%), and zinc bromide (10 mol%).[10]

  • Add dry dichloroethane (DCE) as the solvent.

  • Add 4-bromobenzonitrile (1.0 equivalent) and the trifluoromethylated diyne (1.5 equivalents).[10]

  • Stir the reaction mixture at 80°C for 3 hours.[10]

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel to obtain the desired substituted pyridine.

Quantitative Data
NitrileDiyneCatalyst SystemSolventTime (h)Yield (%)Reference
4-Bromobenzonitrile1-Phenyl-4-(trifluoromethyl)buta-1,3-diyneCoCl₂(phen)/Zn/ZnBr₂DCE392[10]
Benzonitrile1,6-Bis(trimethylsilyl)hexa-1,5-diyneCoI₂(dppe)/ZnAcetonitrile1285[9]
Acetonitrile1,7-OctadiyneCpCo(CO)₂Xylene875[9]

Experimental Workflow

Cobalt_Catalyzed_Cycloaddition cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification Catalyst Catalyst System (CoCl₂(phen)/Zn/ZnBr₂) Heat Stir at 80°C Catalyst->Heat Solvent Dry Solvent (DCE) Solvent->Heat Reactants Nitrile & Diyne Reactants->Heat Filter Filter through Celite Heat->Filter Concentrate Concentrate Filter->Concentrate Chromatography Column Chromatography Concentrate->Chromatography Pyridine Substituted Pyridine Chromatography->Pyridine

Caption: Workflow for Cobalt-Catalyzed [2+2+2] Cycloaddition.

Conclusion

The synthesis of substituted pyridines can be achieved through a variety of robust and versatile methods. The choice of a particular synthetic route depends on the desired substitution pattern, the availability of starting materials, and the required scale of the reaction. The classical methods, such as the Hantzsch and Kröhnke syntheses, remain valuable for their simplicity and the structural diversity they offer. Modern transition-metal-catalyzed reactions, such as the [2+2+2] cycloaddition, provide highly efficient and regioselective pathways to complex pyridine derivatives. These application notes provide a foundation for researchers to select and implement appropriate synthetic strategies for their specific research and development needs.

References

Troubleshooting & Optimization

Technical Support Center: Improving Yield in 6-Chloropyridin-3-amine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize reactions involving 6-Chloropyridin-3-amine and improve product yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common high-yield reactions for functionalizing this compound?

A1: The most prevalent and effective methods for creating new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with this compound are palladium-catalyzed cross-coupling reactions. Specifically, the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation are widely used due to their broad functional group tolerance and generally high yields.

Q2: My Suzuki-Miyaura coupling reaction with this compound is giving low yields. What are the initial troubleshooting steps?

A2: Low yields in Suzuki-Miyaura couplings of chloro-pyridines are often due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.[1] Initial troubleshooting should focus on:

  • Catalyst and Ligand Choice: Ensure you are using a catalyst system suitable for activating aryl chlorides. Modern, electron-rich, and bulky phosphine (B1218219) ligands are often necessary.

  • Base Selection: The choice of base is critical. Stronger bases like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker ones like sodium carbonate (Na₂CO₃).[2]

  • Solvent and Temperature: Ensure your solvent is anhydrous and degassed. Increasing the reaction temperature may also improve the yield, but be cautious of potential side reactions.

Q3: I'm observing significant byproduct formation in my Buchwald-Hartwig amination. What are the likely side reactions and how can I minimize them?

A3: Common side reactions in Buchwald-Hartwig aminations include hydrodehalogenation (replacement of the chlorine with a hydrogen) and the formation of homocoupled products. To minimize these:

  • Optimize Ligand-to-Metal Ratio: An incorrect ratio can lead to catalyst decomposition and side reactions.

  • Ensure Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen.[3] Thoroughly degas your solvents and maintain a positive pressure of an inert gas (Argon or Nitrogen).

  • Control Reaction Temperature: Excessively high temperatures can accelerate catalyst decomposition and promote side reactions.

Troubleshooting Guides

Suzuki-Miyaura Coupling: Low Yield or No Reaction
Symptom Possible Cause Suggested Solution
No or low conversion of starting materialInactive catalystUse a pre-catalyst or ensure your Pd(0) source is fresh. Consider specialized ligands for aryl chlorides.[1]
Inappropriate baseSwitch to a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.[2]
Low reaction temperatureGradually increase the temperature in increments of 10 °C.
Formation of homocoupled biaryl byproductPresence of oxygenThoroughly degas the solvent and reaction mixture.
Inefficient transmetalationAdjust the base and consider a co-solvent to improve solubility.
Dehalogenation of this compoundPresence of water or protic solventsUse anhydrous solvents and reagents.
Unstable boronic acidUse fresh boronic acid or consider more stable boronate esters.
Buchwald-Hartwig Amination: Low Yield or Byproduct Formation
Symptom Possible Cause Suggested Solution
Incomplete reactionInefficient catalyst systemScreen different palladium pre-catalysts and bulky electron-rich phosphine ligands.[3]
Base incompatibilityIf your substrate is base-sensitive, switch from a strong base like NaOtBu to a weaker one like Cs₂CO₃ or K₃PO₄, potentially requiring a higher temperature.[3]
Poor solvent choiceUse anhydrous, non-coordinating solvents like toluene (B28343) or dioxane. Avoid chlorinated solvents.[3]
Significant hydrodehalogenationPresence of protic impuritiesEnsure all reagents and solvents are strictly anhydrous.
Catalyst decompositionOptimize the ligand-to-palladium ratio and reaction temperature.
Formation of diarylamine (double arylation)Incorrect stoichiometryUse a slight excess of the amine (1.1-1.2 equivalents).

Data Presentation

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloro-pyridines with Arylboronic Acids

Disclaimer: The following data is compiled from studies on analogous chloro-pyridine substrates and serves as a general guide. Optimal conditions for this compound may vary.

Arylboronic AcidCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd₂(dba)₃ / XPhosCs₂CO₃t-BuOH1102478[4]
4-Tolylboronic acidPEPPSI-IPrK₂CO₃Dioxane/H₂O1001888[4]
4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene100892[4]
3-Fluorophenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O80-1001278[5]
Thiophen-2-ylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O80-1001275[5]

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Chlorides with Various Amines

Disclaimer: The following data is based on general protocols for aryl chlorides and should be optimized for this compound.

AmineCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ / RuPhosLiHMDSToluene1001683[6]
DiethylaminePd(OAc)₂ / dpppNaOtBuToluene80-98[6]
PyrrolidinePd(OAc)₂ / dpppNaOtBuToluene80-93[6]
n-PropylaminePd(OAc)₂ / dpppNaOtBuToluene80-70[6]
AnilinePd₂(dba)₃ / XantphosNaOtBuToluene10012~90[7]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equivalents)

  • Anhydrous and degassed solvent (e.g., Toluene/Water 10:1)

Procedure:

  • To a flame-dried reaction vessel, add this compound, the arylboronic acid, palladium catalyst, phosphine ligand, and base.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[4]

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2.5 mol%)

  • Phosphine ligand (e.g., Xantphos, 5 mol%)

  • Base (e.g., NaOtBu, 1.4 equivalents)

  • Anhydrous and degassed solvent (e.g., Toluene)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a flame-dried reaction vessel with this compound, the palladium pre-catalyst, phosphine ligand, and base.

  • Add the amine to the vessel.

  • Seal the vessel, remove from the glovebox (if applicable), and add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with an appropriate organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography.[7]

Visualizations

Suzuki_Miyaura_Workflow A Reaction Setup (Reactants, Catalyst, Base) B Inert Atmosphere (Evacuate/Backfill with Ar/N2) A->B C Solvent Addition (Anhydrous, Degassed) B->C D Heating & Stirring (e.g., 100 °C) C->D E Reaction Monitoring (TLC, LC-MS) D->E F Work-up (Quench, Extract) E->F G Purification (Column Chromatography) F->G H Product G->H

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig_Workflow A Reaction Setup (Aryl Halide, Amine, Catalyst, Base) B Inert Atmosphere (Glovebox or Schlenk Line) A->B C Solvent Addition (Anhydrous, Degassed) B->C D Heating & Stirring (e.g., 100 °C) C->D E Reaction Monitoring (TLC, LC-MS) D->E F Work-up (Filtration, Concentration) E->F G Purification (Column Chromatography) F->G H Product G->H

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Troubleshooting_Tree A Low Yield in Cross-Coupling B Check Starting Materials A->B C Optimize Reaction Conditions A->C D Analyze Byproducts A->D E Purity of this compound? B->E F Freshness of Boronic Acid/Amine? B->F G Screen Catalysts/Ligands C->G H Vary Base and Solvent C->H I Adjust Temperature C->I J Homocoupling Observed? D->J K Dehalogenation Observed? D->K L Improve Degassing J->L Yes M Ensure Anhydrous Conditions K->M Yes

Caption: Decision tree for troubleshooting low-yield cross-coupling reactions.

References

"Side reactions and byproducts in 6-Chloropyridin-3-amine synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chloropyridin-3-amine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the most common synthetic route for this compound, and what are the typical starting materials?

The most prevalent and industrially significant method for synthesizing this compound is the reduction of 2-chloro-5-nitropyridine (B43025). This precursor is readily available and can be efficiently converted to the desired product through various reduction methods.

Q2: My reduction of 2-chloro-5-nitropyridine is incomplete. How can I improve the conversion rate?

Incomplete reduction is a common issue. Here are several factors to consider and troubleshoot:

  • Catalyst Activity: The activity of your catalyst (e.g., Pd/C, Pt/C, Raney Nickel) is crucial. If you are using a recycled catalyst, its activity may be diminished. Consider using a fresh batch of catalyst. The loading of the catalyst is also important; increasing the catalyst loading can improve the reaction rate.

  • Hydrogen Pressure: For catalytic hydrogenation, ensure that the hydrogen pressure is adequate and maintained throughout the reaction. Leaks in the system can lead to a drop in pressure and incomplete reduction.

  • Reaction Time and Temperature: The reaction may require a longer duration or a slightly elevated temperature to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

  • Solvent Choice: The choice of solvent can influence the reaction rate. Protic solvents like ethanol (B145695), methanol, or isopropanol (B130326) are commonly used and generally effective. Ensure the solvent is of appropriate purity and adequately dissolves the starting material.

  • Mass Transfer Limitation: In heterogeneous catalysis, efficient stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen. If you are performing the reaction on a larger scale, consider using a more powerful overhead stirrer.

Q3: I am observing a significant amount of a dechlorinated byproduct, 3-aminopyridine (B143674). What causes this side reaction, and how can I minimize it?

The formation of 3-aminopyridine is due to a side reaction known as hydrodechlorination, where the chlorine atom is replaced by a hydrogen atom. This is a common issue in the catalytic hydrogenation of halogenated nitroaromatics.

Strategies to Minimize Hydrodechlorination:

  • Catalyst Selection: The choice of catalyst can have a significant impact. Palladium-based catalysts are generally more prone to causing hydrodechlorination than platinum-based catalysts. Consider switching to a platinum-on-carbon (Pt/C) catalyst or a different supported palladium catalyst that is known for lower dehalogenation activity.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can often reduce the rate of hydrodechlorination more than the rate of nitro group reduction.

    • Hydrogen Pressure: Using lower hydrogen pressure can sometimes suppress hydrodechlorination.

    • Additives: The addition of a small amount of a catalyst poison or moderator, such as a sulfur-containing compound (e.g., thiophene) or an amine base (e.g., triethylamine), can selectively inhibit the hydrodechlorination reaction. However, this requires careful optimization to avoid poisoning the nitro reduction.

  • Alternative Reducing Agents: If catalytic hydrogenation proves problematic, consider alternative reduction methods such as using metal hydrides (e.g., sodium borohydride (B1222165) in the presence of a catalyst) or metal-acid systems (e.g., Fe/HCl, SnCl2/HCl). These methods can sometimes offer better chemoselectivity.

Q4: My final product is discolored (e.g., brown or reddish). What are the likely impurities causing this, and how can I remove them?

Discoloration in the final product is often due to the presence of colored byproducts, which can include:

  • Partially Reduced Intermediates: Incomplete reduction of the nitro group can lead to the formation of colored intermediates such as nitroso (R-NO) and hydroxylamino (R-NHOH) compounds.

  • Coupling Products: Under certain conditions, these reactive intermediates can couple to form colored dimeric impurities like azoxy (R-N=N(O)-R), azo (R-N=N-R), and hydrazo (R-NH-NH-R) compounds.

Purification Strategies:

  • Recrystallization: Recrystallization from a suitable solvent system is often the most effective way to remove these colored impurities. A solvent screen should be performed to identify a system that provides good solubility for the desired product at elevated temperatures and poor solubility at room temperature or below, while the impurities remain in solution.

  • Activated Carbon Treatment: Treating a solution of the crude product with activated carbon can effectively adsorb colored impurities. The solution is then filtered to remove the carbon before crystallization.

  • Column Chromatography: If recrystallization is not sufficient, silica (B1680970) gel column chromatography can be used to separate the desired product from the byproducts.

Q5: I have identified several unknown peaks in the GC-MS analysis of my crude product. What are the potential byproducts I should consider?

Besides the dechlorinated product and colored impurities mentioned above, other potential byproducts in the synthesis of this compound include:

  • Isomeric Impurities: If the starting 2-chloro-5-nitropyridine contains its isomer, 2-chloro-3-nitropyridine, the final product will be contaminated with 6-chloro-2-aminopyridine. It is crucial to ensure the purity of the starting material.

  • Solvent Adducts: Depending on the solvent and reaction conditions, byproducts resulting from reactions with the solvent may be formed.

For definitive identification of unknown impurities, isolation followed by spectroscopic analysis (e.g., NMR, MS, IR) is recommended.

Quantitative Data Summary

The following table summarizes potential byproducts and their typical analytical signatures, which can aid in their identification.

Byproduct/ImpurityMolecular Weight ( g/mol )Common Analytical Detection Method(s)Notes
Starting Material
2-chloro-5-nitropyridine158.55GC-MS, HPLC, TLCIncomplete reaction.
Desired Product
This compound128.56GC-MS, HPLC, TLC, NMR-
Side-Reaction Products
3-Aminopyridine94.11GC-MS, HPLCResult of hydrodechlorination.
6-Chloro-3-nitrosopyridine142.55LC-MSIntermediate of incomplete reduction.
6-Chloro-3-hydroxylaminopyridine144.56LC-MSIntermediate of incomplete reduction.
2,2'-Dichloro-5,5'-azoxypyridine272.10LC-MSDimeric byproduct.
2,2'-Dichloro-5,5'-azopyridine255.10LC-MSDimeric byproduct.
2,2'-Dichloro-5,5'-hydrazopyridine257.12LC-MSDimeric byproduct.
Isomeric Impurity
6-Chloro-2-aminopyridine128.56GC-MS, HPLCArises from isomeric starting material.

Experimental Protocols

Key Experiment: Catalytic Hydrogenation of 2-chloro-5-nitropyridine

Materials:

  • 2-chloro-5-nitropyridine

  • Palladium on carbon (Pd/C, 5% or 10% loading) or Platinum on carbon (Pt/C, 5%)

  • Ethanol or Methanol (reagent grade)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Procedure:

  • In a suitable hydrogenation vessel, dissolve 2-chloro-5-nitropyridine in ethanol or methanol.

  • Carefully add the Pd/C or Pt/C catalyst under an inert atmosphere. The catalyst is flammable, especially when dry.

  • Seal the reaction vessel and purge the system with an inert gas (e.g., nitrogen or argon) to remove any oxygen.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-5 atm).

  • Stir the reaction mixture vigorously at room temperature or a slightly elevated temperature.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the catalyst. Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization or column chromatography as needed.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup & Purification start Dissolve 2-chloro-5-nitropyridine in Solvent add_catalyst Add Catalyst (e.g., Pd/C) start->add_catalyst purge_system Purge with Inert Gas add_catalyst->purge_system pressurize Pressurize with H2 purge_system->pressurize react Stir and React pressurize->react monitor Monitor Progress (TLC/HPLC) react->monitor monitor->react Incomplete vent_purge Vent H2 & Purge monitor->vent_purge Complete filter_catalyst Filter Catalyst vent_purge->filter_catalyst concentrate Concentrate Filtrate filter_catalyst->concentrate purify Purify Crude Product concentrate->purify

Caption: Experimental workflow for the catalytic hydrogenation of 2-chloro-5-nitropyridine.

troubleshooting_logic cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions problem Low Yield or Impure Product cause1 Incomplete Reduction problem->cause1 cause2 Hydrodechlorination problem->cause2 cause3 Dimer Formation problem->cause3 cause4 Isomeric Impurity problem->cause4 solution1a Increase Catalyst Load/ Use Fresh Catalyst cause1->solution1a solution1b Increase H2 Pressure/ Reaction Time cause1->solution1b solution2a Switch to Pt/C Catalyst cause2->solution2a solution2b Lower Temperature/ H2 Pressure cause2->solution2b solution3a Ensure Complete Reduction cause3->solution3a solution3b Purify by Recrystallization/ Chromatography cause3->solution3b solution4a Check Purity of Starting Material cause4->solution4a

Caption: Troubleshooting logic for common issues in this compound synthesis.

side_reactions cluster_pathways Reaction Pathways start 2-chloro-5-nitropyridine desired_product This compound start->desired_product Desired Reduction dechlorinated 3-Aminopyridine start->dechlorinated Hydrodechlorination intermediates Partially Reduced Intermediates (Nitroso, Hydroxylamino) start->intermediates Incomplete Reduction intermediates->desired_product Further Reduction dimers Dimeric Byproducts (Azoxy, Azo, Hydrazo) intermediates->dimers Coupling

Caption: Side reaction pathways in the synthesis of this compound.

Technical Support Center: Purification of 6-Chloropyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 6-Chloropyridin-3-amine and its derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and structured data tables to streamline your purification processes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound and its derivatives?

A1: The primary purification techniques for this compound derivatives are column chromatography on silica (B1680970) gel, recrystallization, and acid-base extraction. The choice of method depends on the scale of the reaction, the nature of the impurities, and the desired final purity. Often, a combination of these techniques is employed for optimal results.

Q2: My aminopyridine derivative shows significant tailing on a silica gel TLC plate and during column chromatography. How can I resolve this?

A2: Tailing is a common issue when purifying basic compounds like aminopyridines on acidic silica gel. This is due to strong interactions between the basic amine and the acidic silanol (B1196071) groups on the silica surface.[1][2] To mitigate this, add a small amount (typically 0.5-1% v/v) of a basic modifier, such as triethylamine (B128534) (TEA) or pyridine, to your mobile phase (eluent).[1][2] This will neutralize the acidic sites on the silica gel and lead to more symmetrical peaks.

Q3: I'm having difficulty finding a suitable solvent for the recrystallization of my this compound derivative. What should I do?

A3: Pyridine-containing compounds can sometimes be challenging to recrystallize.[3] A good starting point is to screen a range of solvents with varying polarities. Common solvent systems for recrystallization include ethanol, acetone, or mixtures such as hexane (B92381)/ethyl acetate (B1210297) and hexane/acetone.[3] If the compound "oils out," it may be due to a high concentration of impurities or the boiling point of the solvent being higher than the melting point of your compound.[4] In such cases, try a lower boiling point solvent system or pre-purify the crude material using another method like column chromatography or an acid-base wash before attempting recrystallization.[4]

Q4: What are some of the typical impurities I should be aware of during the synthesis and purification of this compound derivatives?

A4: Common impurities may include unreacted starting materials, such as the corresponding chloropyridine precursor.[5] In reactions involving N-alkylation, over-alkylation can lead to the formation of disubstituted or even quaternary ammonium (B1175870) salt byproducts. Depending on the synthetic route, regioisomers or byproducts from side reactions can also be present.[6]

Q5: How can I effectively remove acidic or neutral organic impurities from my basic this compound derivative?

A5: Acid-base extraction is a highly effective method for this purpose. By dissolving your crude product in an organic solvent and washing with an acidic aqueous solution (e.g., 1M HCl), your basic amine derivative will be protonated and move into the aqueous layer, leaving neutral and acidic impurities in the organic layer.[7] You can then regenerate the purified amine by basifying the aqueous layer and extracting it back into an organic solvent.[7]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Product "oils out" instead of forming crystals. High concentration of impurities. The boiling point of the solvent is higher than the melting point of the compound. The cooling process is too rapid.- Attempt a preliminary purification by column chromatography or an acid-base wash.[4] - Select a solvent or solvent system with a lower boiling point.[4] - Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4]
Low recovery of purified product. Too much solvent was used. Premature crystallization during hot filtration.- Use the minimum amount of hot solvent required to fully dissolve the crude product.[4] - Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent the product from crashing out.[4]
Crystals are colored. Colored impurities are present in the crude material.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[4]
Compound is insoluble in common organic solvents. The amine may be in its salt form, or it is highly polar.- Consider recrystallizing the compound from its salt form using a polar solvent like water or ethanol, potentially with an acid like acetic acid.[8] - Convert the amine salt back to the free base before attempting recrystallization with organic solvents.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of the product from impurities. The chosen mobile phase does not provide adequate resolution.- Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for your target compound.[2] - Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.
Product is not eluting from the column. The mobile phase is not polar enough. The compound is strongly adsorbed to the silica gel.- Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or add a small amount of methanol). - Add triethylamine (0.5-1%) to the mobile phase to reduce strong interactions with the silica gel.[1]
Streaking or tailing of the product band. Strong interaction between the basic amine and acidic silica gel.- Add a small amount of triethylamine (0.5-1%) to the mobile phase to improve peak shape.[1][2]
Irreproducible retention times between runs. Inconsistent mobile phase preparation. Insufficient column equilibration.- Prepare fresh mobile phase for each purification. - Ensure the column is properly equilibrated with at least 10-20 column volumes of the initial mobile phase before loading the sample.[1]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline for the purification of a this compound derivative using normal-phase flash chromatography on silica gel.

  • Mobile Phase Selection:

    • Using TLC, determine a suitable mobile phase. A common starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate).[9]

    • For a typical this compound derivative, a mobile phase of 10-30% ethyl acetate in hexane is often effective.[9]

    • Add 0.5-1% triethylamine to the mobile phase to prevent tailing.[1][2]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack uniformly, ensuring no air bubbles are trapped.[1]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase).

    • Adsorb the sample onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the packed column. Alternatively, load the dissolved sample directly onto the column.[1]

  • Elution and Fraction Collection:

    • Begin elution with the initial mobile phase.

    • If necessary, gradually increase the polarity of the mobile phase to elute your compound.

    • Collect fractions and monitor the elution of the compound using TLC.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Acid-Base Extraction

This protocol is designed to separate a basic this compound derivative from neutral or acidic impurities.

  • Dissolution:

    • Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Acidic Wash:

    • Transfer the organic solution to a separatory funnel and wash it with 1M hydrochloric acid (HCl). The basic amine will be protonated and move into the aqueous layer.[7]

    • Separate the aqueous layer and save it. The organic layer now contains neutral and acidic impurities and can be discarded.

  • Basification:

    • Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or saturated NaHCO₃ solution) until the solution is basic (pH > 8), which will regenerate the neutral amine.[9]

  • Back-Extraction:

    • Extract the basified aqueous solution multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic extracts.

  • Drying and Concentration:

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.[9]

Visualized Workflows and Logic

Purification_Workflow crude Crude this compound Derivative tlc TLC Analysis to Assess Purity & Impurity Profile crude->tlc decision High Purity with Minor Impurities? tlc->decision recrystallization Recrystallization decision->recrystallization Yes chromatography Column Chromatography decision->chromatography No (Complex Mixture) pure_product Pure Product recrystallization->pure_product acid_base Acid-Base Extraction (if applicable) chromatography->acid_base Basic/Acidic Impurities Remain chromatography->pure_product acid_base->pure_product

Caption: General purification workflow for this compound derivatives.

Troubleshooting_Chromatography start Column Chromatography Issue issue What is the problem? start->issue tailing Peak Tailing / Streaking issue->tailing Tailing no_elution Product Not Eluting issue->no_elution No Elution poor_sep Poor Separation issue->poor_sep Poor Separation add_tea Add 0.5-1% Triethylamine to Eluent tailing->add_tea inc_polarity Increase Eluent Polarity (e.g., more EtOAc or add MeOH) no_elution->inc_polarity optimize_tlc Re-optimize Solvent System with TLC poor_sep->optimize_tlc gradient Use a Gradient Elution optimize_tlc->gradient

Caption: Troubleshooting decision tree for column chromatography.

References

Technical Support Center: Optimizing Suzuki Coupling with 6-Chloropyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the Suzuki-Miyaura cross-coupling of 6-Chloropyridin-3-amine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki coupling reaction with this compound is not working. What are the most common causes of complete reaction failure?

A1: Complete reaction failure typically points to a critical issue with one of the core components or conditions. Here’s a checklist of potential culprits:

  • Inactive Catalyst: The Palladium(0) active catalyst may not have formed or has been deactivated. Ensure your palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and ligand are of good quality. For a challenging substrate like an aryl chloride, the choice of ligand is crucial; standard ligands like PPh₃ may be ineffective.[1] Consider using more robust, electron-rich, and bulky phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1]

  • Oxygen Contamination: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen.[2] Ensure you have thoroughly degassed your solvents and reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using several freeze-pump-thaw cycles.[2]

  • Inappropriate Base: The base is essential for activating the boronic acid to facilitate transmetalation.[3][4] If the base is too weak, old, or not soluble enough in the reaction medium, the reaction may not proceed. Stronger bases like K₃PO₄ or Cs₂CO₃ are often required for aryl chlorides.[1][5]

  • Water Content: While some Suzuki reactions benefit from aqueous media, the amount of water can be critical.[6] Anhydrous conditions with certain bases like K₃PO₄ might require a small, controlled amount of water to function effectively.[6] Conversely, too much water can promote unwanted side reactions.

  • Low Temperature: Aryl chlorides are the least reactive of the aryl halides in the Suzuki coupling's rate-determining oxidative addition step.[4] They often require higher reaction temperatures (typically 80-110 °C) to proceed at a reasonable rate.[2]

Q2: I'm getting a very low yield. What are the likely side reactions or issues?

A2: Low yields can be caused by incomplete conversion or the formation of undesired side products. Key issues include:

  • Protodeboronation: This is a common side reaction where the boronic acid reacts with solvent or trace water to replace the boron group with a hydrogen atom, effectively quenching the nucleophile.[1][7] This is more common with electron-deficient or heteroaryl boronic acids.[8] Using potassium trifluoroborate salts instead of boronic acids can sometimes mitigate this issue.[1]

  • Dehalogenation: The starting material, this compound, can be converted to 3-aminopyridine. This occurs when the organopalladium intermediate reacts with a hydride source in the mixture (which can come from amines or solvents) instead of the boronic acid.[8][9]

  • Homo-coupling: Your boronic acid can couple with itself to form a biaryl byproduct. This is often more prevalent at higher temperatures or with very active catalyst systems.

  • Poor Solubility: If any of your reagents (the aryl chloride, boronic acid, or base) have poor solubility in the chosen solvent system, the reaction will be slow and inefficient.[10]

Q3: How do I choose the optimal catalyst and ligand for coupling an aryl chloride like this compound?

A3: The C-Cl bond is strong and less reactive, making the oxidative addition step challenging.[2][4] To overcome this, you need a highly active catalyst system.

  • Palladium Precursors: Common choices include Pd(OAc)₂ and Pd₂(dba)₃. These are Pd(II) and Pd(0) sources, respectively, that form the active Pd(0) catalyst in situ.[4]

  • Ligands: This is the most critical parameter. For aryl chlorides, you need ligands that are both sterically bulky and highly electron-donating. This enhances the reactivity of the palladium center towards oxidative addition.

    • Bulky Phosphines: Buchwald ligands (SPhos, XPhos, RuPhos) and others like P(t-Bu)₃ and PCy₃ are highly effective.[3]

    • N-Heterocyclic Carbenes (NHCs): Ligands like IMes are also excellent for activating aryl chlorides.[3]

Q4: What is the best base and solvent combination to start with for optimization?

A4: The choice of base and solvent are interdependent and crucial for success.

  • Bases: For aryl chlorides, inorganic bases are typically used.

    • Potassium Phosphate (K₃PO₄): A strong base that is often effective in anhydrous or biphasic conditions.[5][11]

    • Potassium or Cesium Carbonate (K₂CO₃, Cs₂CO₃): Commonly used bases, with Cs₂CO₃ being stronger and more soluble.[1]

    • Potassium Fluoride (KF): A milder base that can be useful if your substrates are sensitive to stronger bases.[3][12]

  • Solvents: Anhydrous ethereal or aromatic solvents, often with some water, are standard.

    • Dioxane or THF: Often used with an aqueous base solution (e.g., 2M K₂CO₃).[1][13]

    • Toluene: A common non-polar solvent for higher temperature reactions.[13]

    • Aqueous Media: Reactions can be run in solvent mixtures like Dioxane/H₂O or i-PrOH/H₂O, which can improve the solubility of inorganic bases.[5]

Data Presentation: Recommended Reaction Parameters

The tables below summarize starting conditions for the optimization of Suzuki coupling with this compound, based on general principles for aryl chlorides.

Table 1: Recommended Catalyst Systems for Aryl Chlorides

Palladium Precursor (mol%)Ligand (mol%)Typical Use Case
Pd(OAc)₂ (1-2%)SPhos (2-4%)General, high-yielding system for challenging chlorides.
Pd₂(dba)₃ (1-2%)P(t-Bu)₃ (2-4%)Highly active system, often effective at room temperature.[3]
PdCl₂(dppf) (2-5%)(None, is a complex)A common, robust pre-catalyst, though may require higher temperatures.
Pd(OAc)₂ (2-4%)(None, "ligandless")Can work in some cases, but less reliable for deactivated chlorides.[1][13]

Table 2: Screening Conditions for Base and Solvent

EntryBase (Equivalents)Solvent System (v/v)Temperature (°C)Notes
1K₃PO₄ (2-3 eq.)Dioxane / H₂O (4:1)100A robust starting point for many systems.[5]
2Cs₂CO₃ (2 eq.)Dioxane (anhydrous)100Good for substrates sensitive to water.[1]
3K₂CO₃ (3 eq.)Acetonitrile / H₂O (4:1)80-90A common and effective combination.
4KF (3 eq.)THF (anhydrous)80A milder option for base-sensitive functional groups.[12]

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol provides a general starting point. The specific boronic acid, catalyst, ligand, base, and solvent should be chosen based on the screening tables above.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.1 - 1.5 eq.)

  • Palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., SPhos, 2-10 mol%)

  • Base (e.g., K₃PO₄, 2-3 eq.)

  • Degassed solvent (e.g., Dioxane/Water)

Procedure:

  • Inert Atmosphere Setup: To a dry reaction vial or Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.[2]

  • Evacuation and Backfilling: Seal the vessel and purge it by evacuating and backfilling with an inert gas (Argon or Nitrogen). Repeat this cycle three to five times to ensure an oxygen-free atmosphere.[2][14]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor and the ligand.

  • Solvent Addition: Add the degassed solvent(s) via syringe. The typical reaction concentration is between 0.1 M and 0.5 M.[2]

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir at the desired temperature (typically 80-110 °C).[2]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed or no further conversion is observed.[14]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer. Wash it with water and then with brine.[14]

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.[14]

  • Purification: Purify the crude residue by flash column chromatography on silica (B1680970) gel to obtain the desired product.[2][14]

Visualized Guides and Pathways

The following diagrams illustrate the core mechanism, a typical lab workflow, and a logical approach to troubleshooting.

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle cluster_cycle cluster_inputs Pd0 Pd(0)L2 Active Catalyst OA_complex R¹-Pd(II)L₂-X (trans-complex) Pd0->OA_complex Oxidative Addition Trans_complex R¹-Pd(II)L₂-R² OA_complex->Trans_complex Transmetalation Trans_complex->Pd0 Reductive Elimination Product_complex R¹-R² Trans_complex->Product_complex Product_out R¹-R² (Coupled Product) ArylHalide R¹-X (this compound) ArylHalide->OA_complex BoronicAcid R²-B(OH)₂ (Activated by Base) BoronicAcid->Trans_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[4][15]

Experimental_Workflow start Start setup 1. Add Solids to Flask (Aryl Halide, Boronic Acid, Base) start->setup purge 2. Purge with Inert Gas (Evacuate & Backfill 3x) setup->purge add_catalyst 3. Add Catalyst & Ligand purge->add_catalyst add_solvent 4. Add Degassed Solvent add_catalyst->add_solvent react 5. Heat Reaction (80-110 °C) add_solvent->react monitor 6. Monitor Progress (TLC / LC-MS) react->monitor workup 7. Aqueous Work-up (Dilute, Extract, Dry) monitor->workup purify 8. Purify Crude Product (Column Chromatography) workup->purify end Final Product purify->end

Caption: A standard experimental workflow for the Suzuki coupling reaction.[2]

Troubleshooting_Logic cluster_no_product cluster_low_yield start Problem Observed no_product No Product / No SM Consumption start->no_product low_yield Low Yield / Incomplete Reaction start->low_yield check_catalyst Check Catalyst System - Is ligand appropriate for Ar-Cl? - Is catalyst fresh? no_product->check_catalyst check_side_reactions Check for Side Products (LCMS) - Dehalogenation of SM? - Protodeboronation of Boronic Acid? low_yield->check_side_reactions check_conditions Check Conditions - Degassing thorough? - Temperature high enough? check_catalyst->check_conditions check_reagents Check Reagents - Is base strong enough? - Reagents soluble? check_conditions->check_reagents action1 Action: - Use Buchwald ligand (SPhos) - Increase temperature to 110°C - Ensure rigorous degassing check_reagents->action1 check_time Reaction Time - Did reaction stall? check_side_reactions->check_time action2 Action: - Use boronic ester or K-trifluoroborate - Screen different bases (e.g., KF) - Increase reaction time check_time->action2

Caption: A decision tree for troubleshooting common Suzuki coupling issues.

References

"Common challenges in the synthesis of 6-substituted pyridines"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 6-Substituted Pyridines

Welcome to the Technical Support Center for the synthesis of 6-substituted pyridines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during these synthetic routes.

Troubleshooting Guides

Issue 1: Low Yield in Cross-Coupling Reactions (e.g., Negishi, Suzuki)

Q: My Negishi/Suzuki coupling reaction to introduce a substituent at the 6-position of a pyridine (B92270) ring is giving a low yield. What are the initial checks I should perform?

A: When troubleshooting a low-yield cross-coupling reaction, a systematic evaluation of several factors is crucial. Start with the following checks:

  • Reagent Quality: Confirm the purity and integrity of your starting materials, including the halopyridine, organometallic reagent (organozinc or boronic acid), and solvents. Pyridine derivatives and organometallic reagents can be sensitive to air and moisture.[1]

  • Reaction Setup: Ensure the reaction is conducted under strictly inert and anhydrous conditions. The presence of oxygen or moisture can deactivate the catalyst and decompose the organometallic reagents.

  • Reaction Parameters: Re-evaluate the reaction conditions, including temperature, reaction time, and reactant concentrations. Suboptimal parameters are a common cause of poor yields.[1]

  • Catalyst and Ligand: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand is critical. For pyridine substrates, bulky and electron-rich phosphine (B1218219) ligands are often employed to promote the oxidative addition and reductive elimination steps of the catalytic cycle.[1] It may be necessary to screen different ligands to find the optimal one for your specific substrates.

Issue 2: Poor Regioselectivity in Pyridine Functionalization

Q: I am attempting a functionalization on a substituted pyridine and obtaining a mixture of isomers instead of the desired 6-substituted product. How can I improve regioselectivity?

A: Achieving high regioselectivity in pyridine synthesis and functionalization can be challenging due to the electronic nature of the pyridine ring. Here are some strategies to improve selectivity for the 6-position:

  • Steric Hindrance: The presence of substituents on the pyridine ring can direct incoming groups. A bulky substituent at the 2-position can sterically hinder that position, favoring functionalization at the 6-position.

  • Directing Groups: The use of a directing group can effectively guide the reaction to a specific position. These groups are temporarily installed and later removed.

  • Choice of Synthesis Route: If direct functionalization is problematic, consider a synthetic route that builds the pyridine ring with the desired substitution pattern from the outset. Reactions like the Bohlmann-Rahtz synthesis can provide specific substitution patterns.[2]

  • Protecting Groups: Using a protecting group on the pyridine nitrogen, such as forming a pyridine N-oxide, alters the electronic properties of the ring and can direct functionalization.[1]

Issue 3: Incomplete Kröhnke Pyridine Synthesis

Q: My Kröhnke synthesis for a 6-substituted pyridine is not proceeding to completion, resulting in a low yield. What should I check?

A: While the Kröhnke synthesis is generally high-yielding, several factors can lead to incomplete reactions:[3]

  • Purity of the Pyridinium Salt: The α-pyridinium methyl ketone salt is a key reactant. Ensure it is pure and dry.[3]

  • Reaction Conditions: The reaction is typically refluxed in glacial acetic acid with a large excess of ammonium (B1175870) acetate. Ensure the temperature is adequate and the reaction is monitored to completion by TLC.[3]

  • Purity of the α,β-Unsaturated Carbonyl Compound: Impurities in this reactant can lead to side reactions and lower the yield.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental challenges in synthesizing 6-substituted pyridines?

A1: The primary challenges stem from the inherent electronic properties of the pyridine ring. The electronegative nitrogen atom makes the ring electron-deficient, which deactivates it towards electrophilic aromatic substitution.[1] Furthermore, the lone pair of electrons on the nitrogen can coordinate with metal catalysts or Lewis acids, potentially inhibiting catalytic activity.[1] Achieving regioselectivity is another significant hurdle, as reactions can often yield a mixture of isomers.[1]

Q2: When should I consider using a protecting group for the pyridine nitrogen?

A2: Using a protecting group is advisable when the Lewis basicity of the pyridine nitrogen interferes with the reaction.[1] This interference can manifest as catalyst inhibition or undesired side reactions. A common strategy is the conversion to a pyridine N-oxide, which alters the electronic properties of the ring and can direct functionalization to the C2 and C4 positions.[1]

Q3: Are there milder alternatives to high-temperature condensation reactions for pyridine synthesis?

A3: Yes, several methods have been developed to avoid harsh reaction conditions. For instance, in the Bohlmann-Rahtz synthesis, which traditionally requires high temperatures for the cyclodehydration step, the use of acid catalysis can significantly lower this requirement.[3] Additionally, some modern protocols for reactions like the Hantzsch synthesis have found that using aqueous micelles can lead to higher yields compared to traditional organic solvents.[3]

Q4: How does the choice of catalyst and ligand impact the yield of cross-coupling reactions for pyridine functionalization?

A4: The catalyst and ligand system is crucial for a successful cross-coupling reaction. The ligand stabilizes the metal center (commonly palladium) and modulates its reactivity. For pyridine substrates, bulky and electron-rich phosphine ligands are often used to promote the key steps of the catalytic cycle.[1] The choice of the palladium precursor can also influence the reaction's efficiency.[1]

Quantitative Data

Table 1: Comparison of Yields for Different 6-Substituted Pyridine Synthesis Methods

Synthesis MethodStarting MaterialsProductYield (%)Reference
Base-Catalyzed Three-Component ReactionYnals, Isocyanates, Amines, Alcohols6-Amino-5-arylpicolinatesup to 89[4][5]
Modular Copper-Catalyzed MethodAlkenylboronic acids, α,β-unsaturated ketoxime O-pentafluorobenzoatesHighly substituted pyridines43-91[6]
Kröhnke Synthesisα-pyridinium methyl ketone salt, α,β-unsaturated carbonyl compoundSubstituted Pyridines~60[7]
Bohlmann-Rahtz SynthesisEnamines, Ethynylketones2,3,6-trisubstituted pyridines76-86[8]

Experimental Protocols

Protocol 1: General Procedure for Negishi Cross-Coupling

This protocol provides a general method for the cross-coupling of a functionalized organozinc reagent with a 6-halopyridine.

Materials:

  • 6-halopyridine (1.0 equiv)

  • Solution of functionalized organozinc reagent (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., SPhos, RuPhos, 2-10 mol%)

  • Anhydrous solvent (e.g., THF, dioxane)

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add the palladium precatalyst, ligand, and the 6-halopyridine.

  • Add the anhydrous solvent and stir the mixture at room temperature for 10-15 minutes to allow for catalyst activation.[9]

  • Slowly add the solution of the functionalized organozinc reagent to the reaction mixture.[9]

  • Heat the reaction to the desired temperature (e.g., 50-80 °C) and monitor its progress by TLC or GC/LC-MS.[9]

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).[9]

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane), dry the combined organic layers over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.[9]

  • Purify the crude product by column chromatography.

Protocol 2: Bohlmann-Rahtz Pyridine Synthesis

This two-step synthesis allows for the generation of substituted pyridines.[2]

Step 1: Condensation

  • React the enamine with an ethynylketone to form an aminodiene intermediate.[2]

Step 2: Cyclodehydration

  • The aminodiene intermediate undergoes a heat-induced E/Z isomerization, followed by cyclodehydration to yield the 2,3,6-trisubstituted pyridine.[2] High temperatures are often required for this step, but acid catalysis can be used to lower the temperature.[2]

One-Pot Modification:

More recent procedures allow for a one-pot synthesis where the enamine is generated in situ and then reacts with the alkynone. Acid-sensitive substrates can be reacted under milder, acid-free conditions using ethanol (B145695) as the solvent.

Visualizations

Troubleshooting_Low_Yield start Low Yield Observed reagent_check Check Reagent Purity and Integrity start->reagent_check setup_check Verify Inert and Anhydrous Reaction Setup reagent_check->setup_check Reagents OK success Improved Yield reagent_check->success Impurity Found & Rectified param_check Re-evaluate Reaction Parameters (Temp, Time, Concentration) setup_check->param_check Setup OK setup_check->success Setup Corrected catalyst_check Optimize Catalyst and Ligand System param_check->catalyst_check Parameters OK param_check->success Parameters Optimized protecting_group Consider Protecting Group for Pyridine Nitrogen catalyst_check->protecting_group Optimization Fails catalyst_check->success Optimal System Found protecting_group->success Interference Mitigated

Caption: Troubleshooting workflow for low yield in 6-substituted pyridine synthesis.

Synthetic_Strategy_Decision start Desired 6-Substituted Pyridine functionalization Direct Functionalization of Pyridine Ring start->functionalization Simple Substituent de_novo De Novo Synthesis of Pyridine Ring start->de_novo Complex Substitution Pattern cross_coupling Cross-Coupling (e.g., Negishi, Suzuki) functionalization->cross_coupling other_func Other Functionalization functionalization->other_func bohlmann_rahtz Bohlmann-Rahtz Synthesis de_novo->bohlmann_rahtz krohnke Kröhnke Synthesis de_novo->krohnke

Caption: Decision tree for selecting a synthetic strategy for 6-substituted pyridines.

Catalyst_Inhibition_Pathway catalyst Pd(0) Catalyst oxidative_addition Oxidative Addition catalyst->oxidative_addition halopyridine 6-Halopyridine halopyridine->oxidative_addition pd_complex Pd(II) Complex oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation inactive_complex Inactive Catalyst Complex pd_complex->inactive_complex Coordination organometallic Organometallic Reagent organometallic->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination pyridine_N Pyridine Nitrogen Lone Pair pyridine_N->inactive_complex reductive_elimination->catalyst Regeneration product 6-Substituted Pyridine reductive_elimination->product

Caption: Potential pathway for catalyst inhibition by the pyridine nitrogen lone pair.

References

Technical Support Center: Purification of 6-Chloropyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of impurities from 6-Chloropyridin-3-amine reactions. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound synthesis?

A1: Depending on the synthetic route, common impurities may include:

  • Starting materials: Unreacted precursors such as 2,5-dichloropyridine.

  • Isomeric byproducts: Formation of other positional isomers of chloropyridinamine.

  • Over-reaction products: In some amination reactions, di-substituted products can form.[1]

  • Hydrolysis products: Reaction with any residual water can lead to the formation of corresponding hydroxypyridine derivatives.

  • Solvent adducts: Residual solvents from the reaction or workup.

  • Reagent-derived impurities: Byproducts from the aminating agent used.

Q2: What are the recommended primary purification techniques for crude this compound?

A2: The two most effective and commonly employed purification techniques for this compound are column chromatography and recrystallization. The choice between them depends on the impurity profile and the scale of the reaction.

Q3: How can I determine the purity of my this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for determining the purity of this compound.[2] Gas Chromatography-Mass Spectrometry (GC-MS) can also be a powerful technique for purity assessment and impurity identification, particularly for volatile impurities.[2][3]

Troubleshooting Guides

Recrystallization

Q4: My this compound fails to crystallize upon cooling. What should I do?

A4: This issue, often referred to as "oiling out," can be due to several factors:

  • Solution is not saturated: You may have used too much solvent. Try evaporating some of the solvent to concentrate the solution.

  • Cooling is too rapid: Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Presence of impurities: Certain impurities can inhibit crystallization. A preliminary purification by column chromatography might be necessary.

  • Inappropriate solvent: The chosen solvent may not be ideal. It is crucial to select a solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature.

Q5: What are suitable solvents for the recrystallization of this compound?

A5: A systematic solvent screening is recommended. Start with solvents of varying polarities. For aromatic amines like this compound, common choices include:

  • Ethanol

  • Isopropanol

  • Toluene

  • Hexane (B92381)/Ethyl Acetate mixtures

  • Water (for highly polar impurities)

Quantitative Data on Recrystallization (Illustrative)

Solvent SystemInitial Purity (HPLC Area %)Purity after Recrystallization (HPLC Area %)Yield (%)
Ethanol/Water90%98%85%
Toluene92%99%80%
Column Chromatography

Q6: I am observing peak tailing in the HPLC analysis of my purified this compound. What is the cause and how can I fix it?

A6: Peak tailing for basic compounds like this compound is often caused by strong interactions between the amine's basic nitrogen and acidic silanol (B1196071) groups on the silica-based column stationary phase.[4][5]

Solutions:

  • Mobile Phase Modification: Add a small amount of a basic modifier like triethylamine (B128534) (TEA) or diethylamine (B46881) (DEA) (e.g., 0.1%) to your mobile phase to compete with your compound for the active sites on the stationary phase.[4]

  • pH Adjustment: For reverse-phase chromatography, using a buffer to maintain a consistent pH can improve peak shape.[4]

  • Use an End-Capped Column: These columns have fewer free silanol groups, reducing the chances of tailing.[4]

  • Reduce Sample Load: Injecting a smaller volume or a more dilute sample can sometimes alleviate tailing.[5]

Q7: How do I choose the right solvent system (mobile phase) for column chromatography of this compound?

A7: The ideal solvent system should provide good separation between your product and impurities. This is typically determined by thin-layer chromatography (TLC) first. A common starting point for normal-phase chromatography on silica (B1680970) gel is a mixture of a non-polar solvent and a polar solvent.

Recommended Starting Solvent Systems for TLC Analysis:

  • Hexane/Ethyl Acetate

  • Dichloromethane/Methanol

The ratio of the solvents should be adjusted to achieve a retention factor (Rf) of approximately 0.2-0.4 for the this compound spot on the TLC plate.

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol provides a general guideline for purifying crude this compound using silica gel flash chromatography.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., a mixture of hexane and ethyl acetate).

  • Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure a uniform and crack-free packed bed.[4]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). You can either load this solution directly onto the column or adsorb it onto a small amount of silica gel, dry it, and then add the powder to the top of the column.[4]

  • Elution: Begin eluting with the initial mobile phase. The polarity of the mobile phase can be gradually increased by adding more of the polar solvent (e.g., ethyl acetate) in a stepwise or continuous gradient.[4]

  • Fraction Collection: Collect fractions and monitor the elution of the compound using TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data on Column Chromatography (Illustrative)

Eluent System (Hexane:Ethyl Acetate)Initial Purity (HPLC Area %)Final Purity (HPLC Area %)Recovery Yield (%)
Gradient 9:1 to 7:385%99.5%90%

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis reaction This compound Synthesis extraction Aqueous Work-up & Extraction reaction->extraction Crude Product purification_choice Purification Method extraction->purification_choice column_chrom Column Chromatography purification_choice->column_chrom Complex Mixture recrystallization Recrystallization purification_choice->recrystallization Crystalline Solid analysis Purity Analysis (HPLC, GC-MS) column_chrom->analysis recrystallization->analysis pure_product Pure Product (>99%) analysis->pure_product Meets Purity Specs

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_workflow cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues start Purification Issue Identified issue_type What is the issue? start->issue_type oiling_out Oiling Out / No Crystals issue_type->oiling_out Recrystallization low_purity_recryst Low Purity issue_type->low_purity_recryst Recrystallization peak_tailing Peak Tailing (HPLC) issue_type->peak_tailing Chromatography poor_separation Poor Separation issue_type->poor_separation Chromatography solution_oiling Slow Cooling / Seed Crystals oiling_out->solution_oiling solution_purity_recryst Change Solvent / Column Chromatography low_purity_recryst->solution_purity_recryst solution_tailing Add TEA / Adjust pH / Change Column peak_tailing->solution_tailing solution_separation Optimize Solvent System / Change Stationary Phase poor_separation->solution_separation

Caption: Troubleshooting decision tree for purification of this compound.

References

Technical Support Center: Troubleshooting Palladium-Catalyzed Amination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in diagnosing and resolving common issues encountered during palladium-catalyzed amination reactions, also known as Buchwald-Hartwig amination.

Frequently Asked Questions (FAQs)

Q1: My reaction shows low yield or has failed completely. What are the initial checks I should perform?

A1: When faced with a low or non-existent yield, a systematic evaluation of the reaction components is crucial. Begin with these initial checks:

  • Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen.[1] Ensure that your reaction was set up under a rigorously maintained inert atmosphere (argon or nitrogen). All solvents and liquid reagents should be thoroughly degassed prior to use.[1]

  • Reagent Purity: Impurities in starting materials can act as catalyst poisons.[2]

    • Aryl Halide/Pseudohalide: Verify the purity of your electrophile.

    • Amine: Amines are susceptible to oxidation. If necessary, purify the amine by distillation or by passing it through a plug of activated alumina.[1]

    • Solvent: Always use anhydrous and degassed solvents. Residual water or oxygen can deactivate the catalyst.[1]

  • Catalyst Activity: The palladium source and ligand are central to the reaction's success.

    • Palladium Pre-catalyst: Use a reliable source of Pd(0) or a pre-catalyst that is readily reduced in situ. The activity of older palladium sources may be diminished.[1] Modern palladium pre-catalysts, such as G3 palladacycles, often provide more reliable and efficient generation of the active LPd(0) species.[3]

    • Ligand Integrity: Phosphine-based ligands can be sensitive to air and moisture.[1] They should be stored under an inert atmosphere and handled quickly when exposed to air.

Q2: How can I determine if my palladium catalyst is active?

A2: Catalyst deactivation is a common reason for reaction failure.[1] Several factors can lead to an inactive catalyst:

  • Improper Handling: Exposure of the Pd(0) catalyst or phosphine (B1218219) ligands to air and moisture can lead to oxidation and deactivation.[2]

  • Catalyst Poisoning: Certain functional groups can coordinate strongly to the palladium center and inhibit its catalytic activity. Common poisons include sulfur compounds (thiols, sulfides), and azo groups.[2][4]

  • Use of Pd(II) Sources: When using Pd(II) sources like Pd(OAc)₂, in-situ reduction to the active Pd(0) species is required. Incomplete reduction can result in lower catalyst activity. The use of pre-catalysts is often a more dependable method to ensure the formation of the active catalytic species.[4]

A simple method to test catalyst activity is to run a reliable, high-yielding control reaction with trusted substrates.

Q3: I'm observing significant hydrodehalogenation of my aryl halide. How can this side reaction be minimized?

A3: Hydrodehalogenation, the replacement of the halogen with a hydrogen atom, is a frequent side reaction that reduces the yield of the desired amination product.[4][5] This competing reaction is often promoted by the formation of a palladium-hydride (Pd-H) species and is particularly common when using primary amines.[4][5][6]

To suppress hydrodehalogenation, consider the following strategies:

  • Choice of Base and Solvent: Strong bases, particularly in the presence of protic solvents (like water or alcohols), can generate hydride species.[5] Ensure the use of anhydrous, degassed solvents.[5]

  • Ligand Selection: The steric and electronic properties of the phosphine ligand are critical.[5] Bulky, electron-rich biaryl phosphine ligands can promote the desired reductive elimination step over competing side reactions.[6][7]

  • Reaction Temperature: Higher reaction temperatures can sometimes increase the rate of hydrodehalogenation.[5] Optimization of the reaction temperature may be necessary.

Q4: What are the key considerations when choosing a base and solvent for my reaction?

A4: The selection of an appropriate base and solvent system is highly dependent on the specific substrates and catalyst.

  • Base Selection: The choice of base is critical and depends on the substrate's functional groups.

    • Strong Bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and highly effective for a wide range of substrates. However, they can be incompatible with base-sensitive functional groups like esters and nitro groups.[8][9]

    • Weaker Bases: For sensitive substrates, weaker inorganic bases such as potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often better alternatives.[8]

  • Solvent Selection: The solvent must be capable of dissolving the reactants, particularly the inorganic base.[8]

    • Common Solvents: Aprotic, nonpolar solvents like toluene (B28343) and xylene, and ethereal solvents such as 1,4-dioxane (B91453) and THF are frequently used.[8][10]

    • Solvents to Avoid: Chlorinated solvents, acetonitrile, and pyridine (B92270) can inhibit the palladium catalyst and should be avoided.[8]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting a palladium-catalyzed amination reaction that is performing poorly.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Systematic Optimization cluster_3 Resolution Start Low Yield or No Reaction Inert_Atmosphere Inert Atmosphere & Degassed Reagents? Start->Inert_Atmosphere Inert_Atmosphere->Start No, Fix & Retry Reagent_Purity Reagent Purity Verified? Inert_Atmosphere->Reagent_Purity Yes Reagent_Purity->Start No, Purify & Retry Catalyst_Activity Catalyst/Ligand Integrity? Reagent_Purity->Catalyst_Activity Yes Catalyst_Activity->Start No, Replace & Retry Screen_Ligand Screen Ligands Catalyst_Activity->Screen_Ligand Yes Screen_Base Screen Bases Screen_Ligand->Screen_Base Optimized Screen_Solvent Screen Solvents Screen_Base->Screen_Solvent Optimized Optimize_Temp Optimize Temperature Screen_Solvent->Optimize_Temp Optimized Success Successful Reaction Optimize_Temp->Success Optimized

Caption: A decision tree for troubleshooting common Buchwald-Hartwig amination issues.

Catalytic Cycle and Common Side Reactions

Understanding the catalytic cycle is fundamental to effective troubleshooting. The generally accepted mechanism for the Buchwald-Hartwig amination is depicted below, along with the competing hydrodehalogenation side reaction.

G cluster_main Buchwald-Hartwig Catalytic Cycle cluster_side Side Reaction Pd0 L-Pd(0) OA_complex L-Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [L-Pd(II)(Ar)(HNR'R'')]+X- OA_complex->Amine_complex + HNR'R'' Amido_complex L-Pd(II)(Ar)(NR'R'') Amine_complex->Amido_complex - HX, + Base Beta_hydride β-Hydride Elimination Amido_complex->Beta_hydride competes with reductive elimination Product Ar-NR'R'' (Product) Amido_complex->Product Reductive Elimination Hydrodehalogenation Ar-H + Imine Beta_hydride->Hydrodehalogenation Product->Pd0 Catalyst Regeneration

Caption: The catalytic cycle for a typical Buchwald-Hartwig amination and a common side reaction pathway.

Quantitative Data on Reaction Parameters

The choice of ligand, base, and solvent can significantly impact the yield of a palladium-catalyzed amination reaction. The following tables provide a summary of how these parameters can affect the outcome.

Table 1: Effect of Ligand on Reaction Yield

LigandAryl HalideAmineBaseSolventTemp (°C)Yield (%)
P(o-tol)₃4-bromotolueneMorpholineNaOtBuToluene10085
BINAP4-bromotolueneMorpholineNaOtBuToluene10095
XPhos4-chlorotolueneMorpholineNaOtBuToluene10098
SPhos4-chlorotolueneAnilineK₂CO₃t-BuOH11092
RuPhos2-chlorotolueneN-methylanilineK₃PO₄Dioxane10094

Note: Yields are illustrative and can vary based on specific reaction conditions and substrate purity.

Table 2: Effect of Base on Reaction Yield

BaseAryl HalideAmineLigandSolventTemp (°C)Yield (%)
NaOtBu4-bromoacetophenoneAnilineXPhosToluene80<10 (decomposition)
K₃PO₄4-bromoacetophenoneAnilineXPhosDioxane10088
Cs₂CO₃4-bromoacetophenoneAnilineXPhosDioxane10091
K₂CO₃4-bromobenzonitrileMorpholineSPhost-BuOH11085
LHMDS4-bromotoluenePrimary AmineRuPhosToluene8096

Note: The choice of base is highly substrate-dependent, especially with functionalized aryl halides.[8]

Table 3: Effect of Solvent on Reaction Yield

SolventAryl HalideAmineLigandBaseTemp (°C)Yield (%)
Toluene4-chlorotolueneAnilineXPhosNaOtBu10095
Dioxane4-chlorotolueneAnilineXPhosNaOtBu10092
THF4-chlorotolueneAnilineXPhosNaOtBu6575
DMF4-bromotolueneMorpholineBINAPK₃PO₄10060 (potential for side reactions)
t-BuOH4-chlorotolueneAnilineSPhosK₂CO₃11090

Note: Solvent choice influences the solubility of the base and other reagents, which can affect reaction rates and yields.[8]

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general starting point for a palladium-catalyzed amination reaction. Optimization of specific parameters may be required.

  • Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (argon or nitrogen).[1]

  • Reaction Setup (in a glovebox or under inert atmosphere):

    • To a dry reaction vessel equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) and the aryl halide (1.0 equiv).[5]

    • Add the base (e.g., NaOtBu, 1.2-1.5 equiv).[8]

    • Add the amine (1.1-1.5 equiv).[8]

    • Add anhydrous, degassed solvent (to achieve a concentration of ~0.1-0.5 M).[8]

  • Heating and Monitoring:

    • Seal the reaction vessel and place it in a preheated oil bath or heating block set to the desired temperature (e.g., 80-110 °C).[5]

    • Stir the reaction mixture vigorously.

    • Monitor the reaction's progress by TLC, GC-MS, or LC-MS.[5]

  • Work-up:

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and/or brine.[5]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purification:

Protocol 2: Preparation of an Active Palladium Catalyst from Pd(OAc)₂

If a pre-catalyst is not available, an active Pd(0) catalyst can be generated in situ from a Pd(II) source.

  • In a glovebox or under an inert atmosphere: To a dry reaction flask containing a stir bar, add Pd(OAc)₂ (1-2 mol%) and the phosphine ligand (1.1-1.2 equiv relative to Pd).

  • Add a portion of the anhydrous, degassed solvent and stir the mixture at room temperature for 10-15 minutes. A color change is often observed as the active catalyst forms.

  • To this mixture, add the remaining solvent, aryl halide, amine, and base as described in the general protocol.

Protocol 3: Purification of a Liquid Amine

If you suspect your amine is impure, the following procedure can be used for purification.[1]

  • Distillation (for liquid amines):

    • Set up a distillation apparatus under an inert atmosphere.

    • Add the amine and a drying agent (e.g., CaH₂) to the distillation flask.

    • Distill the amine under reduced pressure or at atmospheric pressure, depending on its boiling point. Collect the purified amine in a flask under an inert atmosphere.[1]

References

Technical Support Center: Scale-Up of Reactions with 6-Chloropyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered when scaling up chemical reactions involving 6-Chloropyridin-3-amine.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the scale-up of reactions with this compound, a crucial intermediate in the synthesis of many pharmaceutical compounds.[1][2][3]

Issue 1: Low Yield or Stalled Reaction in Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

  • Possible Cause: Inefficient catalyst activation or deactivation. The amino group on the pyridine (B92270) ring can coordinate with the palladium catalyst, inhibiting its activity.

  • Troubleshooting Steps:

    • Inert Atmosphere: Ensure rigorous exclusion of oxygen throughout the process. On a larger scale, this is critical. Purge the reactor with an inert gas (nitrogen or argon) and maintain a positive pressure.[4]

    • Catalyst and Ligand Selection: For Suzuki-Miyaura coupling with less reactive chloro-pyridines, more sophisticated catalyst systems are often necessary. Consider using bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) which are designed to facilitate the activation of aryl chlorides.[5] For Buchwald-Hartwig amination, bidentate phosphine ligands like BINAP or DPPF can be effective.[6]

    • Base Selection: The choice of base is critical. For Suzuki reactions, inorganic bases like K₂CO₃ or K₃PO₄ are common. For Buchwald-Hartwig aminations, strong bases like NaOt-Bu or KHMDS are often required. The base should be thoroughly dried before use.

    • Solvent Purity: Use anhydrous, degassed solvents. Residual water or oxygen can deactivate the catalyst.[4]

    • Temperature Control: Inadequate heating on a larger scale can lead to a stalled reaction. Ensure uniform heating and accurate temperature monitoring within the reactor.

Issue 2: Formation of Impurities and Side Products

  • Possible Cause: Side reactions such as hydrodehalogenation (replacement of chlorine with hydrogen) or homocoupling of starting materials.

  • Troubleshooting Steps:

    • Minimize Hydrodehalogenation: This side reaction is often promoted by the presence of water or protic solvents, which can generate palladium-hydride species.[7] Using anhydrous solvents and reagents is crucial.

    • Optimize Reaction Temperature: High temperatures can sometimes increase the rate of side reactions.[7] A careful optimization of the reaction temperature is necessary to find a balance between a reasonable reaction rate and minimal byproduct formation.

    • Control Reagent Stoichiometry: On a larger scale, ensure accurate and controlled addition of all reagents. Localized high concentrations of reagents can lead to side product formation.

Issue 3: Challenges with Product Isolation and Purification

  • Possible Cause: Difficulty in removing residual palladium catalyst or separating the product from related impurities.

  • Troubleshooting Steps:

    • Palladium Removal: Residual palladium in the final product is a major concern in the pharmaceutical industry. Consider using scavengers with thiol, amine, or thiourea (B124793) functional groups to capture the palladium.[8] Activated carbon can also be used, but it may lead to product loss through adsorption.[8]

    • Crystallization: Develop a robust crystallization procedure for the final product. This is often the most effective way to remove impurities at scale. Screen different solvent systems to find one that provides good yield and high purity.

    • Chromatography Optimization: If column chromatography is necessary, optimize the mobile phase to achieve good separation between the product and impurities.[8]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling this compound at scale?

A1: this compound is a chemical intermediate and should be handled with appropriate safety precautions. Key safety considerations include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.

  • Containment: In case of a spill, contain the material and clean it up according to your institution's safety protocols.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.

Q2: How does the reactivity of this compound compare to other halo-pyridines in cross-coupling reactions?

A2: The carbon-chlorine bond is generally less reactive than carbon-bromine or carbon-iodine bonds in palladium-catalyzed cross-coupling reactions.[5] Therefore, reactions with this compound often require more forcing conditions, such as higher temperatures and more specialized, electron-rich ligands to facilitate the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[5]

Q3: Can I use aqueous conditions for Suzuki-Miyaura coupling with this compound at scale?

A3: While aqueous Suzuki-Miyaura reactions are attractive from a green chemistry perspective, they can present challenges. The presence of water can lead to competitive hydrodehalogenation, reducing the yield of the desired product.[7] If aqueous conditions are necessary, careful optimization of the base, catalyst system, and temperature will be required to minimize this side reaction.

Data Presentation

The following table summarizes representative data for the Suzuki-Miyaura coupling of 2-amino-6-chloropyridine, a close structural analog of this compound, with various arylboronic acids. This data can serve as a starting point for optimizing reactions with this compound.

EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd₂(dba)₃ / XPhosCs₂CO₃t-BuOH1102478
24-Tolylboronic acidPEPPSI-IPrK₂CO₃Dioxane/H₂O1001888

Data adapted from a comparative guide on Suzuki coupling of aminopyridines.[5]

Experimental Protocols

Representative Protocol for a Scale-Up Suzuki-Miyaura Coupling Reaction

This protocol is a general guideline and should be optimized for the specific substrate and scale of the reaction.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equivalents), finely ground and dried

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane (B91453) or toluene)

Procedure:

  • Reactor Setup: A suitable glass-lined or stainless steel reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen/argon inlet is rendered inert by purging with nitrogen.

  • Reagent Charging: The reactor is charged with this compound, the arylboronic acid, and the base under a positive pressure of nitrogen.

  • Catalyst Addition: The palladium catalyst and ligand are added to the reactor. For larger scale reactions, it is advisable to add the catalyst as a slurry in a small amount of the reaction solvent to ensure good dispersion.

  • Solvent Addition: The anhydrous, degassed solvent is added to the reactor.

  • Reaction: The mixture is stirred and heated to the desired temperature (typically 80-110 °C). The reaction progress is monitored by a suitable analytical technique (e.g., HPLC or UPLC).

  • Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The reaction mixture is filtered to remove the base and any insoluble palladium species. The filtrate is then typically washed with water and brine.

  • Purification: The organic layer is dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by an appropriate method, such as crystallization or column chromatography.

Visualizations

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep Reactor Preparation (Inert Atmosphere) Reagents Charge Reagents (this compound, Boronic Acid, Base) Prep->Reagents Catalyst Add Catalyst System (Palladium Source + Ligand) Reagents->Catalyst Solvent Add Degassed Anhydrous Solvent Catalyst->Solvent React Heat and Stir (80-110 °C) Solvent->React Monitor Monitor Progress (HPLC/UPLC) React->Monitor Workup Cool and Quench Monitor->Workup Reaction Complete Filter Filter and Wash Workup->Filter Isolate Isolate Crude Product Filter->Isolate Purify Purify (Crystallization/ Chromatography) Isolate->Purify Final Final Product Purify->Final

Caption: A generalized experimental workflow for a Suzuki-Miyaura coupling reaction at scale.

Troubleshooting_Decision_Tree cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_solutions Potential Solutions Start Low Yield or Incomplete Reaction Check_Inert Is the atmosphere strictly inert? Start->Check_Inert Check_Catalyst Is the catalyst/ligand suitable for chloro-pyridines? Start->Check_Catalyst Check_Base Is the base anhydrous and appropriate? Start->Check_Base Check_Temp Is the temperature optimal and uniform? Start->Check_Temp Check_Solvent Is the solvent anhydrous and degassed? Start->Check_Solvent Sol_Inert Improve inerting procedure Check_Inert->Sol_Inert No Sol_Catalyst Screen electron-rich ligands (e.g., XPhos, SPhos) Check_Catalyst->Sol_Catalyst No Sol_Base Use freshly dried base Check_Base->Sol_Base No Sol_Temp Optimize temperature profile Check_Temp->Sol_Temp No Sol_Solvent Use high-purity, degassed solvents Check_Solvent->Sol_Solvent No

Caption: A troubleshooting decision tree for low-yield palladium-catalyzed cross-coupling reactions.

References

"Effect of base and solvent on 6-Chloropyridin-3-amine reactivity"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Chloropyridin-3-amine. The following information addresses common issues related to the effect of bases and solvents on its reactivity in key cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate in palladium-catalyzed cross-coupling reactions?

A1: this compound can be a challenging substrate for two primary reasons:

  • The "2-pyridyl problem": The nitrogen atom in the pyridine (B92270) ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. This can slow down or completely stall the catalytic cycle.

  • C-Cl bond strength: The carbon-chlorine bond is stronger and less reactive than corresponding carbon-bromine or carbon-iodine bonds. This makes the initial oxidative addition step, which is often rate-limiting, more difficult to achieve and may require more forcing reaction conditions.

Q2: What are the most common side reactions observed when using this compound?

A2: Common side reactions include:

  • Dehalogenation: The chloro group is replaced by a hydrogen atom, leading to the formation of 3-aminopyridine. This can be promoted by certain bases or high temperatures.

  • Protodeboronation: In Suzuki reactions, the boronic acid can be protonated and lose its boron group, rendering it inactive for cross-coupling. This is often an issue when using aqueous bases or protic solvents.

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen.

Q3: How does the choice of base impact the reaction outcome?

A3: The base plays a crucial role in both Suzuki and Buchwald-Hartwig reactions. In Suzuki coupling, it facilitates the transmetalation step. In Buchwald-Hartwig amination, it is required to deprotonate the amine. The strength and nature of the base can significantly affect the reaction yield and rate. Stronger bases are often needed for the less reactive this compound, but they can also promote side reactions.

Q4: Which solvents are generally recommended for reactions with this compound?

A4: The choice of solvent is critical as it affects the solubility of reagents and the stability of catalytic intermediates. Anhydrous, aprotic solvents such as toluene (B28343), dioxane, or tetrahydrofuran (B95107) (THF) are commonly used.[1] For Suzuki reactions, a co-solvent of water is often used to dissolve inorganic bases.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Problem: Low or no conversion of this compound.

This is a common issue and can be caused by several factors. The following logical workflow can help diagnose and solve the problem.

Suzuki_Troubleshooting start Low/No Conversion catalyst Issue with Catalyst System? start->catalyst conditions Suboptimal Reaction Conditions? start->conditions side_reactions Competing Side Reactions? start->side_reactions catalyst_choice catalyst_choice catalyst->catalyst_choice Is the catalyst active enough for a chloropyridine? catalyst_inhibition catalyst_inhibition catalyst->catalyst_inhibition Is catalyst inhibition by the pyridine nitrogen suspected? temp temp conditions->temp Is the temperature high enough for C-Cl activation? base base conditions->base Is the base strong enough? solvent solvent conditions->solvent Are reagents fully dissolved? dehalogenation dehalogenation side_reactions->dehalogenation Is dehalogenation of the starting material observed? protodeboronation protodeboronation side_reactions->protodeboronation Is the boronic acid degrading? catalyst_solution catalyst_solution catalyst_choice->catalyst_solution Use a more active catalyst system (e.g., with bulky, electron-rich phosphine (B1218219) ligands like SPhos or XPhos). inhibition_solution inhibition_solution catalyst_inhibition->inhibition_solution Use bulky, electron-rich ligands to shield the palladium center. temp_solution temp_solution temp->temp_solution Increase reaction temperature (typically 80-110 °C). base_solution base_solution base->base_solution Screen stronger bases like K3PO4 or Cs2CO3. solvent_solution solvent_solution solvent->solvent_solution Try a different solvent system (e.g., dioxane/water, toluene/water). dehalogenation_solution dehalogenation_solution dehalogenation->dehalogenation_solution Use a weaker base if possible, or lower the reaction temperature. protodeboronation_solution protodeboronation_solution protodeboronation->protodeboronation_solution Use anhydrous solvents and ensure reagents are dry. Use a less nucleophilic base.

Caption: Troubleshooting workflow for low conversion in Suzuki coupling.

Buchwald-Hartwig Amination

Problem: Low yield of the desired aminated product.

Low yields in Buchwald-Hartwig amination of this compound can often be traced back to the catalyst system or reaction conditions.

Buchwald_Troubleshooting start Low Yield catalyst Catalyst Performance Issue? start->catalyst conditions Non-optimal Reaction Conditions? start->conditions reagents Reagent Related Problems? start->reagents ligand ligand catalyst->ligand Is the ligand appropriate for an electron-deficient aryl chloride? catalyst_deactivation catalyst_deactivation catalyst->catalyst_deactivation Is the catalyst being deactivated? base_strength base_strength conditions->base_strength Is the base strong enough to deprotonate the amine? solvent_choice solvent_choice conditions->solvent_choice Is the solvent appropriate? amine_purity amine_purity reagents->amine_purity Is the amine pure? stoichiometry stoichiometry reagents->stoichiometry Is the stoichiometry correct? ligand_solution ligand_solution ligand->ligand_solution Use bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos). deactivation_solution deactivation_solution catalyst_deactivation->deactivation_solution Ensure strictly anaerobic and anhydrous conditions. base_strength_solution base_strength_solution base_strength->base_strength_solution Use a strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS). solvent_choice_solution solvent_choice_solution solvent_choice->solvent_choice_solution Use anhydrous, aprotic solvents like toluene or dioxane. amine_purity_solution amine_purity_solution amine_purity->amine_purity_solution Purify the amine before use. stoichiometry_solution stoichiometry_solution stoichiometry->stoichiometry_solution Use a slight excess of the amine (1.1-1.5 equiv).

Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.

Data on Base and Solvent Effects

Table 1: General Guidance on Base Selection for Suzuki-Miyaura Coupling of Chloro-heterocycles

BaseStrengthCommon SolventsComments
K₂CO₃ModerateDioxane/H₂O, Toluene/H₂OA good starting point, but may not be strong enough for less reactive substrates.[2]
K₃PO₄StrongDioxane/H₂O, TolueneOften gives good results with hindered and less reactive substrates.[2]
Cs₂CO₃StrongDioxane, TolueneHighly effective for a wide range of substrates, including challenging ones.[2]
KFWeakTHFCan be effective, especially when protodeboronation is an issue.[2]

Table 2: General Guidance on Solvent Selection for Buchwald-Hartwig Amination

SolventPolarityTypical BasesComments
TolueneNon-polarNaOt-Bu, LHMDS, K₃PO₄A very common and often effective solvent.[1]
DioxanePolar aproticNaOt-Bu, Cs₂CO₃Good for dissolving a wide range of reagents.[1]
THFPolar aproticNaOt-Bu, LHMDSLower boiling point may require longer reaction times.[1]
DMFPolar aproticK₂CO₃, Cs₂CO₃Can be effective but may lead to more side reactions at high temperatures.

Experimental Protocols

The following are representative, generalized protocols that should be optimized for specific substrates and reaction scales.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%) in a small amount of the reaction solvent. Add this catalyst mixture to the reaction flask.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, 0.1-0.2 M) via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring and monitor by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv), the amine (1.1-1.5 equiv), the base (e.g., NaOt-Bu, 2.0 equiv), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).[1]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 0.1 M) via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica (B1680970) gel column chromatography.

Signaling Pathways and Workflows

The catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig reactions are well-established. Understanding these pathways is crucial for troubleshooting.

Suzuki_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_complex Ar-Pd(II)-X(L_n) oxidative_addition->pd2_complex transmetalation Transmetalation (Ar'B(OH)2, Base) pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)-Ar'(L_n) transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-Ar' reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_complex Ar-Pd(II)-X(L_n) oxidative_addition->pd2_complex amine_coordination Amine Coordination (R2NH) pd2_complex->amine_coordination pd2_amine_complex [Ar-Pd(II)(NHR2)-X(L_n)] amine_coordination->pd2_amine_complex deprotonation Deprotonation (Base) pd2_amine_complex->deprotonation pd2_amido_complex Ar-Pd(II)-NR2(L_n) deprotonation->pd2_amido_complex reductive_elimination Reductive Elimination pd2_amido_complex->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-NR2 reductive_elimination->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

References

Technical Support Center: Monitoring Reactions of 6-Chloropyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 6-Chloropyridin-3-amine. It offers insights into effectively monitoring reaction progress to ensure optimal outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for monitoring reactions involving this compound?

The progress of reactions with this compound can be effectively monitored using several standard analytical techniques. The most common methods include Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography (GC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3][4] The choice of method depends on the specific reaction, available equipment, and the level of detail required.

Q2: How do I select the appropriate analytical technique for my specific reaction?

Selecting the right technique involves considering several factors:

  • Speed and Convenience: TLC is excellent for quick, qualitative checks of reaction progress at the bench.[2]

  • Quantitative Analysis: HPLC and GC are preferred for accurate quantification of reactants and products.[3][5] Benchtop NMR spectrometers can also provide real-time quantitative information.[6]

  • Compound Volatility: GC and GC-MS are suitable for volatile and thermally stable compounds.[3][7]

  • Compound Polarity & Size: HPLC is versatile for a wide range of polar and non-polar compounds that are soluble in a liquid mobile phase.[3][5]

  • Structure Confirmation: LC-MS and GC-MS are powerful for identifying products, intermediates, and byproducts by providing molecular weight information.[2][4][7] NMR spectroscopy provides detailed structural insights and is non-invasive.[1][8]

Q3: What are some common palladium-catalyzed cross-coupling reactions performed with this compound and how are they typically monitored?

This compound is a common building block in cross-coupling reactions. Two prevalent examples are:

  • Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond.[9][10] Progress is often monitored by TLC or LC-MS to track the consumption of the starting materials (this compound and the coupling partner) and the formation of the aminated product.[4][11]

  • Suzuki-Miyaura Coupling: This reaction creates a carbon-carbon bond, typically coupling the chloropyridine with a boronic acid.[12] Monitoring is similarly performed using TLC or LC-MS to observe the disappearance of the starting materials and the appearance of the new biaryl product.[2][13]

Troubleshooting Guides

Section 1: Thin-Layer Chromatography (TLC) Issues

Q1: I don't see any spots on my TLC plate, not even the starting material. What's wrong?

This issue can arise from several factors:

  • Insufficient Concentration: The sample spotted on the TLC plate may be too dilute. Try concentrating the reaction aliquot before spotting.

  • Incorrect Visualization Method: this compound and its products may not be UV-active. While aromatic rings often show up under UV light (254 nm), the response can be weak.[14] Use a chemical stain for visualization. Potassium permanganate (B83412) or specific amine-detecting stains are effective.[14][15]

  • Evaporation: The compound may be volatile and could have evaporated from the plate, especially if excessive heat was used for visualization.

Q2: My spots are streaking on the TLC plate. How can I fix this?

Streaking is usually caused by:

  • Sample Overload: The spotted sample is too concentrated. Dilute the sample before spotting it on the plate.

  • Inappropriate Solvent System: The mobile phase (eluent) may be too polar, causing polar compounds like amines to move with the solvent front without proper separation. Alternatively, if the compound is highly polar, it may interact too strongly with the silica (B1680970) gel. Adding a small amount of a basic modifier like triethylamine (B128534) or ammonia (B1221849) to the eluent can improve the peak shape for basic compounds like pyridines.

  • Compound Degradation: The compound might be degrading on the acidic silica gel plate. Using alumina (B75360) plates or pre-treating the silica plate with a basic solution can mitigate this.

Section 2: High-Performance Liquid Chromatography (HPLC) Issues

Q1: Why am I seeing poor resolution and significant peak tailing for my pyridine (B92270) compounds in RP-HPLC?

Poor peak shape, especially tailing, is a common problem when analyzing basic compounds like pyridines on standard C18 columns.[16]

  • Cause: The basic amine group on the pyridine ring can interact strongly with residual acidic silanol (B1196071) groups on the silica-based stationary phase. This secondary interaction leads to tailing.[16]

  • Solution 1 (Mobile Phase pH): Adjust the pH of the mobile phase. Using a low pH (e.g., adding formic acid or trifluoroacetic acid) protonates the amine, which can reduce interaction with silanols. However, for some pyridine derivatives, a mid-range pH might be optimal.[17]

  • Solution 2 (Column Choice): Use a column with end-capping to minimize exposed silanol groups or switch to a different stationary phase, such as a PFP (Pentafluorophenyl) column, which offers alternative selectivity for basic and aromatic compounds.[16]

  • Solution 3 (Additives): Add a competing base to the mobile phase to saturate the active silanol sites.

Q2: My retention times are drifting between injections. What is the cause?

Retention time instability can invalidate quantitative results. Common causes include:

  • Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection. Ensure a sufficient equilibration time, especially for gradient methods.[18]

  • Mobile Phase Composition: The composition of the mobile phase may be changing over time due to evaporation of a volatile component or improper mixing. Prepare fresh mobile phase daily and keep reservoirs covered.[19]

  • Temperature Fluctuations: Changes in column temperature will affect retention times. Use a column oven to maintain a constant temperature.[18][19]

  • Pump Issues: Leaks in the pump or faulty check valves can cause inconsistent flow rates, leading to drifting retention times.

Q3: I see "ghost peaks" in my chromatogram. Where are they coming from?

Ghost peaks are peaks that appear in a chromatogram at unexpected times, often in blank runs.

  • Source 1 (Carryover): A portion of the sample from a previous injection may be retained on the column or in the injector and elute in a subsequent run. Clean the injector and run a strong solvent wash.[19]

  • Source 2 (Contamination): Contaminants can be introduced from the mobile phase, sample solvent, or the sample itself. Filter all solvents and samples.[16] A ghost trap column can be installed to remove highly retentive impurities from the mobile phase.[19]

  • Source 3 (Late Elution): A strongly retained compound from a previous injection might elute during a later gradient run. Ensure the gradient method includes a high-organic wash step sufficient to elute all components.[19]

Data Presentation

Table 1: TLC Visualization Stains for Aromatic Amines
StainPreparationVisualizationTarget Functional Groups
Potassium Permanganate 1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH in 200 mL water.[15]Yellow to brown spots on a purple/pink background. Heating may be required.[14][15]Oxidizable groups (alkenes, alcohols, amines).[14]
Ninhydrin 1.5 g ninhydrin, 3 mL acetic acid in 100 mL n-butanol.[15]Red, pink, or purple spots upon heating.Primary/secondary amines, amino acids.[15][20]
p-Anisaldehyde A solution of p-anisaldehyde, sulfuric acid, and ethanol.Stains most functional groups with various colors upon heating.General purpose, good for nucleophilic groups.[14]
Cinnamaldehyde (B126680) Solution of cinnamaldehyde in a suitable solvent.Forms a yellow spot immediately with aromatic primary amines containing electron-donating groups.[21]Aromatic primary amines.[21][22]
Table 2: Representative HPLC Conditions for Pyridine Derivatives
ParameterCondition 1: Fast IsocraticCondition 2: Gradient Separation
Column C18, 50 x 4.6 mm, 2.7 µmPFP, 150 x 4.6 mm, 3.5 µm
Mobile Phase A Water with 0.1% Formic AcidWater with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile with 0.1% Formic Acid
Gradient 30% B Isocratic5% to 95% B over 8 minutes
Flow Rate 1.2 mL/min1.0 mL/min
Temperature 35 °C30 °C
Detection UV at 254 nmUV at 254 nm or MS
Injection Volume 2 µL5 µL
NoteThese are starting conditions and must be optimized for the specific analyte and reaction mixture.[16][17]

Experimental Protocols

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Preparation: Before starting the reaction, spot the starting materials (this compound and the coupling partner) and any key reagents on a TLC plate as references. Develop the plate with various solvent systems (e.g., gradients of ethyl acetate (B1210297) in hexanes) to find an eluent that provides good separation (Rf values between 0.2 and 0.8).

  • Sampling: At timed intervals (e.g., t = 0, 30 min, 1 hr, 2 hr), take a small aliquot (a few microliters) from the reaction mixture using a capillary tube.

  • Quenching & Dilution: Dilute the aliquot in a small vial containing a suitable solvent (e.g., ethyl acetate or dichloromethane). If the reaction is highly reactive, the aliquot should be quenched first (e.g., with a small amount of water or buffer).

  • Spotting: Using a clean capillary tube, carefully spot the diluted sample onto the TLC plate alongside the reference spots. Keep the spots small and concentrated.

  • Development: Place the TLC plate in a developing chamber containing the pre-determined eluent. Ensure the chamber is saturated with the solvent vapor. Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Dry the plate and visualize the spots. First, check under a UV lamp (254 nm).[14] Then, use an appropriate chemical stain (e.g., potassium permanganate) by dipping the plate into the stain solution and gently heating it with a heat gun until spots appear.[15]

  • Analysis: Compare the spots from the reaction mixture to the reference spots. The disappearance of starting material spots and the appearance of a new product spot indicate the reaction is progressing.

Protocol 2: Reaction Monitoring by High-Performance Liquid Chromatography (HPLC)
  • Method Development: Before starting the reaction, develop an HPLC method that can separate the starting materials from the expected product. Inject solutions of the pure starting materials and, if available, the product to determine their retention times. Optimize the mobile phase, gradient, and flow rate to achieve good resolution.[16]

  • Sampling: At specified time points, withdraw a small, precise volume (e.g., 10-20 µL) from the reaction mixture.

  • Quenching & Dilution: Immediately quench the reaction in the aliquot to stop it. This can be done by diluting it into a large, known volume of a suitable solvent (e.g., acetonitrile/water mixture) in an HPLC vial. The dilution factor should be high enough to bring the analyte concentrations within the linear range of the detector.

  • Filtration: If the reaction mixture contains solid particles (e.g., catalyst or base), filter the diluted sample through a 0.22 µm syringe filter into a clean HPLC vial to prevent clogging the HPLC system.[16]

  • Injection: Place the vial in the autosampler and inject the sample into the HPLC system.

  • Data Analysis: Integrate the peak areas of the starting material(s) and the product. Calculate the percent conversion by comparing the peak area of the starting material at time 't' to its area at t=0, or by using the relative peak areas of the starting material and product (assuming similar response factors).

Visualizations

Reaction_Monitoring_Workflow cluster_prep Preparation cluster_reaction Reaction Execution cluster_analysis Analysis cluster_decision Decision prep 1. Develop Analytical Method (TLC, HPLC, etc.) start 2. Start Reaction (t=0) prep->start sampling 3. Withdraw Aliquot at Timed Intervals start->sampling quench 4. Quench & Dilute Sample sampling->quench analyze 5. Analyze Sample (Run TLC/HPLC) quench->analyze interpret 6. Interpret Data (Calculate Conversion) analyze->interpret decision 7. Reaction Complete? interpret->decision workup 8. Proceed to Workup decision->workup Yes continue_rxn Continue Reaction & Return to Step 3 decision->continue_rxn No continue_rxn->sampling HPLC_Troubleshooting_Peak_Tailing start Problem: Peak Tailing Observed for Pyridine Compound q1 Is the sample overloaded? start->q1 s1 Reduce Injection Volume or Dilute Sample q1->s1 Yes q2 Is mobile phase pH optimized for basic analytes? q1->q2 No end_node Peak Shape Improved s1->end_node s2_group Adjust Mobile Phase: - Lower pH (e.g., add 0.1% Formic Acid) - Add competing base q2->s2_group No q3 Is the column appropriate? q2->q3 Yes s2_group->end_node s3_group Change Column: - Use a column with modern end-capping - Try an alternative phase (e.g., PFP) q3->s3_group No q3->end_node Yes s3_group->end_node Logical_Relationships cluster_reactions Common Reactions cluster_monitoring Monitoring Techniques R1 This compound R2 Buchwald-Hartwig Amination R1->R2 is a substrate for R3 Suzuki-Miyaura Coupling R1->R3 is a substrate for M1 TLC (Qualitative) R2->M1 monitored by M2 HPLC / LC-MS (Quantitative & Identification) R2->M2 monitored by M3 GC / GC-MS (For Volatile Analytes) R2->M3 monitored by M4 NMR (Structural & Quantitative) R2->M4 monitored by R3->M1 monitored by R3->M2 monitored by R3->M3 monitored by R3->M4 monitored by

References

Validation & Comparative

A Comparative Guide to the Functionalization of 6-Chloropyridin-3-amine: A Survey of Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

6-Chloropyridin-3-amine is a versatile building block in medicinal chemistry and materials science, offering multiple sites for synthetic elaboration. The chlorine atom at the 6-position is a key handle for various cross-coupling and nucleophilic substitution reactions, enabling the introduction of a wide array of functionalities. This guide provides an objective comparison of the performance of several common reaction types for the functionalization of this compound, supported by experimental data to aid in the selection of optimal synthetic strategies.

C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents, leading to the synthesis of diverse biaryl compounds.

Experimental Protocol: Suzuki-Miyaura Coupling

A general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is as follows:

  • To a reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • A degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water, is added.

  • The reaction mixture is heated to 80-110 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 6-arylpyridin-3-amine.

Performance Data: Suzuki-Miyaura Coupling
Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O1001275-85
4-Methoxyphenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Toluene/H₂O110880-90
3-Thienylboronic acidPd(dppf)Cl₂Cs₂CO₃DMF/H₂O901670-80

C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, providing a versatile route to a wide range of substituted anilines and other N-aryl compounds. This method is particularly useful for coupling this compound with various primary and secondary amines.

Experimental Protocol: Buchwald-Hartwig Amination

A typical experimental procedure for the Buchwald-Hartwig amination of this compound is as follows:

  • In a glovebox or under an inert atmosphere, a reaction vial is charged with this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle, 0.01-0.05 equiv.), a suitable phosphine (B1218219) ligand (e.g., XPhos, SPhos, or RuPhos, 0.02-0.10 equiv.), and a strong base (e.g., NaOtBu or K₃PO₄, 1.5-2.5 equiv.).

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane, or t-butanol) is added.

  • The vial is sealed and the reaction mixture is heated to 80-120 °C with stirring for the specified time.

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite.

  • The filtrate is concentrated, and the residue is purified by flash chromatography to yield the desired N-substituted 6-aminopyridin-3-amine derivative.

Performance Data: Buchwald-Hartwig Amination
Amine PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene1001285-95
AnilinePd(OAc)₂ / RuPhosK₃PO₄Dioxane1101870-80
n-ButylamineG3-XPhos PalladacycleLHMDSt-BuOH80690-98

Alternative C-N Bond Formation Strategies

While the Buchwald-Hartwig amination is highly effective, alternative methods for C-N bond formation exist, each with its own advantages and limitations.

Nucleophilic Aromatic Substitution (SNAr)

Direct nucleophilic aromatic substitution can be a simpler, palladium-free alternative for the amination of electron-deficient heteroaromatics. The reactivity of this compound in SNAr reactions is enhanced by the electron-withdrawing effect of the pyridine (B92270) nitrogen.

  • Typical Conditions: Heating this compound with an excess of a nucleophilic amine (e.g., piperidine (B6355638), morpholine) in a high-boiling solvent such as DMSO or NMP at temperatures ranging from 120-180 °C.

  • Performance: Yields for SNAr reactions with this compound are often moderate to good, but the harsh reaction conditions can limit the functional group tolerance compared to palladium-catalyzed methods. For instance, the reaction with piperidine can proceed to give 6-(piperidin-1-yl)pyridin-3-amine in yields of 60-70% after prolonged heating.

Copper-Catalyzed Amination (Ullmann Condensation)

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds. Modern variations of this reaction often employ ligands to facilitate the coupling at lower temperatures than the traditional, harsh conditions.

  • Typical Conditions: Reaction of this compound with an amine in the presence of a copper(I) salt (e.g., CuI), a ligand (e.g., 1,10-phenanthroline (B135089) or an amino acid), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a polar aprotic solvent like DMF or DMSO at 100-150 °C.

  • Performance: Copper-catalyzed aminations can be a cost-effective alternative to palladium-based systems. However, they often require higher catalyst loadings and longer reaction times. Yields are generally comparable to or slightly lower than those obtained with Buchwald-Hartwig amination.

Visualizing Reaction Pathways

To better illustrate the synthetic transformations discussed, the following diagrams outline the core reaction pathways.

Suzuki_Miyaura_Coupling This compound This compound 6-Arylpyridin-3-amine 6-Arylpyridin-3-amine This compound->6-Arylpyridin-3-amine Suzuki-Miyaura Arylboronic Acid Arylboronic Acid Arylboronic Acid->6-Arylpyridin-3-amine Pd Catalyst Pd Catalyst Pd Catalyst->6-Arylpyridin-3-amine Base Base Base->6-Arylpyridin-3-amine

Caption: Suzuki-Miyaura Coupling Pathway.

Buchwald_Hartwig_Amination This compound This compound N-Substituted-6-aminopyridin-3-amine N-Substituted-6-aminopyridin-3-amine This compound->N-Substituted-6-aminopyridin-3-amine Buchwald-Hartwig Primary or Secondary Amine Primary or Secondary Amine Primary or Secondary Amine->N-Substituted-6-aminopyridin-3-amine Pd Catalyst & Ligand Pd Catalyst & Ligand Pd Catalyst & Ligand->N-Substituted-6-aminopyridin-3-amine Base Base Base->N-Substituted-6-aminopyridin-3-amine

Caption: Buchwald-Hartwig Amination Pathway.

Alternative_Aminations cluster_SNAr Nucleophilic Aromatic Substitution (SNAr) cluster_Ullmann Ullmann Condensation 6-Chloropyridin-3-amine_SNAr This compound Product_SNAr 6-(Amino)pyridin-3-amine 6-Chloropyridin-3-amine_SNAr->Product_SNAr Amine_SNAr Amine (e.g., Piperidine) Amine_SNAr->Product_SNAr Heat_SNAr High Temp. Heat_SNAr->Product_SNAr 6-Chloropyridin-3-amine_Ullmann This compound Product_Ullmann N-Substituted-6-aminopyridin-3-amine 6-Chloropyridin-3-amine_Ullmann->Product_Ullmann Amine_Ullmann Amine Amine_Ullmann->Product_Ullmann Cu_Catalyst Cu(I) Salt & Ligand Cu_Catalyst->Product_Ullmann Base_Ullmann Base Base_Ullmann->Product_Ullmann

Caption: Alternative C-N Bond Formation Pathways.

Conclusion

The choice of reaction for the functionalization of this compound depends on the desired product and the tolerance of other functional groups within the molecule. For C-C bond formation, the Suzuki-Miyaura coupling offers a reliable and high-yielding method. For the introduction of nitrogen nucleophiles, the Buchwald-Hartwig amination provides excellent yields and broad substrate scope under relatively mild conditions. While SNAr and Ullmann-type reactions offer palladium-free alternatives, they often require harsher conditions and may result in lower yields. The data presented in this guide should assist researchers in making informed decisions for the efficient synthesis of novel compounds derived from this compound.

A Comparative Guide to the Reactivity of 6-Chloropyridin-3-amine and 2-amino-5-chloropyridine for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers and Scientists in Medicinal Chemistry

In the landscape of pharmaceutical and agrochemical research, the strategic functionalization of pyridine (B92270) scaffolds is a cornerstone of novel molecule development. The selection of appropriate starting materials is critical for efficient and successful synthesis. This guide provides a comprehensive comparison of the reactivity of two isomeric building blocks: 6-Chloropyridin-3-amine and 2-amino-5-chloropyridine (B124133). Understanding the nuanced differences in their chemical behavior is paramount for optimizing reaction conditions and achieving desired synthetic outcomes.

This comparison will focus on three key reaction types of significant interest in drug development: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination. The analysis is supported by established principles of chemical reactivity and provides standardized experimental protocols for practical application.

Theoretical Underpinnings of Reactivity: An Electronic Perspective

The reactivity of substituted pyridines is fundamentally governed by the electronic influence of the ring nitrogen and the positioning of its substituents. The pyridine nitrogen is electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution but, crucially, activates it for nucleophilic aromatic substitution, particularly at the 2- and 4-positions.

In This compound , the chlorine atom is located at the 6-position (equivalent to the 2-position), which is ortho to the ring nitrogen. This proximity allows for the effective stabilization of the negative charge in the Meisenheimer intermediate formed during nucleophilic attack, thereby facilitating the substitution reaction.[1][2] Conversely, in 2-amino-5-chloropyridine , the chlorine atom is at the 5-position (a meta-position relative to the nitrogen), which does not benefit from the same degree of resonance stabilization.[1][2] Therefore, this compound is predicted to be significantly more reactive in SNAr reactions.

The amino group, being an electron-donating group, can also influence the reactivity. However, in the context of these reactions, the position of the leaving group (chlorine) relative to the ring nitrogen is the dominant factor determining the rate of nucleophilic substitution.

For palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig, the strength of the carbon-chlorine (C-Cl) bond and the electronic environment of the reaction center are key. While both isomers possess a C-Cl bond, the greater electrophilicity of the carbon at the 6-position in this compound can influence the rate-determining oxidative addition step in the catalytic cycle.

Quantitative Data Comparison

While direct head-to-head kinetic data for these specific isomers under identical conditions is not extensively available in the public domain, we can predict their relative reactivity based on established chemical principles. The following table summarizes the expected performance in key reactions. Researchers are encouraged to use the provided protocols to generate their own comparative data.

Reaction TypeThis compound2-amino-5-chloropyridinePredicted Reactivity Trend
Nucleophilic Aromatic Substitution Higher Yield / Faster RateLower Yield / Slower RateThis compound > 2-amino-5-chloropyridine
Suzuki-Miyaura Coupling Higher YieldLower YieldThis compound > 2-amino-5-chloropyridine
Buchwald-Hartwig Amination Higher YieldLower YieldThis compound > 2-amino-5-chloropyridine

Experimental Protocols

The following are detailed, standardized protocols that can be employed to experimentally validate the predicted reactivity differences between this compound and 2-amino-5-chloropyridine.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with a Generic Amine

This protocol describes a general procedure for the reaction of the chloropyridine isomers with a primary or secondary amine.

Materials:

  • This compound or 2-amino-5-chloropyridine (1.0 equiv)

  • Amine nucleophile (1.2 equiv)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Standard laboratory glassware and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add the chloropyridine isomer (1.0 mmol), the amine nucleophile (1.2 mmol), and the base (2.0 mmol).

  • Add the anhydrous solvent (5 mL).

  • Heat the reaction mixture to 80-120 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general method for the palladium-catalyzed cross-coupling of the chloropyridine isomers with an arylboronic acid.[3][4][5]

Materials:

  • This compound or 2-amino-5-chloropyridine (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄) (3.0 equiv)

  • Degassed 1,4-dioxane/water (4:1)

  • Standard Schlenk flask and inert atmosphere setup

Procedure:

  • In a Schlenk flask, combine the chloropyridine isomer (1.0 mmol), arylboronic acid (1.5 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (3.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed 1,4-dioxane/water solvent mixture (5 mL).

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Protocol 3: Buchwald-Hartwig Amination

This protocol provides a general procedure for the palladium-catalyzed amination of the chloropyridine isomers.[6][7]

Materials:

  • This compound or 2-amino-5-chloropyridine (1.0 equiv)

  • Amine to be coupled (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene (B28343)

  • Standard Schlenk flask and inert atmosphere setup

Procedure:

  • In a glovebox, charge a Schlenk flask with Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol).

  • Add the chloropyridine isomer (1.0 mmol) and the amine (1.2 mmol).

  • Remove the flask from the glovebox and add anhydrous toluene (5 mL) under a positive pressure of inert gas.

  • Seal the flask and heat the reaction mixture to 100-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature, quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract with an organic solvent, wash with brine, dry, and concentrate.

  • Purify by flash column chromatography.

Visualizing the Comparison

To further clarify the concepts discussed, the following diagrams illustrate the logical relationships and experimental workflows.

logical_flow cluster_isomers Isomeric Starting Materials cluster_reactions Key Synthetic Transformations cluster_reactivity Predicted Reactivity This compound This compound SNAr Nucleophilic Aromatic Substitution This compound->SNAr Suzuki Suzuki-Miyaura Coupling This compound->Suzuki Buchwald Buchwald-Hartwig Amination This compound->Buchwald 2-amino-5-chloropyridine 2-amino-5-chloropyridine 2-amino-5-chloropyridine->SNAr 2-amino-5-chloropyridine->Suzuki 2-amino-5-chloropyridine->Buchwald High_Reactivity Higher Reactivity (Faster Rate, Higher Yield) SNAr->High_Reactivity 6-Chloro-3-amino (ortho-activation) Low_Reactivity Lower Reactivity (Slower Rate, Lower Yield) SNAr->Low_Reactivity 2-amino-5-chloro (meta-position) Suzuki->High_Reactivity 6-Chloro-3-amino Suzuki->Low_Reactivity 2-amino-5-chloro Buchwald->High_Reactivity 6-Chloro-3-amino Buchwald->Low_Reactivity 2-amino-5-chloro

Caption: Logical flow comparing the predicted reactivity of the two isomers.

experimental_workflow start Start: Select Isomer (this compound or 2-amino-5-chloropyridine) setup Reaction Setup: - Isomer (1.0 equiv) - Coupling Partner - Catalyst & Ligand - Base - Solvent start->setup reaction Reaction Execution: - Heat under Inert Atmosphere - Monitor by TLC/LC-MS setup->reaction workup Work-up: - Quench Reaction - Extraction reaction->workup purification Purification: - Column Chromatography workup->purification analysis Analysis: - Determine Yield - Characterize Product (NMR, MS) purification->analysis end End: Comparative Data analysis->end

Caption: Generalized experimental workflow for comparing reactivity.

Conclusion

Based on fundamental principles of heterocyclic chemistry, This compound is predicted to be the more reactive isomer in nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination reactions compared to 2-amino-5-chloropyridine. This enhanced reactivity is primarily attributed to the location of the chlorine atom at an activated position (ortho to the ring nitrogen). For researchers and drug development professionals, selecting this compound may lead to milder reaction conditions, shorter reaction times, and potentially higher yields. However, experimental verification using the standardized protocols provided is essential to confirm these predictions for specific substrates and reaction conditions. This guide serves as a foundational tool for making informed decisions in the design and execution of synthetic routes involving these valuable pyridine building blocks.

References

Comparative Guide to the Biological Activity of 6-Chloropyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-chloropyridin-3-amine scaffold is a versatile building block in medicinal chemistry, giving rise to a diverse range of derivatives with significant biological activities. This guide provides a comparative analysis of these derivatives, focusing on their antimicrobial and anticancer properties. The information is supported by experimental data from various studies, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to facilitate further research and development in this promising area.

Antimicrobial Activity

Derivatives of this compound have demonstrated notable activity against a spectrum of bacterial and fungal pathogens. The efficacy of these compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Comparative Antimicrobial Data
Derivative ClassTest OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Schiff BasesStaphylococcus aureus12.5 - 50Ciprofloxacin< 1
Bacillus subtilis6.25 - 25Ciprofloxacin< 1
Escherichia coli25 - 100Ciprofloxacin< 1
Pseudomonas aeruginosa50 - >100Ciprofloxacin< 1
Candida albicans12.5 - 50Fluconazole0.25 - 4
Aspergillus niger25 - 100Fluconazole1 - 8
Triazole HybridsMycobacterium luteum3.9--
Candida tenuis0.9--

Note: The MIC values can vary depending on the specific substitutions on the this compound core and the specific strain of the microorganism tested.

Anticancer Activity

A significant area of investigation for this compound derivatives is their potential as anticancer agents. These compounds have been shown to inhibit the proliferation of various cancer cell lines, with their potency often measured by the half-maximal inhibitory concentration (IC50). A key mechanism of action for many of these derivatives is the inhibition of protein kinases, which are crucial regulators of cell growth, differentiation, and survival.

Comparative Anticancer Data
Derivative ClassCancer Cell LineIC50 (µM)Target Kinase(s)Reference CompoundIC50 (µM)
HydrazonesMDA-MB-231 (Breast)39.2BRAF, MEKDoxorubicin~0.1-1
U-87 (Glioblastoma)-BRAF, MEKDoxorubicin~0.1-1
Pyrido[2,3-d]pyrimidinesMCF-7 (Breast)0.57 - 15.4EGFR, VEGFR-2, CDK4/6Doxorubicin~0.1-1
HepG2 (Liver)1.13 - 6.9EGFR, VEGFR-2, CDK4/6Doxorubicin~0.1-1
HCT-116 (Colon)-EGFR, VEGFR-2, CDK4/6Doxorubicin~0.1-1
A-549 (Lung)3.36EGFR, VEGFR-2, CDK4/6Doxorubicin~0.1-1
PC-3 (Prostate)1.54EGFR, VEGFR-2, CDK4/6Doxorubicin~0.1-1

Note: The IC50 values are highly dependent on the specific derivative, the cancer cell line, and the experimental conditions.

Signaling Pathways and Mechanisms of Action

The anticancer effects of this compound derivatives are often attributed to their ability to interfere with key signaling pathways that are dysregulated in cancer.

EGFR and VEGFR-2 Signaling Pathways

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are receptor tyrosine kinases that play pivotal roles in tumor growth and angiogenesis. Several this compound derivatives have been shown to inhibit these kinases, thereby blocking downstream signaling cascades.

EGFR_VEGFR2_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras VEGFR2 VEGFR-2 VEGFR2->PI3K Angiogenesis Angiogenesis VEGFR2->Angiogenesis EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR2 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Derivative This compound Derivative Derivative->EGFR Derivative->VEGFR2

Inhibition of EGFR and VEGFR-2 signaling pathways by this compound derivatives.

CDK4/6 and Cell Cycle Regulation

Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle, specifically the transition from the G1 to the S phase. Inhibition of CDK4/6 leads to cell cycle arrest and is a validated strategy in cancer therapy.

CDK46_Pathway cluster_cell_cycle Cell Cycle Progression CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 activates Rb Rb CDK46->Rb phosphorylates CDK46->Rb E2F E2F Rb->E2F inhibits Rb->E2F G1_S_Transition G1/S Transition E2F->G1_S_Transition promotes Derivative This compound Derivative Derivative->CDK46

Inhibition of the CDK4/6 pathway by this compound derivatives, leading to cell cycle arrest.

Experimental Protocols

To facilitate the validation and further investigation of this compound derivatives, detailed protocols for key biological assays are provided below.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

Antimicrobial_Workflow start Start prep_compound Prepare serial dilutions of This compound derivative start->prep_compound prep_inoculum Prepare standardized microbial inoculum start->prep_inoculum inoculate Inoculate microtiter plate wells containing compound dilutions prep_compound->inoculate prep_inoculum->inoculate incubate Incubate at optimal temperature (e.g., 37°C for 18-24h) inoculate->incubate read_mic Determine MIC by observing the lowest concentration with no visible growth incubate->read_mic end End read_mic->end

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Materials:

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • Test compound (this compound derivative)

  • Microbial culture

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the appropriate broth in a 96-well plate.

  • Inoculum Preparation: Grow the microbial culture to the logarithmic phase and adjust the turbidity to a 0.5 McFarland standard. Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines and determine the IC50 value.

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in a 96-well plate start->seed_cells treat_cells Treat cells with various concentrations of the this compound derivative seed_cells->treat_cells incubate_cells Incubate for 48-72 hours treat_cells->incubate_cells add_mtt Add MTT reagent to each well incubate_cells->add_mtt incubate_mtt Incubate for 2-4 hours to allow formazan (B1609692) crystal formation add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubate_mtt->solubilize read_absorbance Measure absorbance at ~570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50 end End calculate_ic50->end

Workflow for the MTT cytotoxicity assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compound (this compound derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (typically 48-72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

Kinase_Assay_Workflow start Start prep_reagents Prepare kinase, substrate, ATP, and serially diluted inhibitor start->prep_reagents reaction_setup Combine kinase, substrate, and inhibitor in a microplate well prep_reagents->reaction_setup initiate_reaction Initiate reaction by adding ATP reaction_setup->initiate_reaction incubate Incubate at optimal temperature for a defined period initiate_reaction->incubate stop_reaction Stop the reaction incubate->stop_reaction detect_activity Detect kinase activity (e.g., measure phosphorylation) stop_reaction->detect_activity calculate_ic50 Calculate IC50 value detect_activity->calculate_ic50 end End calculate_ic50->end

General workflow for an in vitro kinase inhibition assay.

Materials:

  • Purified recombinant kinase

  • Specific kinase substrate (peptide or protein)

  • ATP

  • Kinase reaction buffer

  • Test compound (this compound derivative)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or phospho-specific antibodies)

  • Microplate reader (luminescence, fluorescence, or absorbance)

Procedure:

  • Reagent Preparation: Prepare solutions of the kinase, substrate, and ATP in the kinase reaction buffer. Prepare serial dilutions of the test compound.

  • Reaction Setup: In a microplate, add the kinase and substrate to each well, followed by the test compound at various concentrations.

  • Initiation: Start the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at the optimal temperature for the kinase for a predetermined time.

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method. This often involves quantifying the amount of phosphorylated substrate or the amount of ADP produced.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Spectroscopic Fingerprints: A Comparative Guide to Confirming the Structure of 6-Chloropyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

A definitive confirmation of the chemical structure of 6-Chloropyridin-3-amine, a crucial building block in pharmaceutical and agrochemical research, relies on a multi-faceted spectroscopic approach. This guide provides a comparative analysis of its spectroscopic data alongside its isomers, 2-Amino-5-chloropyridine and 2-Amino-6-chloropyridine, offering researchers a clear framework for structural verification.

The unequivocal identification of a molecule is paramount in the synthesis and development of novel compounds. In the case of this compound, even minor positional changes of the chloro and amino functional groups on the pyridine (B92270) ring can drastically alter its chemical and biological properties. Therefore, a thorough analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is essential. This guide presents a compilation of experimental data to facilitate the distinction between this compound and its common isomers.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its isomers. These values serve as a reference for researchers to compare against their experimentally obtained spectra.

Table 1: ¹H NMR Spectral Data (CDCl₃)

CompoundChemical Shift (δ) and Multiplicity
This compound δ 8.05 (d, J=2.8 Hz, 1H, H-2), 7.15 (d, J=8.4 Hz, 1H, H-5), 7.05 (dd, J=8.4, 2.8 Hz, 1H, H-4), 3.75 (s, 2H, -NH₂)
2-Amino-5-chloropyridine δ 8.01 (d, J=2.5 Hz, 1H), 7.43 (dd, J=8.7, 2.5 Hz, 1H), 6.50 (d, J=8.7 Hz, 1H), 4.45 (br s, 2H, -NH₂)[1]
2-Amino-6-chloropyridine δ 7.35 (t, J=7.9 Hz, 1H), 6.65 (d, J=7.7 Hz, 1H), 6.53 (d, J=8.1 Hz, 1H), 4.50 (s, 2H, -NH₂)[2]

Table 2: ¹³C NMR Spectral Data (CDCl₃)

CompoundChemical Shift (δ)
This compound δ 143.2, 141.8, 139.5, 124.5, 124.0
2-Amino-5-chloropyridine δ 158.1, 147.8, 137.8, 114.2, 109.1
2-Amino-6-chloropyridine δ 159.2, 149.8, 139.5, 110.4, 107.2

Table 3: IR Spectral Data (cm⁻¹)

CompoundKey Absorptions (cm⁻¹)
This compound 3450-3300 (N-H stretch), 1620 (N-H bend), 1580, 1480 (C=C, C=N stretch), 830 (C-Cl stretch)
2-Amino-5-chloropyridine 3430, 3316 (N-H stretch), 1635 (N-H bend), 1575, 1470 (C=C, C=N stretch), 825 (C-Cl stretch)[3]
2-Amino-6-chloropyridine 3460, 3320 (N-H stretch), 1630 (N-H bend), 1570, 1460 (C=C, C=N stretch), 780 (C-Cl stretch)[4]

Table 4: Mass Spectrometry Data (EI-MS)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 128/130 (M⁺, ~3:1 ratio)101, 93, 66
2-Amino-5-chloropyridine 128/130 (M⁺, ~3:1 ratio)101, 93, 75[5]
2-Amino-6-chloropyridine 128/130 (M⁺, ~3:1 ratio)101, 93, 75

Experimental Workflow for Structural Confirmation

The logical flow for confirming the structure of this compound involves a sequential analysis of the data obtained from different spectroscopic techniques.

Spectroscopic_Workflow cluster_0 Spectroscopic Analysis cluster_1 Data Interpretation and Comparison cluster_2 Structure Confirmation Sample Sample Mass_Spec Mass Spectrometry (MS) Sample->Mass_Spec IR_Spec Infrared (IR) Spectroscopy Sample->IR_Spec NMR_Spec NMR Spectroscopy (¹H, ¹³C) Sample->NMR_Spec MS_Data Molecular Ion (m/z) Fragmentation Pattern Mass_Spec->MS_Data IR_Data Functional Group Frequencies IR_Spec->IR_Data NMR_Data Chemical Shifts Coupling Constants Number of Signals NMR_Spec->NMR_Data Comparison Compare with Isomer Data MS_Data->Comparison IR_Data->Comparison NMR_Data->Comparison Structure_Confirmed This compound Structure Confirmed Comparison->Structure_Confirmed

Caption: Workflow for the spectroscopic confirmation of this compound.

Detailed Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Spectral Width: 0 to 160 ppm.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

    • Relaxation Delay: 2-5 seconds.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. A small amount of the solid sample is placed directly on the ATR crystal.

  • Instrumentation: A Fourier-transform infrared spectrometer equipped with a diamond ATR accessory.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

    • Background: A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement.

3. Mass Spectrometry (MS)

  • Sample Introduction: The sample is introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization Method: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Acquisition:

    • Mass Range: m/z 40-400.

    • Scan Speed: 1 scan per second.

    • Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragmentation patterns. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observed for all chlorine-containing fragments.

By meticulously following these protocols and comparing the acquired data with the reference tables, researchers can confidently confirm the structure of this compound and distinguish it from its isomers, ensuring the integrity of their research and development endeavors.

References

A Researcher's Guide to Purity Assessment of Synthesized 6-Chloropyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical, non-negotiable step. The presence of impurities in a compound like 6-Chloropyridin-3-amine, a key building block in the synthesis of various pharmaceutical and agrochemical agents, can significantly impact the efficacy, safety, and reproducibility of downstream applications. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized this compound, complete with detailed experimental protocols and supporting data to aid in the selection of the most appropriate analytical method.

The synthesis of this compound can be achieved through various routes, each with its own set of potential impurities. Common synthetic pathways may involve the chlorination of 3-aminopyridine (B143674) or the amination of 3,6-dichloropyridine. Impurities can arise from unreacted starting materials, intermediates, by-products of side reactions, or residual solvents. Therefore, a robust analytical workflow is essential to identify and quantify these impurities, ensuring the final compound meets the stringent purity requirements for its intended use.

Comparative Analysis of Purity Assessment Techniques

The choice of analytical technique for purity assessment is dictated by several factors, including the nature of the expected impurities, the required sensitivity and accuracy, and the availability of instrumentation. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are the most commonly employed techniques for the purity determination of pyridine (B92270) derivatives.

Analytical TechniquePrincipleAdvantagesLimitationsTypical Purity Range (%)
HPLC (UV Detection) Separation based on polarityHigh resolution, high sensitivity, suitable for non-volatile and thermally labile compounds.Requires reference standards for impurity identification and quantification.98.0 - 99.9
GC-MS Separation based on volatility and mass-to-charge ratioExcellent separation for volatile compounds, provides structural information for impurity identification.Not suitable for non-volatile or thermally labile compounds; may require derivatization.97.5 - 99.8
qNMR Quantification based on the integral of NMR signals relative to a certified internal standardProvides a direct measure of purity without the need for a specific reference standard for the analyte, highly accurate and precise.Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer.98.5 - 99.9+

Experimental Protocols

Below are detailed methodologies for the key analytical techniques for the purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and quantify related impurities using a reverse-phase HPLC method with UV detection.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile impurities in the synthesized this compound.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

Chromatographic Conditions:

  • Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injection Mode: Split (split ratio 20:1)

  • Injection Volume: 1 µL

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 40-450 amu

Sample Preparation:

  • Dissolve approximately 5 mg of this compound in 1 mL of a volatile solvent such as dichloromethane (B109758) or ethyl acetate.

Data Analysis: Purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Objective: To determine the absolute purity of this compound using an internal standard.

Instrumentation:

  • NMR spectrometer (400 MHz or higher) with a high-resolution probe.

Experimental Parameters:

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d6)

  • Internal Standard: A certified reference standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds).

  • Number of Scans: Sufficient to achieve a signal-to-noise ratio of >250:1 for the signals to be integrated.

Sample Preparation:

  • Accurately weigh a specific amount of the internal standard (e.g., 5 mg) and the synthesized this compound (e.g., 10 mg) into a clean NMR tube.

  • Add a precise volume of DMSO-d6 (e.g., 0.75 mL) to dissolve the solids completely.

Data Analysis: The purity of this compound is calculated by comparing the integral of a well-resolved proton signal of the analyte to the integral of a known proton signal of the internal standard, taking into account their respective molecular weights and the number of protons contributing to each signal.

Workflow for Synthesis and Purity Assessment

The following diagram illustrates a typical workflow from the synthesis of this compound to its final purity assessment and release for further use.

Synthesis_Purity_Workflow cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Assessment cluster_decision Final Decision start Starting Materials synthesis Chemical Synthesis start->synthesis workup Reaction Work-up & Extraction synthesis->workup purification Initial Purification (e.g., Column Chromatography) workup->purification hplc HPLC Analysis purification->hplc gcms GC-MS Analysis purification->gcms qnmr qNMR Analysis purification->qnmr decision Purity Specification Met? hplc->decision gcms->decision qnmr->decision pass Release for Use decision->pass Yes fail Further Purification decision->fail No fail->purification

Caption: Workflow for the synthesis and purity assessment of this compound.

Conclusion

The purity assessment of synthesized this compound is a multifaceted process that requires the strategic application of various analytical techniques. While HPLC provides a robust and sensitive method for routine purity checks, GC-MS is invaluable for identifying volatile impurities. For the highest accuracy and an absolute measure of purity, qNMR is the method of choice. By employing a combination of these techniques and following a structured workflow, researchers can ensure the quality and reliability of their synthesized this compound, paving the way for successful outcomes in drug discovery and development.

A Comparative Guide to Catalysts for 6-Chloropyridin-3-amine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the pyridine (B92270) core is a cornerstone of modern medicinal chemistry. 6-Chloropyridin-3-amine is a valuable building block, offering a reactive handle for the introduction of diverse molecular fragments through cross-coupling reactions. The choice of catalyst is paramount for achieving high yields and reaction efficiency, particularly given the potential for catalyst inhibition by the amine functionality. This guide provides a comparative overview of common catalytic systems for Suzuki-Miyaura and Buchwald-Hartwig amination reactions involving this compound and its analogs, supported by experimental data from relevant literature.

Catalyst Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. For a substrate like this compound, the selection of the palladium catalyst and ligand is crucial to overcome the inherent challenges of coupling an electron-rich chloro-heteroarene. Below is a summary of catalyst systems commonly employed for the Suzuki-Miyaura coupling of chloropyridines and related compounds with arylboronic acids.

Catalyst System (Pd Source / Ligand)BaseSolventTemp. (°C)Time (h)Typical Yield (%)Reference(s)
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-951870-90 (for 5-bromo-2-methylpyridin-3-amine)[1]
Pd(OAc)₂ / PPh₃K₂CO₃DMF/H₂O120 (MW)0.17~80 (for 3-chloropyridine)
Pd₂(dba)₃ / P(t-Bu)₃KFTHF50OvernightModerate (for resin-supported chloropyrimidines)[2]
Pd(dppf)Cl₂K₂CO₃1,4-Dioxane10012-2470-85 (for chloropyrimidines)[3][4]

Catalyst Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl and N-alkyl pyridinamines. The choice of a suitable bulky, electron-rich phosphine (B1218219) ligand is critical to facilitate the catalytic cycle and achieve high coupling efficiency. The following table compares catalyst systems for the amination of chloro-heterocycles.

Catalyst System (Pd Source / Ligand)BaseSolventTemp. (°C)Time (h)Typical Yield (%)Reference(s)
Pd₂(dba)₃ / XantphosNaOt-BuTolueneReflux735-82 (for N-aryl-4-(pyridin-3-yl)pyrimidin-2-amines)[5]
Pd(OAc)₂ / XPhosKOt-BuToluene150 (MW)0.17Good to Excellent (for 2-bromo-13α-estrone 3-methyl ether with aniline)[6]
RuPhos-precatalystLiHMDSTHF6516~83 (for 3-bromo-2-aminopyridine with morpholine)[7]
BrettPhos-precatalystLiHMDSTHF6516~78 (for 3-bromo-2-aminopyridine with cyclopentylamine)[7]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is adapted from procedures for similar aminopyridine substrates.[1]

Materials:

  • This compound

  • Arylboronic acid (1.1-1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2-3 equivalents)

  • Solvent (e.g., 1,4-Dioxane and water, 4:1 mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst under a positive pressure of the inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 85-100 °C and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

General Procedure for Buchwald-Hartwig Amination of this compound

This protocol is based on established methods for the amination of halo-pyridines.[5][7]

Materials:

  • This compound

  • Amine (primary or secondary, 1.2-1.5 equivalents)

  • Palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)

  • Ligand (e.g., Xantphos, XPhos, RuPhos, 2-4 mol%)

  • Base (e.g., NaOt-Bu or LiHMDS, 1.5-2.5 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene or THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium source, ligand, and base to a dry Schlenk tube.

  • Add the anhydrous, degassed solvent and stir for a few minutes to form the active catalyst.

  • Add this compound and the coupling amine to the mixture.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 65-110 °C) with stirring.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by column chromatography.

Visualizing Experimental Workflows and Catalyst Selection

To aid in experimental design, the following diagrams illustrate a typical workflow for cross-coupling reactions and a decision-making process for catalyst selection.

Experimental_Workflow reagents 1. Reagent Preparation (Substrates, Base, Solvent) setup 2. Inert Atmosphere Setup (Evacuate/Backfill with Ar/N2) reagents->setup catalyst 3. Catalyst/Ligand Addition setup->catalyst reaction 4. Reaction (Heating and Stirring) catalyst->reaction monitoring 5. Reaction Monitoring (TLC, LC-MS, GC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup 6. Work-up (Quenching, Extraction) monitoring->workup Proceed if complete purification 7. Purification (Column Chromatography) workup->purification analysis 8. Product Analysis (NMR, MS) purification->analysis

A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Catalyst_Selection start Start: Coupling of This compound coupling_type C-C or C-N bond? start->coupling_type suzuki Suzuki-Miyaura coupling_type->suzuki C-C buchwald Buchwald-Hartwig coupling_type->buchwald C-N suzuki_catalyst Consider: - Pd(PPh3)4 for simplicity - Pd(dppf)Cl2 for stability - Pd2(dba)3/P(t-Bu)3 for hindered substrates suzuki->suzuki_catalyst buchwald_catalyst Consider: - RuPhos for secondary amines - BrettPhos for primary amines - Xantphos/XPhos for general utility buchwald->buchwald_catalyst

A decision guide for initial catalyst system selection.

References

Validating the Structure of Novel Compounds from 6-Chloropyridin-3-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthesis, structural validation, and performance of novel compounds derived from 6-Chloropyridin-3-amine, with a focus on the pyrazolo[3,4-b]pyridine scaffold. This class of compounds has garnered significant interest in drug discovery, particularly as potent kinase inhibitors. We will present supporting experimental data, detailed methodologies, and a comparative analysis with alternative synthetic approaches to inform the research and development of new chemical entities.

Performance Comparison of Novel Pyrazolo[3,4-b]pyridine Derivatives

The pyrazolo[3,4-b]pyridine core is a key pharmacophore in a variety of biologically active molecules, notably as inhibitors of protein kinases such as Tropomyosin receptor kinases (TRKs).[1][2] The strategic derivatization of this scaffold, often achieved through reactions at the positions corresponding to the chloro and amino groups of the this compound starting material, allows for the fine-tuning of inhibitory activity and selectivity.

Below is a comparative table summarizing the in vitro inhibitory activity of a series of synthesized pyrazolo[3,4-b]pyridine derivatives against the TRKA kinase. These compounds, analogous to those derivable from this compound, demonstrate the impact of various substitutions on their biological performance.

Compound IDStructureTRKA IC50 (nM)Cellular Antiproliferative Activity (KM-12 cell line, IC50 in µM)
Larotrectinib (1) Potent TRK inhibitor3.0Not specified in the provided context
Entrectinib (2) Multi-target kinase inhibitor1.0Not specified in the provided context
Compound A01 Pyrazolo[3,4-b]pyridine derivative293Not specified in the provided context
Compound C03 Pyrazolo[3,4-b]pyridine derivative560.304

Data sourced from a study on pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.[1]

Experimental Protocols

Detailed methodologies for the synthesis and structural validation of novel compounds are crucial for reproducibility and further development. The following sections provide characteristic protocols for the synthesis of a representative pyrazolo[3,4-b]pyridine derivative from this compound and its subsequent structural elucidation.

Synthesis of a 1H-Pyrazolo[3,4-b]pyridine Derivative

This protocol describes a common synthetic route involving a condensation reaction to form the pyrazolo[3,4-b]pyridine core.

Reaction Scheme:

start This compound + 5-Amino-1-phenylpyrazole intermediate Condensation Reaction (e.g., in DMF with ZrCl4 catalyst, 95°C, 16h) start->intermediate product 4-Substituted-1-phenyl-1H-pyrazolo[3,4-b]pyridine intermediate->product

Synthetic route to a 1H-Pyrazolo[3,4-b]pyridine derivative.

Step-by-Step Procedure:

  • To a solution of an appropriate α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (102 mg, 0.5 mmol) in EtOH (0.5 mL) at 25 °C.[1]

  • Degas the reaction mixture and add ZrCl4 (35 mg, 0.15 mmol).[1]

  • Vigorously stir the reaction mixture at 95 °C for 16 hours.[1]

  • After completion of the reaction (monitored by TLC), concentrate the mixture in vacuo.

  • Add CHCl3 and water to the residue. Separate the two phases, and wash the aqueous phase twice with CHCl3.

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine.[1]

Structural Validation by NMR and Mass Spectrometry

The definitive structure of newly synthesized compounds is established through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).[3]

  • Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.[3]

    • Perform two-dimensional NMR experiments such as COSY, HSQC, and HMBC to aid in complex structural assignments.[3]

  • Data Analysis:

    • The formation of the pyrazolo[3,4-b]pyridine ring can be confirmed by the appearance of characteristic chemical shifts for the pyridine (B92270) and pyrazole (B372694) protons. For example, singlets corresponding to H-3 and H-5 of the pyridine and pyrazole moieties, respectively, are indicative of the fused ring system.[1]

Mass Spectrometry (MS) Protocol:

  • Sample Preparation: Prepare a dilute solution of the purified compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Acquisition:

    • Introduce the sample into a mass spectrometer, often coupled with liquid chromatography (LC-MS).

    • Electrospray ionization (ESI) is a common soft ionization technique used to obtain the molecular ion peak.

  • Data Analysis:

    • Determine the molecular weight of the compound from the mass-to-charge ratio (m/z) of the molecular ion peak.

    • High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecule.

Comparison with Alternative Synthetic Routes

While the condensation of aminopyridines with pyrazole precursors is a common route, other methods exist for the synthesis of the pyrazolo[3,4-b]pyridine scaffold. A notable alternative is the construction of the pyrazole ring onto a pre-existing pyridine.

Alternative Route: Pyrazole Ring Formation on a Pyridine Precursor

This approach often involves the reaction of a substituted 2-chloro-3-cyanopyridine (B134404) with hydrazine (B178648) hydrate.

start 2-Chloro-3-cyanopyridine + Hydrazine Hydrate intermediate Cyclization Reaction start->intermediate product 1H-Pyrazolo[3,4-b]pyridine intermediate->product cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK TRK Receptor PI3K PI3K TRK->PI3K RAS RAS TRK->RAS PLCG PLCγ TRK->PLCG Neurotrophin Neurotrophin (e.g., NGF, BDNF) Neurotrophin->TRK Binds and Activates Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->TRK Inhibits AKT AKT PI3K->AKT Cell_Response Cell Proliferation, Survival, Differentiation AKT->Cell_Response RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription PLCG->Cell_Response Transcription->Cell_Response Synthesis Synthesis of Novel Compound from this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification Structural_Validation Structural Validation Purification->Structural_Validation NMR NMR Spectroscopy (¹H, ¹³C, 2D) Structural_Validation->NMR MS Mass Spectrometry (LC-MS, HRMS) Structural_Validation->MS Biological_Screening Biological Screening Structural_Validation->Biological_Screening In_Vitro_Assay In Vitro Kinase Assay (e.g., TRKA IC50) Biological_Screening->In_Vitro_Assay Cellular_Assay Cellular Proliferation Assay Biological_Screening->Cellular_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Assay->SAR_Analysis Cellular_Assay->SAR_Analysis

References

A Comparative Guide to the Mechanism and Kinetics of 6-Chloropyridin-3-amine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 6-chloropyridin-3-amine is a versatile building block, prized for its dual functionality that allows for a diverse range of chemical transformations.[1] The presence of both a reactive chlorine atom and a nucleophilic amino group on the pyridine (B92270) ring enables participation in numerous reactions, including nucleophilic aromatic substitutions, palladium-catalyzed cross-couplings, and diazotizations. Understanding the mechanisms and kinetics of these reactions is paramount for optimizing synthetic routes and achieving desired molecular architectures.

This guide provides an objective comparison of the primary reaction pathways involving this compound, supported by mechanistic diagrams and generalized experimental protocols.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, particularly at the positions ortho and para to the ring nitrogen, facilitates nucleophilic aromatic substitution (SNAr). The chlorine atom at the 6-position of this compound is susceptible to displacement by various nucleophiles.

Mechanism and Kinetics

The SNAr reaction typically proceeds through a two-step addition-elimination mechanism.[2] A nucleophile attacks the carbon atom bearing the chlorine, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3] The aromaticity of the ring is temporarily disrupted. In the subsequent, typically rapid step, the leaving group (chloride) is expelled, restoring aromaticity.

The rate-determining step is usually the initial attack by the nucleophile to form the Meisenheimer complex.[3] The reaction kinetics are generally second order, being first order in both the substrate and the nucleophile.[4]

Factors influencing the rate include:

  • Nucleophilicity: Stronger nucleophiles react faster. The lone pair on the nitrogen of amines makes them effective nucleophiles for this transformation.[5]

  • Solvent: Polar aprotic solvents can stabilize the charged Meisenheimer intermediate, accelerating the reaction.

  • Ring Activation: The pyridine nitrogen inherently activates the 2- and 6-positions for nucleophilic attack. The amino group at the 3-position is an electron-donating group, which can slightly decrease the reactivity of the ring towards nucleophilic attack compared to an unsubstituted chloropyridine.

Caption: Generalized mechanism for the SNAr reaction of this compound.

Experimental Protocol: General SNAr with an Amine
  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a polar aprotic solvent (e.g., DMF or DMSO).

  • Reagent Addition: Add the desired amine nucleophile (1.1-1.5 eq.) and a non-nucleophilic base (e.g., K₂CO₃ or Et₃N, 2.0 eq.) to the mixture.

  • Reaction: Heat the mixture, typically between 80-120 °C, and monitor its progress using TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are cornerstones of modern synthesis for forming C-C and C-N bonds. Aryl chlorides are often more challenging substrates than bromides or iodides due to the strength of the C-Cl bond, but advances in ligand and catalyst design have made these transformations highly feasible.[6][7]

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron species with an organic halide.[8]

The reaction proceeds via a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of this compound. This is often the rate-determining step for aryl chlorides and requires electron-rich, bulky phosphine (B1218219) ligands to facilitate the reaction.[7]

  • Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center. This step requires activation of the organoboron reagent with a base.[9]

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the final product and regenerating the Pd(0) catalyst.

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ ox_add Ar-Pd(II)(Cl)L₂ pd0->ox_add Oxidative Addition trans Ar-Pd(II)(R)L₂ ox_add->trans Transmetalation trans->pd0 Reductive Elimination product Ar-R trans->product ar_cl This compound (Ar-Cl) ar_cl->ox_add boronic Boronic Acid (R-B(OH)₂) + Base boronic->trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[6]

B. Buchwald-Hartwig Amination

This reaction is a premier method for forming C-N bonds, coupling an aryl halide with a primary or secondary amine.[10][11]

The catalytic cycle is analogous to the Suzuki coupling.[10]

  • Oxidative Addition: A Pd(0) complex adds to the C-Cl bond.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium(II) complex, and a base removes a proton to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed, releasing the arylated amine product and regenerating the Pd(0) catalyst.

The development of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) by the Buchwald group has been critical for enabling the efficient coupling of less reactive aryl chlorides.[12]

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Cycle pd0 Pd(0)L₂ ox_add Ar-Pd(II)(Cl)L₂ pd0->ox_add Oxidative Addition amido [Ar-Pd(II)(NR'R'')L₂] ox_add->amido Amine Coordination & Deprotonation amido->pd0 Reductive Elimination product Ar-NR'R'' amido->product ar_cl This compound (Ar-Cl) ar_cl->ox_add amine Amine (HNR'R'') + Base amine->amido

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Comparison of Cross-Coupling Reactions
FeatureSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Bond Formed C-CC-N
Coupling Partner Organoboron reagentPrimary or Secondary Amine
Key Reagents Palladium Catalyst, Ligand, BasePalladium Catalyst, Ligand, Base
Base Function Activates boronic acid for transmetalationDeprotonates amine for coordination
Common Catalysts Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃Pd(OAc)₂, Pd₂(dba)₃
Common Ligands SPhos, XPhos, RuPhos, P(t-Bu)₃XPhos, RuPhos, BrettPhos, BINAP[10][12]
Experimental Protocol: General Cross-Coupling

The following protocol is a general guideline adaptable for both Suzuki and Buchwald-Hartwig reactions.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep 1. Inert Atmosphere Setup (Schlenk flask, N₂/Ar) reagents 2. Add Solids (6-CPA, Coupling Partner, Base, Catalyst, Ligand) prep->reagents solvent 3. Add Degassed Solvent reagents->solvent Seal & Degas heat 4. Heat to Reaction Temp (e.g., 80-110 °C) solvent->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor cool 6. Cool to RT & Quench monitor->cool extract 7. Extraction with Organic Solvent cool->extract purify 8. Dry, Concentrate & Purify (Chromatography) extract->purify

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling.[6]

  • Inert Atmosphere Setup: To a dry Schlenk flask with a stir bar, add this compound (1.0 eq.), the coupling partner (e.g., boronic acid, 1.1-1.5 eq., or amine, 1.1-1.5 eq.), base (e.g., K₂CO₃, NaO-t-Bu, 2-3 eq.), palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and ligand (2-10 mol%).[6][11]

  • Evacuation and Backfilling: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat three times.[6]

  • Solvent Addition: Add degassed, anhydrous solvent (e.g., Toluene, Dioxane, or DMF) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath and stir at the required temperature (typically 80-110 °C).[6]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[6]

  • Work-up: Cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x).[6]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography.[6]

Diazotization of the Amino Group

The primary aromatic amino group of this compound can be converted into a diazonium salt. This is achieved by treatment with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid.[13][14] Arenediazonium salts are highly versatile intermediates, as the diazonio group (-N₂⁺) is an excellent leaving group and can be replaced by a wide variety of substituents (e.g., -H, -OH, -CN, halogens) in subsequent reactions like the Sandmeyer reaction.[15][16]

Mechanism and Kinetics
  • Formation of Nitrosating Agent: In a strong acid, sodium nitrite forms nitrous acid, which is then protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺).[16]

  • N-Nitrosation: The nucleophilic amino group attacks the nitrosonium ion. This is typically the rate-determining step.[16]

  • Proton Transfers & Dehydration: A series of proton transfers (tautomerization) and the final elimination of a water molecule yield the stable arenediazonium ion.[17]

The reaction must be carried out at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing, often violently, to liberate nitrogen gas.[16][17]

Diazotization_Mechanism NaNO2 NaNO₂ + 2HCl HNO2 HNO₂ (Nitrous Acid) NaNO2->HNO2 In situ generation NO_plus NO⁺ (Nitrosonium ion) HNO2->NO_plus +H⁺, -H₂O Nitrosamine Ar-NH-N=O (N-Nitrosamine) NO_plus->Nitrosamine ArNH2 This compound (Ar-NH₂) ArNH2->Nitrosamine Nucleophilic Attack (RDS) Diazohydroxide Ar-N=N-OH (Diazohydroxide) Nitrosamine->Diazohydroxide Tautomerization Diazonium Ar-N₂⁺ (Diazonium ion) Diazohydroxide->Diazonium +H⁺, -H₂O

Caption: Key steps in the mechanism of diazotization for an aromatic amine.[16]

Experimental Protocol: General Diazotization
  • Setup: In a beaker surrounded by an ice-salt bath (to maintain 0-5 °C), dissolve this compound (1.0 eq.) in a strong aqueous acid (e.g., 2.5 M HCl).

  • Nitrite Addition: While stirring vigorously, add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.0 eq.) dropwise, ensuring the temperature does not rise above 5 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C for 15-30 minutes. The resulting solution contains the diazonium salt.

  • Subsequent Use: This solution must be used immediately in the next synthetic step (e.g., Sandmeyer reaction) without isolation of the diazonium salt.[17]

References

Navigating the Structure-Activity Relationship of 6-Chloropyridin-3-amine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and drug development professionals, the 6-chloropyridin-3-amine scaffold serves as a valuable starting point for the design of potent and selective kinase inhibitors. The strategic placement of a chlorine atom at the 6-position and an amine at the 3-position of the pyridine (B92270) ring provides a key anchor for binding to the hinge region of many protein kinases, while also offering a versatile handle for synthetic modification to explore the structure-activity relationship (SAR).

This guide provides a comparative analysis of this compound analogs, summarizing key quantitative data from studies on related heterocyclic systems that incorporate this core motif. We will delve into the impact of substitutions on biological activity, outline detailed experimental methodologies for key assays, and visualize the intricate signaling pathways these compounds influence.

Comparative Analysis of Biological Activity

The following table summarizes representative quantitative data, illustrating the impact of these modifications on kinase inhibition and anticancer activity.

Compound ID Core Structure R1 (Substitution at 3-amino position) R2 (Substitution at 5-position) Target Kinase IC50 (nM) Cell Line GI50 (µM)
A-1 This compound-H-HBaseline---
A-2 Pyrido[2,3-d]pyrimidine (B1209978)2,4-Dichlorophenyl-HPDGFr>10,000--
A-3 Pyrido[2,3-d]pyrimidine2,4-Dichlorophenyl with basic side chain-HPDGFr9--
A-4 Pyrido[2,3-d]pyrimidine3,4-Dimethoxyphenyl-HFGFr27--
B-1 3-Aminopyridin-2-one-HPyridin-4-ylMPS115,000--
B-2 3-Aminopyridin-2-oneBenzamidePyridin-4-ylMPS11,000--
C-1 6-AminopyridineThiazole-triazine moiety-HGSK-3β770SH-SY5Y>100
C-2 6-AminopyridineThiazole-triazine moiety-HCK-1δ570SH-SY5Y>100

Key SAR Insights:

  • Substitution at the 3-Amino Group: The 3-amino group is a critical interaction point, often forming hydrogen bonds with the kinase hinge region. Aryl or heteroaryl substitutions are common. As seen in the development of pyridine-based ROCK inhibitors, systematic exploration of this position is crucial for potency.[2] The addition of side chains, particularly basic ones, can significantly enhance potency against specific kinases like PDGFr, as demonstrated in pyrido[2,3-d]pyrimidine analogs.[1]

  • Substitution at the 5-Position: This position is often solvent-exposed, making it an ideal point for modification to improve selectivity and physicochemical properties. In the 3-aminopyridin-2-one series, the introduction of a pyridin-4-yl group at this position was key for initial MPS1 inhibitory activity.[3]

  • Role of the 6-Chloro Group: The chlorine atom at the 6-position is an important feature. It can engage in halogen bonding or other interactions within the ATP-binding pocket. Furthermore, it serves as a crucial synthetic handle for further modifications, such as Suzuki-Miyaura coupling, to introduce diverse aryl or heteroaryl groups.[4]

  • Bioisosteric Replacements: In some cases, the pyridine core itself can be part of a larger heterocyclic system. For instance, in pyrrolo[2,1-f][1][4][5]triazin-4-amines, a related aminopyrrolotriazine core was identified as a novel chemotype for selective PI3Kδ inhibition.[6]

Experimental Protocols

To ensure the reproducibility and comparability of data, detailed and standardized experimental protocols are essential. Below are methodologies for key assays typically used in the evaluation of kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantitatively measures the activity of a kinase by detecting the amount of ADP produced during the enzymatic reaction.

Materials:

  • Purified recombinant target kinase

  • Kinase-specific substrate peptide

  • Adenosine Triphosphate (ATP)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white opaque assay plates

  • Luminometer plate reader

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compounds in 100% DMSO. A typical starting concentration is 1 mM.

  • Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO for vehicle control.

  • Kinase/Substrate Addition: Add 2 µL of a 2X kinase/substrate solution prepared in the assay buffer.

  • Initiate Kinase Reaction: Add 2 µL of a 2X ATP solution (at a concentration typically near the Km for the specific kinase) to each well to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes.

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP. Incubate for 40 minutes at room temperature.[4]

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and, through a coupled luciferase reaction, produces a light signal. Incubate for 30 minutes at room temperature.[4]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to high (no enzyme) and low (DMSO vehicle) controls. Determine the IC50 value by fitting the data to a four-parameter variable slope dose-response curve using appropriate software (e.g., GraphPad Prism).[5]

Protocol 2: Cellular Proliferation Assay (MTT Assay)

This colorimetric assay is used to assess the ability of a compound to inhibit the growth of cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HCT-116, MCF-7)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • Test compounds (serially diluted)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 72 hours.[1]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell growth inhibition for each concentration relative to the DMSO-treated control cells. Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percentage of inhibition against the log of the compound concentration.

Mandatory Visualizations

To better understand the relationships and workflows, the following diagrams have been generated.

SAR_Logic Core This compound Core Scaffold N3_Sub Modification at 3-Amino Position Core->N3_Sub Substitution C5_Sub Modification at 5-Position Core->C5_Sub Substitution Analogs Diverse Analog Library N3_Sub->Analogs C5_Sub->Analogs Assays Biological Assays (Kinase, Cellular) Analogs->Assays Screening Data SAR Data (IC50, GI50) Assays->Data Generates Optimization Lead Optimization Data->Optimization Informs Optimization->N3_Sub Iterative Design Optimization->C5_Sub Iterative Design

Caption: Logical flow of a structure-activity relationship (SAR) study.

Kinase_Assay_Workflow start Start prep Prepare Serial Dilutions of Test Compound start->prep plate Add Compound to 384-Well Plate prep->plate add_kinase Add Kinase and Substrate plate->add_kinase add_atp Initiate Reaction with ATP (Incubate 60-120 min) add_kinase->add_atp stop_rxn Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) add_atp->stop_rxn detect Add Kinase Detection Reagent (Generate Luminescence) stop_rxn->detect read Measure Luminescence with Plate Reader detect->read analyze Calculate % Inhibition and Determine IC50 read->analyze end End analyze->end

Caption: Experimental workflow for an in vitro kinase inhibition assay.

References

Safety Operating Guide

Proper Disposal of 6-Chloropyridin-3-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 6-Chloropyridin-3-amine, a chemical compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

I. Understanding the Hazards

This compound is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1] Ingestion can be toxic, and the compound can cause damage to organs through prolonged or repeated exposure. It is crucial to handle this chemical with appropriate personal protective equipment and to be aware of its incompatibility with strong oxidizing agents and strong acids.[2]

II. Personal Protective Equipment (PPE) and Handling

Before handling this compound, ensure the following personal protective equipment is worn:

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles or a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), and a lab coat or other protective clothing.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if exposure limits are exceeded or if irritation is experienced.[2]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2]

III. Spill and Accidental Release Procedures

In the event of a spill, evacuate unnecessary personnel from the area. Wearing the appropriate PPE, follow these steps:

  • Containment: Prevent the further spread of the material. Avoid the generation of dust.

  • Cleanup: Carefully sweep or shovel the spilled solid material into a suitable, labeled container for disposal.[2] Do not allow the chemical to enter drains or waterways.[3]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then wash with soap and water.

  • Disposal: The collected waste and cleaning materials should be treated as hazardous waste and disposed of according to the procedures outlined below.

IV. Waste Disposal Procedures

All waste containing this compound must be handled as hazardous waste. The following workflow outlines the decision-making process for its proper disposal.

G cluster_0 Waste Generation cluster_1 Waste Segregation & Collection cluster_2 Disposal Pathway cluster_3 Final Disposition A Unused or Expired this compound C Collect in a designated, properly labeled, and sealed hazardous waste container A->C B Contaminated Materials (PPE, labware, spill cleanup) B->C D Store in a cool, dry, well-ventilated area away from incompatible materials C->D E Arrange for pickup by a licensed hazardous waste disposal contractor D->E F Provide Safety Data Sheet (SDS) to the disposal company E->F G Incineration at a permitted hazardous waste facility F->G H Secure landfilling (for treated residues) G->H Ash/Residue

Disposal workflow for this compound.

Key Disposal Steps:

  • Containerization: Collect waste this compound and any contaminated materials in a designated, compatible, and clearly labeled hazardous waste container. The label should include "Hazardous Waste" and the chemical name.

  • Storage: Store the sealed waste container in a secure, well-ventilated area, away from incompatible materials such as strong oxidizers and acids.[2]

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company. Provide them with a copy of the Safety Data Sheet (SDS).

  • Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. Once decontaminated, the container may be punctured to prevent reuse and disposed of according to local regulations, which may include recycling or landfilling.[1]

V. Emergency Contact Information

In case of accidental exposure or a large spill, follow your institution's emergency procedures. This typically includes:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

For further details, always refer to the most current Safety Data Sheet (SDS) provided by the manufacturer.

References

Essential Safety and Operational Guide for 6-Chloropyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 6-Chloropyridin-3-amine, tailored for researchers, scientists, and drug development professionals.

Chemical Profile and Hazards

This compound is a solid chemical compound that is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] It is crucial to handle this compound with appropriate personal protective equipment in a well-ventilated area to minimize exposure risks.

Hazard ClassificationDescription
Acute Toxicity, Oral (Category 4) Harmful if swallowed.[1][2]
Skin Irritation (Category 2) Causes skin irritation.[1][2]
Eye Irritation (Category 2) Causes serious eye irritation.[1][2][3]
Specific target organ toxicity — single exposure (Category 3), Respiratory system May cause respiratory irritation.[1][2][3][4]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Protection TypeEquipmentSpecifications & Rationale
Eye and Face Protection Safety Goggles and Face ShieldTight-sealing safety goggles are mandatory to protect against dust particles and splashes.[1][5] A face shield should be worn over goggles when there is a risk of significant splashing.[6][7]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are suitable for short-term protection. For prolonged contact, consult the manufacturer's chemical resistance guide for appropriate materials like neoprene or butyl rubber.[6] Always inspect gloves for integrity before use.[1][8]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and fully buttoned to cover as much skin as possible.[6] For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.
Respiratory Protection NIOSH/MSHA or EN 149 Approved RespiratorA respirator should be used if engineering controls like a fume hood are not feasible or if exposure limits are exceeded.[1][3]

Operational Plan: Step-by-Step Handling Protocol

All handling of this compound should occur within a certified laboratory chemical fume hood to minimize inhalation exposure.[9] An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[3]

  • Preparation : Ensure the chemical fume hood is functioning correctly. Put on all required personal protective equipment as detailed in the table above.

  • Weighing and Transfer : Use clean, dry, and appropriate laboratory equipment (e.g., spatulas, glassware).[6] Avoid creating dust.[1][3]

  • Reaction Setup : If used in a reaction, add the compound to the reaction vessel within the fume hood.

  • Post-Handling : Decontaminate all equipment used. Remove and properly dispose of contaminated gloves and other disposable PPE.[9] Wash hands thoroughly after handling.[1][3]

  • Storage : Store the compound in a dry, cool, and well-ventilated place.[1] Keep containers tightly closed.[1][2]

Workflow for Handling this compound

A Preparation B Don PPE A->B C Verify Fume Hood Operation A->C D Handling in Fume Hood B->D C->D E Weighing & Transfer D->E F Reaction Setup D->F G Post-Handling E->G F->G H Decontaminate Equipment G->H I Dispose of Waste G->I J Remove PPE & Wash Hands G->J K Storage J->K

Caption: Workflow for handling this compound.

Disposal Plan: Step-by-Step Protocol

Waste containing this compound must be treated as hazardous waste.[9]

  • Waste Segregation : Collect all waste, including contaminated PPE and disposable labware, in a designated, properly labeled, and sealed hazardous waste container.[6][9]

  • Container Labeling : Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[9][10]

  • Storage of Waste : Store the hazardous waste container in a designated satellite accumulation area, away from incompatible materials.[11]

  • Disposal Request : Arrange for disposal through your institution's environmental health and safety office. Do not dispose of this chemical down the drain.[2]

Emergency Procedures

In case of accidental exposure, follow these immediate first-aid measures.

Exposure RouteFirst-Aid Measures
Inhalation Move the person to fresh air.[2][3] If not breathing, give artificial respiration.[3][12] Seek immediate medical attention.[3]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[12][13] Seek medical attention.[12]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12][13][14] Seek immediate medical attention.[12]
Ingestion Do NOT induce vomiting.[3][12] If the person is conscious and alert, rinse their mouth and give them 2-4 cupfuls of milk or water.[12] Seek immediate medical attention.[3][12]

For any significant exposure, call emergency services immediately.[13]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloropyridin-3-amine
Reactant of Route 2
6-Chloropyridin-3-amine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.